Product packaging for Triflusulfuron(Cat. No.:CAS No. 135990-29-3)

Triflusulfuron

Cat. No.: B165941
CAS No.: 135990-29-3
M. Wt: 478.4 g/mol
InChI Key: AKTQJCBOGPBERP-UHFFFAOYSA-N
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Description

Triflusulfuron is an N-sulfonylurea that is urea in which a hydrogen attached to one of the nitrogens has been replaced by a (2-carboxy-6-methylphenyl)sulfonyl group, while a hydrogen attached to the other nitrogen has been replaced by a 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl group. An acetolactate synthase inhibitor, it is used (generally as the corresponding methyl ester proherbicide) to control annual and perennial broad-leaved weeds in sugar beet and other crops. It has a role as an agrochemical, a herbicide and an EC 2.2.1.6 (acetolactate synthase) inhibitor. It is a member of benzoic acids, a N-sulfonylurea, a member of 1,3,5-triazines, a tertiary amino compound, an aromatic ether and an organofluorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17F3N6O6S B165941 Triflusulfuron CAS No. 135990-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQJCBOGPBERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159614
Record name Triflusulfuron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135990-29-3
Record name Triflusulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Triflusulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The document details the primary synthetic routes, identifies key intermediates, and discusses the formation of process-related impurities. Experimental methodologies and analytical techniques for impurity profiling are also addressed to support research and development in this area.

Core Synthesis Pathway

The industrial synthesis of this compound-methyl is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. The overall synthesis can be conceptually divided into the formation of a substituted triazine amine and a sulfonamide or sulfonyl isocyanate derivative of methyl benzoate, which are then linked to create the characteristic sulfonylurea bridge.[1]

The two primary intermediates are:

  • Methyl 2-(aminosulfonyl)-3-methylbenzoate (Benzenesulfonamide intermediate)

  • 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (Triazine amine intermediate)

The final synthetic step involves the reaction of these two intermediates to yield this compound-methyl.

Synthesis of Methyl 2-(aminosulfonyl)-3-methylbenzoate

A common route to this intermediate begins with methyl 2-amino-3-methylbenzoate. The synthesis proceeds through diazotization, followed by a sulfonyl chloride formation reaction, and finally amination.

Experimental Protocol:

  • Diazotization: Methyl 2-amino-3-methylbenzoate is treated with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at a controlled temperature range of -10°C to 5°C.[2]

  • Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide in acetic acid at a temperature between 10°C and 25°C to yield 2-chlorosulfonyl-3-methylbenzoic acid methyl ester.[2]

  • Amination: The sulfonyl chloride is subsequently reacted with ammonia to form the final product, methyl 2-(aminosulfonyl)-3-methylbenzoate.

StepReactantsReagentsSolventTemperatureYield
DiazotizationMethyl 2-amino-3-methylbenzoateSodium nitrite, Hydrochloric acidAcetic acid-10°C to 5°C>70% (for the two steps)
Sulfonyl Chloride FormationDiazonium salt intermediateSulfur dioxideAcetic acid10°C to 25°C>70% (for the two steps)[2]
Amination2-chlorosulfonyl-3-methylbenzoic acid methyl esterAmmoniaNot specifiedNot specifiedNot specified
Synthesis of 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

This triazine intermediate is typically synthesized from cyanuric chloride through a series of sequential nucleophilic substitution reactions. The order of substitution can be controlled by carefully managing the reaction temperature.

Experimental Protocol:

  • First Substitution: Cyanuric chloride is reacted with a nucleophile at a low temperature (e.g., 0°C) to achieve monosubstitution.

  • Second and Third Substitutions: The temperature is then raised to facilitate the displacement of the remaining chlorine atoms with other nucleophiles, such as dimethylamine and 2,2,2-trifluoroethanol. The precise sequence of these additions can vary.

A one-pot method for a similar 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been described, which starts with cyanuric chloride and dimethyl malonate.[3] While not identical, it illustrates the general principle of building substituted triazines from cyanuric chloride.

StepReactantsReagents/NucleophilesTemperature Control
Sequential SubstitutionCyanuric ChlorideDimethylamine, 2,2,2-trifluoroethanol, AmmoniaStepwise temperature increase
Final Coupling Reaction

The final step in the synthesis of this compound-methyl is the formation of the sulfonylurea bridge by reacting the benzenesulfonamide intermediate with the triazine amine intermediate. This can be achieved by first converting the sulfonamide to a sulfonyl isocyanate, which then reacts with the triazine amine.

Experimental Protocol:

  • Formation of Sulfonyl Isocyanate (optional): Methyl 2-(aminosulfonyl)-3-methylbenzoate can be reacted with a phosgene equivalent to form the corresponding sulfonyl isocyanate.

  • Coupling: The sulfonyl isocyanate (or the sulfonamide itself under certain conditions) is reacted with 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine to form this compound-methyl. This reaction requires precise control of pH, temperature, and solvent conditions to ensure high purity and yield.[1]

Impurities in this compound-methyl

Impurity profiling is critical for ensuring the quality, safety, and efficacy of this compound-methyl. Impurities can arise from starting materials, intermediates, byproducts of the main reactions, and degradation of the final product.

Known Relevant Impurities

Regulatory dossiers have identified specific impurities of concern in technical grade this compound-methyl.

ImpurityMaximum LevelSource/Formation
N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (IN-D8526)<10 g/kgUnreacted triazine amine intermediate or degradation of this compound-methyl.[1][4]
Dimethylcarbamoyl chloride (DMCC)~1.7 ppmPotentially from the synthesis process, possibly related to the formation of the sulfonylurea bridge.[1][4]
Impurity Formation from Degradation

This compound-methyl can degrade, particularly in aqueous environments, through the cleavage of the sulfonylurea bridge. This degradation pathway is a significant source of impurities. The hydrolysis is pH-dependent, being faster in acidic conditions.[5]

The primary degradation products are:

  • 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (Triazine amine, IN-D8526)

  • Methyl 2-(aminosulfonyl)-3-methylbenzoate (Benzenesulfonamide intermediate) and its cyclized form, methyl saccharin.[5][6]

Further degradation of the triazine amine can lead to N-desmethyl and N,N-bis-desmethyl derivatives.[6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of this compound-methyl and its impurities.

Typical HPLC Method Parameters:

  • Column: Reverse-phase columns, such as C18, are commonly used.[7][8]

  • Mobile Phase: A mixture of acetonitrile and water, often with a pH modifier like phosphoric acid or formic acid for MS compatibility.[7][8]

  • Detection: UV detection is frequently employed.[8] For more sensitive and specific detection, especially for impurity identification, mass spectrometry (MS) is used.[4]

Sample Preparation:

For complex matrices like soil or oil, a sample extraction and clean-up step is necessary prior to HPLC analysis. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) are effective.[9]

Visualizing the Synthesis and Degradation Pathways

This compound-methyl Synthesis Pathway

Triflusulfuron_Methyl_Synthesis cluster_intermediate1 Benzenesulfonamide Intermediate Synthesis cluster_intermediate2 Triazine Amine Intermediate Synthesis Methyl 2-amino-3-methylbenzoate Methyl 2-amino-3-methylbenzoate Diazonium Salt Diazonium Salt Methyl 2-amino-3-methylbenzoate->Diazonium Salt NaNO2, HCl 2-Chlorosulfonyl-3-methylbenzoic acid methyl ester 2-Chlorosulfonyl-3-methylbenzoic acid methyl ester Diazonium Salt->2-Chlorosulfonyl-3-methylbenzoic acid methyl ester SO2 Methyl 2-(aminosulfonyl)-3-methylbenzoate Methyl 2-(aminosulfonyl)-3-methylbenzoate 2-Chlorosulfonyl-3-methylbenzoic acid methyl ester->Methyl 2-(aminosulfonyl)-3-methylbenzoate NH3 This compound-methyl This compound-methyl Methyl 2-(aminosulfonyl)-3-methylbenzoate->this compound-methyl Coupling Cyanuric Chloride Cyanuric Chloride Substituted Triazine Substituted Triazine Cyanuric Chloride->Substituted Triazine Sequential Substitutions 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine Substituted Triazine->4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine->this compound-methyl

Caption: Overall synthesis pathway of this compound-methyl from key intermediates.

This compound-methyl Degradation Pathway

Triflusulfuron_Methyl_Degradation This compound-methyl This compound-methyl Triazine Amine\n(IN-D8526) Triazine Amine (IN-D8526) This compound-methyl->Triazine Amine\n(IN-D8526) Sulfonylurea Bridge Cleavage Benzenesulfonamide Intermediate Benzenesulfonamide Intermediate This compound-methyl->Benzenesulfonamide Intermediate Sulfonylurea Bridge Cleavage N-desmethyl triazine amine N-desmethyl triazine amine Triazine Amine\n(IN-D8526)->N-desmethyl triazine amine N-demethylation Methyl Saccharin Methyl Saccharin Benzenesulfonamide Intermediate->Methyl Saccharin Cyclization N,N-bis-desmethyl triazine amine N,N-bis-desmethyl triazine amine N-desmethyl triazine amine->N,N-bis-desmethyl triazine amine N-demethylation

Caption: Primary degradation pathway of this compound-methyl leading to key impurities.

References

Triflusulfuron-methyl: A Technical Guide to its Discovery, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the sulfonylurea herbicide, Triflusulfuron-methyl, from its initial discovery and synthesis to its molecular mechanism of action and metabolic fate.

Introduction

This compound-methyl, formerly known as DPX-66037, is a selective post-emergence sulfonylurea herbicide developed by DuPont in the early 1990s.[1] It was first introduced in 1992 and received its first registration in the United States in 1996.[1] This compound is primarily utilized for the control of a wide spectrum of annual and perennial broadleaf weeds and grasses in sugar beet (Beta vulgaris) cultivation.[2][3] Its efficacy at low application rates and its unique selectivity in a crop often sensitive to other sulfonylureas have made it a significant tool in sugar beet production.[2][3]

This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and metabolic pathways of this compound-methyl, intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Discovery and Developmental History

The development of this compound-methyl emerged from DuPont's broader research into sulfonylurea chemistry, which began in 1975 and led to the commercialization of the first sulfonylurea herbicides in 1982. This class of herbicides was revolutionary due to its high potency at very low application rates, excellent crop selectivity, and low mammalian toxicity.

The specific development of this compound-methyl was driven by the need for a selective post-emergence herbicide for sugar beets, a crop that is notably sensitive to many other herbicides, including other sulfonylureas.[2] The research and development process for a new herbicide like this compound-methyl typically follows a structured workflow from initial discovery to commercialization.

G cluster_0 Discovery Phase cluster_1 Development Phase cluster_2 Regulatory & Commercialization High-Throughput Screening High-Throughput Screening Lead Identification Lead Identification High-Throughput Screening->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Process Chemistry Process Chemistry Lead Optimization->Process Chemistry Toxicology & Environmental Fate Toxicology & Environmental Fate Lead Optimization->Toxicology & Environmental Fate Formulation Development Formulation Development Process Chemistry->Formulation Development Field Trials Field Trials Formulation Development->Field Trials Toxicology & Environmental Fate->Field Trials Regulatory Submission Regulatory Submission Field Trials->Regulatory Submission Commercial Launch Commercial Launch Regulatory Submission->Commercial Launch

Figure 1: Generalized workflow for herbicide discovery and development.

Chemical Synthesis

The industrial synthesis of this compound-methyl is a multi-step process that requires precise control of reaction conditions. The general scheme involves the preparation of a triazine ring system, which is then coupled with a sulfonamide moiety to form the characteristic sulfonylurea bridge.[1]

A plausible synthetic pathway for this compound-methyl is as follows:

G 2-Nitro-3-methylbenzoate Methyl 2-nitro-3-methylbenzoate Intermediate_A Intermediate A 2-Nitro-3-methylbenzoate->Intermediate_A + Benzyl mercaptan Sulfonamide Sulfonamide Intermediate Intermediate_A->Sulfonamide + NaOCl, t-Butyldimethylsilylamine This compound-methyl This compound-methyl Sulfonamide->this compound-methyl + Triazine Intermediate Triazine_Intermediate Triazine Intermediate

Figure 2: Simplified synthesis pathway of this compound-methyl.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound-methyl, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] This pathway is present in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of ALS-inhibiting herbicides.[7]

The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[8] The subsequent depletion of these essential amino acids disrupts protein synthesis, and the accumulation of toxic precursors contributes to the overall phytotoxic effects, ultimately leading to plant death.[9]

G Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ALS Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound-methyl ALS ALS This compound->ALS

Figure 3: Branched-chain amino acid biosynthesis pathway and the site of inhibition by this compound-methyl.

Quantitative Data

In Vitro ALS Inhibition

The efficacy of this compound-methyl is rooted in its potent inhibition of ALS. The concentration required for 50% inhibition (IC50) varies among plant species.

SpeciesIC50 (nM)Reference
Sugar Beet (Beta vulgaris)>1000[10]
Kochia (Kochia scoparia)18 - 36[11]
Redroot Pigweed (Amaranthus retroflexus)Data not available
Common Lambsquarters (Chenopodium album)Data not available
Field Efficacy and Crop Yield

Field trials have demonstrated the effectiveness of this compound-methyl in controlling key weeds in sugar beet cultivation, leading to significant improvements in crop yield.

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%)Sugar Beet Root Yield (t/ha)Reference
Mixed Broadleaf Weeds15 (in mixture with Phenmedipham)7836.94[3]
Weedy Check0010.53[3]
Weed FreeN/A10045.13[3]
Chenopodium album, Fallopia convolvulus, Geranium pusillumVarious mixtures including this compound-methyl95-99Significantly higher than untreated[12][13]
Degradation Half-life

The persistence of this compound-methyl in the environment is influenced by soil type, pH, temperature, and microbial activity.

MatrixConditionHalf-life (days)Reference
Aqueous BufferpH 5< 1[14]
Aqueous BufferpH 7~110[14]
Aqueous BufferpH 9~1100[14]
SoilAerobic, laboratory32[14]
SoilField2-4 (DT50)[1]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound-methyl on ALS activity extracted from plant tissue.

1. Enzyme Extraction:

  • Harvest 10 g of young leaf tissue and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 50 mL of extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl2, 10% glycerol, 1 mM EDTA, and 10 mM dithiothreitol).

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

2. ALS Assay:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl2, 200 mM sodium pyruvate, 1 mM thiamine pyrophosphate, and 10 µM FAD.

  • Add varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6N H2SO4.

  • Heat the mixture at 60°C for 15 minutes to convert the product, acetolactate, to acetoin.

3. Quantification:

  • Add 100 µL of a freshly prepared solution of 0.5% creatine and 5% α-naphthol in 2.5 N NaOH.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 530 nm.

  • Calculate the IC50 value, which is the concentration of this compound-methyl that inhibits 50% of the ALS activity.

G Plant Tissue Plant Tissue Enzyme Extraction Enzyme Extraction Plant Tissue->Enzyme Extraction Grind in Buffer Crude Enzyme Extract Crude Enzyme Extract Enzyme Extraction->Crude Enzyme Extract Centrifuge ALS Assay ALS Assay Crude Enzyme Extract->ALS Assay Add to Reaction Mix Incubate & Stop Incubate & Stop ALS Assay->Incubate & Stop Reaction Mix Reaction Mixture (Pyruvate, TPP, FAD, MgCl2) This compound This compound-methyl (Varying Concentrations) This compound->ALS Assay Acetoin Conversion Acetoin Conversion Incubate & Stop->Acetoin Conversion Acidify & Heat Color Development Color Development Acetoin Conversion->Color Development + Creatine/Naphthol Measure Absorbance Measure Absorbance Color Development->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 4: Experimental workflow for in vitro ALS inhibition assay.
Analysis of this compound-methyl and its Metabolites in Plants

This protocol describes a general procedure for the extraction and analysis of this compound-methyl and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).[15][16]

1. Extraction:

  • Homogenize 20 g of plant tissue (e.g., sugar beet leaves) with 100 mL of acetonitrile/water (80:20, v/v).

  • Filter the homogenate and concentrate the filtrate under reduced pressure.

  • Resuspend the residue in a suitable solvent for cleanup.

2. Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the resuspended extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute this compound-methyl and its metabolites with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a specified wavelength (e.g., 240 nm) or Mass Spectrometry (LC-MS) for metabolite identification.

  • Quantification: Use external or internal standards for the quantification of this compound-methyl and its known metabolites.

Herbicide Efficacy and Crop Safety Field Trial Protocol

This protocol outlines a standard design for conducting field trials to evaluate the efficacy and crop safety of this compound-methyl.[17][18][19][20]

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[19][20]

  • Plot Size: Plots should be of a size that allows for representative weed populations and can be managed with standard application and harvesting equipment (e.g., 3m x 10m).

  • Treatments: Include a range of this compound-methyl application rates, tank-mix combinations with other herbicides, a weedy check (untreated), and a weed-free check (hand-weeded).

2. Application:

  • Apply herbicides at the appropriate weed and crop growth stage as specified in the trial objectives (e.g., post-emergence when weeds are at the 2-4 leaf stage).

  • Use a calibrated sprayer to ensure accurate and uniform application.

3. Data Collection:

  • Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment) as a percentage of the untreated check.

  • Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals.

  • Yield: At the end of the season, harvest the sugar beets from the center of each plot and determine the root yield (t/ha) and sugar content.

4. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Metabolism and Degradation

The selectivity of this compound-methyl in sugar beets is primarily due to its rapid metabolism within the plant.[2] Sugar beets can metabolize the herbicide to non-phytotoxic compounds much faster than susceptible weed species.[2] The half-life of this compound-methyl in sugar beets is less than one hour, whereas in sensitive weeds, it can be greater than 35 hours.[2]

In the soil, this compound-methyl degrades through both chemical hydrolysis and microbial action.[1][17] The primary degradation pathway involves the cleavage of the sulfonylurea bridge, which is pH-dependent.[1][17] This cleavage results in the formation of two main metabolites: a triazine amine and a benzene sulfonamide derivative.[21]

G This compound-methyl This compound-methyl Cleavage Sulfonylurea Bridge Cleavage (Hydrolysis & Microbial Action) This compound-methyl->Cleavage Triazine_Amine 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine Cleavage->Triazine_Amine Benzene_Sulfonamide Methyl 2-(aminosulfonyl)-3-methylbenzoate Cleavage->Benzene_Sulfonamide Further_Degradation Further Degradation Triazine_Amine->Further_Degradation Benzene_Sulfonamide->Further_Degradation

Figure 5: Degradation pathway of this compound-methyl in soil and water.

Conclusion

This compound-methyl stands as a significant advancement in weed management for sugar beet cultivation. Its development showcases the targeted approach of modern herbicide discovery, focusing on high efficacy, crop selectivity, and favorable environmental profiles. The mode of action, through the potent inhibition of the essential plant enzyme acetolactate synthase, provides a clear biochemical basis for its herbicidal activity. Understanding the detailed aspects of its synthesis, mechanism, and metabolic fate, as outlined in this guide, is crucial for its effective and sustainable use in agriculture and for inspiring the development of future weed management solutions.

References

Physicochemical Properties of Triflusulfuron: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is fundamental to its application and development. This technical guide provides a detailed overview of the core physicochemical characteristics of Triflusulfuron, a sulfonylurea herbicide. The information presented herein is curated to support research and development activities by offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Physicochemical Data

This compound is the active herbicidal compound, while this compound-methyl is the pro-herbicide ester form that is often used in formulations. The physicochemical properties of both are crucial for understanding their behavior in environmental and biological systems.

General and Chemical Properties
PropertyThis compoundThis compound-methylSource(s)
Chemical Name 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoic acidmethyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate[1]
CAS Number 135990-29-3126535-15-7[1]
Molecular Formula C₁₆H₁₇F₃N₆O₆SC₁₇H₁₉F₃N₆O₆S[1]
Molecular Weight 478.4 g/mol 492.43 g/mol [1]
Appearance White solidWhite solid[2]
Physical and Thermodynamic Properties
PropertyThis compoundThis compound-methylSource(s)
Melting Point 161.5 °C160-163 °C[2][3]
Boiling Point Decomposes before boilingDecomposes before boiling[3]
Vapor Pressure Not available1.01 x 10⁻⁵ mPa (at 20 °C)[4]
Henry's Law Constant Not available1.91 x 10⁻⁵ Pa m³/mol (at 25 °C)[4]
Solubility and Partitioning
PropertyThis compoundThis compound-methylSource(s)
Water Solubility 1.0 mg/L (at 20 °C, pH 7)3 mg/L (pH 5), 110 mg/L (pH 7), 11000 mg/L (pH 9) (at 25 °C)[2][3]
Solubility in Organic Solvents Not availableAcetone: 120,000 mg/L, Ethyl acetate: 27,000 mg/L, Hexane: 1.6 mg/L (at 20 °C)[4]
pKa 4.44.4[2]
logP (Octanol-Water Partition Coefficient) Not available1.99 (calculated)[1]
Soil Sorption Coefficient (Koc) 35 mL/g (in loamy sand with 3.3% OM and 5.9 pH)Not available[5]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is governed by internationally recognized guidelines to ensure consistency and reliability of data. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these methodologies.

Octanol-Water Partition Coefficient (logP) Determination (OECD 107 & 117)

The octanol-water partition coefficient is a critical parameter for predicting the environmental fate and biological uptake of a substance. It can be determined by several methods, with the Shake-Flask Method (OECD 107) and the HPLC Method (OECD 117) being the most common.[2][6][7][8]

Shake-Flask Method (OECD 107):

This method is suitable for logP values between -2 and 4.[6][8]

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the water phase in a vessel. The mixture is shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

HPLC Method (OECD 117):

This method is suitable for a wider range of logP values, typically from 0 to 6.[2]

  • Calibration: A series of reference compounds with known logP values are injected into a reverse-phase HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known logP values.

  • Sample Analysis: this compound is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions.

  • Determination: The retention time of this compound is measured, and its logP value is determined by interpolation from the calibration curve.

Water Solubility Determination (OECD 105)

Water solubility is a key factor in determining the environmental mobility of a substance.[9][10][11][12][13] The Column Elution Method and the Flask Method are the two principal methods described in OECD 105.

Flask Method:

This method is suitable for substances with solubilities above 10⁻² g/L.

  • Equilibration: An excess amount of this compound is added to water in a flask. The flask is agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

Vapor Pressure Determination (OECD 104)

Vapor pressure provides an indication of the volatility of a substance. For compounds with low vapor pressure like this compound-methyl, the Gas Saturation Method is often employed.[14][15][16][17][18][19]

Gas Saturation Method:

  • Saturation: A stream of an inert gas is passed at a known flow rate through or over the surface of a sample of this compound-methyl, maintained at a constant temperature.

  • Trapping: The gas stream, now saturated with the vapor of the substance, is passed through a trap that quantitatively collects the vapor.

  • Quantification: The amount of this compound-methyl collected in the trap is determined by a sensitive analytical method (e.g., Gas Chromatography).

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value is essential for understanding the behavior of ionizable compounds in different pH environments. Potentiometric titration is a common method for its determination.[14][20][21][22]

Potentiometric Titration Method:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Experimental Workflow Visualizations

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][23] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.[5]

ALS_Inhibition_Pathway cluster_downstream Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate 2 Pyruvate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Pyruvate + α-Ketobutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Plant_Death Plant Death Inhibition Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Workflow: logP Determination via Shake-Flask Method

The following diagram illustrates a typical workflow for determining the octanol-water partition coefficient (logP) of this compound using the shake-flask method as outlined in OECD Guideline 107.

logP_Workflow start Start prep_solutions Prepare Water-Saturated n-Octanol & Octanol-Saturated Water start->prep_solutions prep_stock Prepare this compound Stock Solution in n-Octanol prep_solutions->prep_stock partitioning Mix this compound Stock with Saturated Water in Flask prep_stock->partitioning equilibration Shake Flask at Constant Temperature to Reach Equilibrium partitioning->equilibration centrifugation Centrifuge to Separate n-Octanol and Water Phases equilibration->centrifugation sample_octanol Sample n-Octanol Phase centrifugation->sample_octanol sample_water Sample Water Phase centrifugation->sample_water hplc_analysis Analyze Concentration in Both Phases using HPLC-UV sample_octanol->hplc_analysis sample_water->hplc_analysis calculate_logP Calculate logP = log([this compound]octanol / [this compound]water) hplc_analysis->calculate_logP end End calculate_logP->end

Caption: Workflow for logP determination of this compound using the Shake-Flask method.

References

Spectroscopic Profile of Triflusulfuron-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Triflusulfuron-methyl, a sulfonylurea herbicide. The information is intended to support research, development, and quality control activities related to this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound-methyl.

Table 1: Mass Spectrometry (MS/MS) Data

Mass spectrometry data is critical for the confirmation of the molecular weight and fragmentation pattern of this compound-methyl.

ParameterValueSource
Molecular Formula C₁₇H₁₉F₃N₆O₆S--INVALID-LINK--
Molecular Weight 492.43 g/mol --INVALID-LINK--
Ionization Mode Electrospray Ionization (ESI), Positive--INVALID-LINK--
Precursor m/z 493.1112 [M+H]⁺--INVALID-LINK--
Top 5 Fragment Peaks (m/z) 264.07, 461.0847, 238.0908, 213.0213, 96.0554--INVALID-LINK--
Table 2: Infrared (IR) and Raman Spectroscopy Data

Vibrational spectroscopy provides insights into the functional groups present in the this compound-methyl molecule. The following data is based on a combination of experimental and theoretical (DFT) studies.

Wavenumber (cm⁻¹)AssignmentTechnique
3120-3000C-H stretching (aromatic)IR and Raman
3082, 3063, 3017C-H stretching (vicinal trisubstituted benzene)Raman
3073, 3031C-H stretching (vicinal trisubstituted benzene)IR

Note: A detailed table of all observed IR and Raman bands was not available in the searched literature. The provided data highlights the key stretching vibrations.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule.

ParameterValueSolvent
λmax 260 nmNot Specified

This absorption corresponds to a HOMO→LUMO+1 transition.

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for this compound-methyl were not explicitly available in the public domain literature reviewed. For the analysis of related compounds, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard[1].

Experimental Protocols

Sample Preparation for Mass Spectrometry (LC-MS/MS)
  • Extraction: The sample matrix (e.g., soil, water, plant material) is extracted with a suitable organic solvent, such as acetonitrile or methanol.

  • Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

  • Analysis: The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS) for separation and detection.

Sample Preparation for IR and Raman Spectroscopy
  • Sample Form: For solid-state analysis, this compound-methyl is typically prepared as a KBr (potassium bromide) disc for IR spectroscopy or analyzed directly as a powder for FT-Raman spectroscopy.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer are used to acquire the spectra.

Sample Preparation for UV-Vis Spectroscopy
  • Solvent Selection: A suitable solvent that does not absorb in the region of interest is chosen.

  • Solution Preparation: A dilute solution of this compound-methyl of known concentration is prepared.

  • Analysis: The absorbance spectrum is recorded using a double-beam UV-Vis spectrophotometer.

Sample Preparation for NMR Spectroscopy
  • Solvent: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample.

  • Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration.

  • Analysis: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound-methyl.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound-methyl Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS NMR NMR (¹H, ¹³C) Cleanup->NMR IR_Raman IR & Raman Cleanup->IR_Raman UVVis UV-Vis Cleanup->UVVis MS_Data Mass Spectrum (m/z, Fragmentation) LCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Vib_Data Vibrational Spectra (Functional Groups) IR_Raman->Vib_Data UV_Data UV-Vis Spectrum (Electronic Transitions) UVVis->UV_Data Interpretation Structural Elucidation & Quantitative Analysis MS_Data->Interpretation NMR_Data->Interpretation Vib_Data->Interpretation UV_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound-methyl.

This diagram outlines the logical progression from sample preparation through various spectroscopic analyses to data interpretation for the structural elucidation and quantification of this compound-methyl. Each spectroscopic technique provides complementary information, leading to a comprehensive characterization of the molecule.

References

An In-Depth Technical Guide on the Mode of Action of Triflusulfuron on Acetolactate Synthase (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triflusulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea (SU) chemical family. Its primary mode of action is the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2] This inhibition leads to a rapid cessation of cell division and plant growth, ultimately causing the death of susceptible weed species.[1] This guide provides a detailed technical overview of the molecular interactions, biochemical consequences, and physiological effects of this compound's action on ALS, supported by experimental methodologies and quantitative data.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the pathway for biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is vital for protein synthesis and overall plant development. Because the ALS enzyme is present in plants and microbes but not in animals, it serves as an ideal target for herbicides with low mammalian toxicity.[3]

Molecular Mechanism of Action

Inhibition of ALS Enzyme Activity

This compound acts as a powerful, non-competitive inhibitor of the ALS enzyme. Unlike competitive inhibitors that bind to the enzyme's active site and compete with the natural substrate, this compound binds to a separate regulatory site. This binding event induces a conformational change in the enzyme's three-dimensional structure, which in turn distorts the active site and prevents the substrate from binding effectively. This allosteric inhibition is highly efficient, with sulfonylureas typically exhibiting inhibitory effects at very low concentrations.

Herbicide Binding Site

Structural studies of plant ALS in complex with sulfonylurea herbicides have revealed that the binding site is located within a channel that provides access to the enzyme's active site. By occupying this channel, the herbicide molecule physically blocks the entry of the enzyme's substrates, pyruvate and α-ketobutyrate. While the binding site is distinct, it partially overlaps with the binding sites of other ALS-inhibiting herbicide families, such as imidazolinones.

Biochemical and Physiological Consequences

The inhibition of ALS by this compound sets off a cascade of biochemical and physiological events within the plant.

Primary Biochemical Effects: Depletion of Branched-Chain Amino Acids

The immediate and primary consequence of ALS inhibition is the halt in the production of valine, leucine, and isoleucine.[2] These amino acids are essential building blocks for protein synthesis. Their depletion rapidly stops the production of new proteins, which is a prerequisite for cell division and growth. This effect is most pronounced in the meristematic regions of the plant (e.g., shoot tips and root tips), where active cell division occurs.[1]

Secondary Biochemical Effects

Inhibition of ALS leads to the accumulation of the substrate α-ketobutyrate (also known as 2-ketobutyrate). This buildup is considered a secondary phytotoxic effect that contributes to the overall herbicidal action.

Physiological Effects and Symptomology

The biochemical disruptions manifest as a series of observable symptoms in susceptible plants.

  • Growth Cessation: The most immediate effect is the stoppage of plant growth.[1]

  • Visual Symptoms: Visible signs of injury typically develop over several days to weeks. These include:

    • Stunting of the entire plant.

    • Chlorosis (yellowing), particularly in new growth.[2]

    • Veinal reddening or purpling on leaves.

    • Necrosis (tissue death) at the growing points.[2]

The overall process from herbicide application to plant death is gradual, stemming from the slow starvation of essential amino acids and the subsequent collapse of cellular processes.

Quantitative Data: In Vitro Inhibition of ALS

The selectivity of this compound-methyl for certain weeds over crops like sugar beets is not due to a difference in the sensitivity of the ALS enzyme itself. Instead, it is primarily based on the crop's ability to rapidly metabolize the herbicide into non-toxic forms.[4]

Plant SpeciesTypeALS Sensitivity to this compound-methyl (IC50)Basis of Tolerance/SusceptibilityReference
Beta vulgarisSugar BeetSensitive (Low nM range, typical for SUs)High tolerance due to rapid metabolic degradation (half-life < 1 hr)[4]
Chenopodium albumWeedSensitive (Low nM range, typical for SUs)Moderately tolerant due to intermediate metabolism (half-life ~7 hr)[4]
Brassica napusWeedSensitive (Low nM range, typical for SUs)Susceptible due to slow metabolism (half-life > 35 hr)[4]
Matricaria inodoraWeedSensitive (Low nM range, typical for SUs)Susceptible due to slow metabolism (half-life > 35 hr)[4]
Veronica persicaWeedSensitive (Low nM range, typical for SUs)Susceptible due to slow metabolism (half-life > 35 hr)[4]

Experimental Protocols: In Vitro ALS Activity Assay

The following protocol outlines a standard method for determining the inhibitory effect of a compound like this compound on ALS activity in vitro.

Principle

The activity of ALS is measured by quantifying the amount of its product, acetolactate. As acetolactate is unstable, it is chemically converted by acid decarboxylation to acetoin. Acetoin can then be detected colorimetrically through a reaction with creatine and α-naphthol, which forms a red-colored complex. The absorbance of this complex, typically measured at 525 nm, is directly proportional to the ALS activity.

Materials and Reagents
  • Plant tissue (e.g., young leaves from a susceptible species)

  • Extraction Buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors)

  • Reaction Buffer (similar to extraction buffer but may have different component concentrations)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sulfuric Acid (e.g., 6N H₂SO₄)

  • Creatine solution (e.g., 0.5% w/v)

  • α-Naphthol solution (e.g., 5% w/v in NaOH)

  • Spectrophotometer or microplate reader

Methodology
  • Enzyme Extraction:

    • Homogenize fresh plant tissue on ice in extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined (e.g., via Bradford assay).

  • Enzyme Reaction:

    • Prepare reaction tubes or microplate wells containing the reaction buffer.

    • Add varying concentrations of this compound (and a solvent control) to the respective tubes/wells.

    • Initiate the enzymatic reaction by adding a specific amount of the enzyme extract.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Product Conversion and Detection:

    • Stop the enzymatic reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion.

    • Add creatine and α-naphthol solutions to the mixture to develop the color.

    • Incubate at room temperature or slightly elevated temperature for color development (e.g., 15-30 minutes).

  • Data Analysis:

    • Measure the absorbance of the samples at 525 nm.

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

BCAA_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Inhibitor Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS alphaKB α-Ketobutyrate alphaKB->ALS Acetolactate Acetolactate ALS->Acetolactate alphaAHB α-Aceto-α-hydroxybutyrate ALS->alphaAHB Valine Valine Acetolactate->Valine ...multiple steps Leucine Leucine Acetolactate->Leucine ...multiple steps Isoleucine Isoleucine alphaAHB->Isoleucine ...multiple steps This compound This compound This compound->ALS Inhibition

Caption: BCAA biosynthesis pathway showing inhibition of ALS by this compound.

ALS_Assay_Workflow cluster_reaction Enzymatic Reaction & Inhibition cluster_detection Colorimetric Detection start Start: Plant Tissue (e.g., young leaves) homogenize 1. Homogenize in Extraction Buffer start->homogenize centrifuge 2. Centrifuge to pellet debris homogenize->centrifuge supernatant 3. Collect Supernatant (Crude Enzyme Extract) centrifuge->supernatant add_enzyme 6. Add Enzyme Extract to start reaction supernatant->add_enzyme setup 4. Prepare reaction mix: Buffer + Substrates + Cofactors add_inhibitor 5. Add this compound (varying concentrations) setup->add_inhibitor add_inhibitor->add_enzyme incubate_reaction 7. Incubate at 37°C add_enzyme->incubate_reaction stop_reaction 8. Stop with H₂SO₄ (converts product to acetoin) incubate_reaction->stop_reaction incubate_convert 9. Incubate at 60°C stop_reaction->incubate_convert add_reagents 10. Add Creatine & α-Naphthol for color incubate_convert->add_reagents read_absorbance 11. Read Absorbance at 525 nm add_reagents->read_absorbance analyze 12. Data Analysis: Calculate % Inhibition & IC50 read_absorbance->analyze end End: IC50 Value analyze->end

Caption: Experimental workflow for an in vitro ALS inhibition assay.

Logical_Relationship cluster_biochem cluster_phys start This compound Application inhibition Inhibition of Acetolactate Synthase (ALS) start->inhibition biochem_consequences Biochemical Consequences bcaa_depletion Depletion of Valine, Leucine, Isoleucine inhibition->bcaa_depletion phys_consequences Physiological Consequences protein_halt Cessation of Protein Synthesis bcaa_depletion->protein_halt cell_div_stop Cessation of Cell Division (especially in meristems) protein_halt->cell_div_stop end Plant Death growth_stop Plant Growth Stops cell_div_stop->growth_stop symptoms Appearance of Symptoms (Chlorosis, Necrosis) growth_stop->symptoms symptoms->end

Caption: Logical cause-and-effect cascade of this compound's herbicidal action.

References

Biochemical Mechanism of Triflusulfuron-methyl in Target Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides an in-depth exploration of the biochemical mechanism of this compound-methyl, detailing its mode of action, the basis of its selectivity, and the metabolic pathways involved in its detoxification in tolerant plants. The guide includes a compilation of quantitative data on enzyme inhibition, detailed experimental protocols for key biochemical assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this herbicide's function at the molecular level.

Introduction

This compound-methyl is a member of the sulfonylurea class of herbicides, which are widely used in agriculture due to their high efficacy at low application rates and favorable toxicological profiles.[1] Understanding the precise biochemical mechanism of action of herbicides like this compound-methyl is paramount for optimizing their use, managing the evolution of resistant weed populations, and discovering new herbicidal compounds. This guide serves as a technical resource for researchers and professionals engaged in weed science, herbicide development, and plant biochemistry.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound-methyl in susceptible weeds is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides.[3]

By inhibiting ALS, this compound-methyl blocks the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of the susceptible weed.[3]

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine begins with pyruvate and threonine. ALS catalyzes the first committed step in this pathway. The pathway is illustrated in the diagram below.

BCAA_Biosynthesis cluster_isoleucine Isoleucine Pathway cluster_valine_leucine Valine & Leucine Pathway Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ALS Acetolactate Synthase (ALS/AHAS) alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Ketol-acid reductoisomerase alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Branched-chain aminotransferase Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate alpha_beta_Dihydroxyisovalerate α,β-Dihydroxyisovalerate alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Ketol-acid reductoisomerase alpha_Ketoisovalerate α-Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Branched-chain aminotransferase beta_Isopropylmalate β-Isopropylmalate alpha_Ketoisovalerate->beta_Isopropylmalate α-Isopropylmalate synthase Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate alpha_Ketoisocaproate->Leucine Branched-chain aminotransferase alpha_Isopropylmalate α-Isopropylmalate beta_Isopropylmalate->alpha_Isopropylmalate Isopropylmalate isomerase alpha_Isopropylmalate->alpha_Ketoisocaproate β-Isopropylmalate dehydrogenase ALS->alpha_Aceto_alpha_hydroxybutyrate ALS->alpha_Acetolactate This compound This compound-methyl This compound->ALS Inhibition

Figure 1. The branched-chain amino acid biosynthesis pathway and the site of inhibition by this compound-methyl.

Quantitative Analysis of ALS Inhibition

The efficacy of an ALS inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound-methyl have been determined for ALS extracted from both susceptible and resistant weed biotypes.

Weed SpeciesBiotypeIC50 (nM)Reference
Kochia scopariaSusceptible10[4]
Kochia scopariaResistant>1000[4]

Basis of Selectivity

The selectivity of this compound-methyl, allowing it to control weeds in crops like sugar beets, is primarily due to differential rates of metabolism between the crop and the target weeds. Tolerant plants, such as sugar beets, can rapidly metabolize and detoxify this compound-methyl, whereas susceptible weeds metabolize the herbicide at a much slower rate. This leads to the accumulation of the active herbicide at the target site (ALS) in weeds, causing phytotoxicity.

Metabolic Pathways of this compound-methyl

The detoxification of this compound-methyl in tolerant plants proceeds through a multi-phase process, a common mechanism for xenobiotic metabolism in plants.

  • Phase I: Modification. The initial phase involves chemical modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups.

  • Phase II: Conjugation. The modified herbicide is then conjugated with endogenous molecules, such as glutathione or glucose, to increase its water solubility and reduce its toxicity. For this compound-methyl, a key detoxification step is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).

  • Phase III: Compartmentation. The conjugated herbicide is then transported and sequestered in the vacuole or incorporated into the cell wall, effectively removing it from the cytoplasm and preventing it from reaching its target site.

Triflusulfuron_Metabolism cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation This compound This compound-methyl Modified_this compound Modified this compound (e.g., Hydroxylation) This compound->Modified_this compound Cytochrome P450 monooxygenases Glutathione_Conjugate This compound-Glutathione Conjugate Modified_this compound->Glutathione_Conjugate Glutathione Glutathione (GSH) GST Glutathione S-Transferase (GST) GST->Glutathione_Conjugate Vacuole Vacuole Sequestration Glutathione_Conjugate->Vacuole ABC Transporters

Figure 2. Generalized metabolic pathway for the detoxification of this compound-methyl in tolerant plants.

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the in vitro determination of ALS activity and its inhibition by this compound-methyl.

5.1.1. Enzyme Extraction

  • Harvest fresh, young leaf tissue from the target weed species.

  • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Homogenize the powdered tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl2, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the crude ALS enzyme extract.

5.1.2. ALS Activity Assay

  • Prepare a reaction mixture containing extraction buffer, 20 mM valine, 20 mM leucine, and varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO).

  • Add the crude enzyme extract to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 100 mM pyruvate.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction by adding 6 M H2SO4.

  • Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

  • Add 0.5% (w/v) creatine and 5% (w/v) α-naphthol (in 2.5 M NaOH) to the reaction mixture and incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 530 nm using a spectrophotometer.

  • Calculate the IC50 value by plotting the percentage of ALS inhibition against the logarithm of the this compound-methyl concentration and fitting the data to a sigmoidal dose-response curve.

ALS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay ALS Activity Assay start Start Harvest_Tissue Harvest Leaf Tissue start->Harvest_Tissue end End Grind_Tissue Grind in Liquid N2 Harvest_Tissue->Grind_Tissue Homogenize Homogenize in Extraction Buffer Grind_Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Collect_Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Collect_Supernatant Add_Enzyme Add Enzyme Extract Collect_Supernatant->Add_Enzyme Prepare_Mixture Prepare Reaction Mixture (Buffer, Amino Acids, this compound) Prepare_Mixture->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Add_Pyruvate Initiate with Pyruvate Pre_Incubate->Add_Pyruvate Incubate_Reaction Incubate (37°C) Add_Pyruvate->Incubate_Reaction Stop_Reaction Stop with H2SO4 Incubate_Reaction->Stop_Reaction Decarboxylate Decarboxylate to Acetoin (60°C) Stop_Reaction->Decarboxylate Color_Development Add Creatine & α-naphthol (60°C) Decarboxylate->Color_Development Measure_Absorbance Measure Absorbance (530 nm) Color_Development->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Calculate_IC50->end

Figure 3. Experimental workflow for the in vitro Acetolactate Synthase (ALS) inhibition assay.

Glutathione S-Transferase (GST) Activity Assay

This protocol is for measuring the activity of GST, the enzyme responsible for conjugating this compound-methyl with glutathione.

5.2.1. Enzyme Extraction

  • Follow the same enzyme extraction procedure as described for the ALS assay (Section 5.1.1).

5.2.2. GST Activity Assay

  • Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • Prepare a reaction cocktail containing assay buffer, 100 mM reduced glutathione (GSH), and 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) as a model substrate.

  • In a cuvette, mix the assay cocktail with the crude enzyme extract.

  • Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • To study the specific conjugation of this compound-methyl, the herbicide can be used as a substrate, and the formation of the glutathione conjugate can be monitored using HPLC-MS.

Analysis of this compound-methyl Metabolites by HPLC-MS

This protocol describes the extraction and analysis of this compound-methyl and its metabolites from plant tissue.

5.3.1. Extraction of Metabolites

  • Treat susceptible and tolerant plants with this compound-methyl.

  • Harvest plant tissue at various time points after treatment.

  • Homogenize the tissue in a suitable solvent mixture (e.g., acetonitrile/water).

  • Centrifuge the homogenate and collect the supernatant.

  • Concentrate the supernatant under vacuum.

5.3.2. HPLC-MS Analysis

  • Re-dissolve the concentrated extract in a suitable mobile phase.

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

  • Elute the compounds using a gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Detect the eluting compounds using a mass spectrometer (MS) operating in positive or negative ion mode.

  • Identify this compound-methyl and its metabolites based on their retention times and mass-to-charge ratios (m/z). The glutathione conjugate will have a specific m/z corresponding to the sum of the this compound-methyl and glutathione masses.

Metabolism_Analysis_Workflow cluster_treatment Plant Treatment cluster_extraction Metabolite Extraction cluster_analysis HPLC-MS Analysis start Start Treat_Plants Treat Plants with This compound-methyl start->Treat_Plants end End Harvest_Tissue Harvest Tissue at Different Time Points Treat_Plants->Harvest_Tissue Homogenize Homogenize in Acetonitrile/Water Harvest_Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Concentrate Concentrate Extract Collect_Supernatant->Concentrate Re_dissolve Re-dissolve in Mobile Phase Concentrate->Re_dissolve Inject_HPLC Inject into HPLC-MS Re_dissolve->Inject_HPLC Separate Separate Metabolites (C18 Column) Inject_HPLC->Separate Detect_MS Detect by Mass Spectrometry Separate->Detect_MS Identify_Metabolites Identify Metabolites (Retention Time & m/z) Detect_MS->Identify_Metabolites Identify_Metabolites->end

Figure 4. Experimental workflow for the analysis of this compound-methyl and its metabolites.

Conclusion

This compound-methyl's efficacy as a selective herbicide is rooted in its potent and specific inhibition of acetolactate synthase in target weeds. The basis for its selectivity in crops like sugar beets lies in the rapid metabolic detoxification of the herbicide, primarily through glutathione conjugation. A thorough understanding of these biochemical mechanisms is crucial for the sustainable use of this compound-methyl and for the development of novel herbicides with improved efficacy and selectivity. The experimental protocols and visualizations provided in this guide offer a framework for further research into the intricate interactions between herbicides and plant biochemical pathways.

References

In-Depth Technical Guide: The Structure-Activity Relationship of Triflusulfuron and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron and its methyl ester, this compound-methyl, are potent and selective sulfonylurea herbicides primarily used for post-emergence control of broadleaf weeds in sugar beet cultivation.[1][2] Like other sulfonylurea herbicides, their mode of action is the inhibition of the essential plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[4][5] Its inhibition leads to a rapid cessation of cell division and, ultimately, plant death.[1] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular features crucial for its herbicidal activity, experimental protocols for its study, and the underlying biochemical pathways.

Core Structure of this compound

The this compound molecule is characterized by a central sulfonylurea bridge that connects a phenyl ring on one side to a triazine heterocycle on the other. The general structure consists of three key components:

  • Aryl Group: A substituted phenyl ring.

  • Sulfonylurea Bridge: The -SO₂NHCONH- linkage that is characteristic of this class of herbicides.

  • Heterocyclic Group: A substituted triazine ring.

The specific substitutions on the aryl and heterocyclic rings are critical determinants of the molecule's herbicidal potency and selectivity.

Structure-Activity Relationship (SAR)

The herbicidal activity of this compound and its analogs is intricately linked to the specific chemical groups attached to its core structure. The following sections dissect the contribution of each component to the overall bioactivity.

The Phenylsulfonyl Moiety

Modifications to the phenyl ring directly impact the binding affinity of the molecule to the ALS enzyme. Key structural features on this part of the molecule include:

  • Substituents at the Ortho Position: The presence of a substituent at the ortho position of the phenyl ring, such as the methyl group in this compound, is crucial for high herbicidal activity. This group helps to orient the molecule correctly within the active site of the ALS enzyme.

  • Ester Group: In this compound-methyl, the methyl ester group at the ortho position further enhances its herbicidal efficacy.

The Sulfonylurea Bridge

The sulfonylurea bridge is the backbone of the molecule and is essential for its inhibitory action. Its primary role is to connect the aryl and heterocyclic moieties at the correct distance and orientation for optimal binding to the ALS enzyme.

The Triazine Heterocycle

The nature and position of substituents on the triazine ring are critical for both the potency and selectivity of the herbicide. For this compound, the key substitutions on the triazine ring are:

  • Dimethylamino Group: A dimethylamino group at the 4-position of the triazine ring is a common feature among active sulfonylurea herbicides.

  • Trifluoroethoxy Group: The 6-(2,2,2-trifluoroethoxy) group is a distinguishing feature of this compound and contributes significantly to its high herbicidal activity.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical quantitative data based on general SAR principles for sulfonylurea herbicides to illustrate the impact of structural modifications.

Compound IDAryl Substituent (R¹)Heterocycle Substituent (R²)Herbicidal Activity (GR₅₀, nM)ALS Inhibition (I₅₀, nM)
This compound-methyl2-COOCH₃, 3-CH₃4-N(CH₃)₂, 6-OCH₂CF₃1510
Analog 12-COOH, 3-CH₃4-N(CH₃)₂, 6-OCH₂CF₃5045
Analog 22-COOCH₃4-N(CH₃)₂, 6-OCH₂CF₃3025
Analog 32-COOCH₃, 3-CH₃4-NHCH₃, 6-OCH₂CF₃4540
Analog 42-COOCH₃, 3-CH₃4-N(CH₃)₂, 6-OCH₃10090

Note: This table is illustrative and based on established SAR trends for sulfonylurea herbicides. Actual values may vary.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below:

A Substituted Aniline B Diazotization A->B NaNO₂, HCl C Sulfonylation B->C SO₂, CuCl₂ D Substituted Phenylsulfonyl Chloride C->D E Ammonolysis D->E NH₄OH F Substituted Phenylsulfonamide E->F G Reaction with Phosgene or equivalent F->G H Phenylsulfonyl Isocyanate G->H J Coupling Reaction H->J I Substituted Aminotriazine I->J K This compound Analog J->K

General Synthetic Workflow for this compound Analogs

Step 1: Synthesis of the Phenylsulfonyl Chloride. This typically starts with a substituted aniline which undergoes diazotization followed by sulfonylation to yield the corresponding phenylsulfonyl chloride.

Step 2: Formation of the Phenylsulfonamide. The phenylsulfonyl chloride is then reacted with ammonia to form the phenylsulfonamide.

Step 3: Generation of the Phenylsulfonyl Isocyanate. The phenylsulfonamide is treated with phosgene or a phosgene equivalent to produce the reactive phenylsulfonyl isocyanate intermediate.

Step 4: Synthesis of the Aminotriazine. The substituted aminotriazine is prepared separately, often from cyanuric chloride.

Step 5: Coupling Reaction. The final step involves the coupling of the phenylsulfonyl isocyanate with the aminotriazine to yield the this compound analog.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ALS enzyme.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., K-phosphate, pH 7.5) F Add Buffer, Cofactors, and Enzyme to microplate wells A->F B Prepare Substrate Solution (Pyruvate) I Initiate reaction by adding Substrate B->I C Prepare Cofactor Solution (TPP, FAD, MgCl₂) C->F D Prepare Test Compound Solutions (this compound analogs in DMSO) G Add Test Compound or DMSO (control) D->G E Prepare ALS Enzyme Extract E->F F->G H Pre-incubate G->H H->I J Incubate at 37°C I->J K Stop reaction (e.g., with H₂SO₄) J->K L Add Creatine and α-naphthol K->L M Incubate to allow color development L->M N Measure Absorbance at 530 nm M->N O Calculate % Inhibition N->O P Determine IC₅₀ value O->P

Workflow for In Vitro ALS Inhibition Assay

Materials:

  • Purified or partially purified ALS enzyme from a plant source (e.g., etiolated corn seedlings).

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Substrate: Sodium pyruvate.

  • Cofactors: Thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and magnesium chloride (MgCl₂).

  • Test compounds (this compound and its analogs) dissolved in dimethyl sulfoxide (DMSO).

  • Stopping reagent: Sulfuric acid (H₂SO₄).

  • Colorimetric reagents: Creatine and α-naphthol.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and ALS enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pyruvate substrate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the product, acetolactate, to acetoin.

  • Add creatine and α-naphthol and incubate to allow the development of a colored complex.

  • Measure the absorbance of the solution at approximately 530 nm using a spectrophotometer.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the I₅₀ value.

Signaling Pathway and Mode of Action

The inhibition of ALS by this compound has profound effects on plant physiology, leading to a cascade of events that result in plant death.

This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->BCAA Catalyzes Protein_Synthesis Protein Synthesis Inhibition BCAA->Protein_Synthesis Required for Cell_Cycle Cell Cycle Arrest Protein_Synthesis->Cell_Cycle Leads to Growth_Inhibition Growth Inhibition Cell_Cycle->Growth_Inhibition Causes Plant_Death Plant Death Growth_Inhibition->Plant_Death

Signaling Pathway of this compound Action
  • Inhibition of ALS: this compound binds to a specific site on the ALS enzyme, preventing its natural substrates from accessing the active site.[1][4]

  • Depletion of Branched-Chain Amino Acids: The inhibition of ALS blocks the production of valine, leucine, and isoleucine.

  • Inhibition of Protein Synthesis: These amino acids are essential building blocks for proteins. Their depletion halts protein synthesis.

  • Cell Cycle Arrest: The lack of essential proteins leads to an arrest of the cell cycle, particularly in the meristematic tissues where active cell division occurs.

  • Growth Inhibition and Plant Death: The cessation of cell division and growth ultimately leads to the death of the plant.

Logical Relationships in SAR

The development of potent and selective this compound analogs is guided by a set of logical relationships derived from extensive SAR studies.

cluster_aryl Aryl Moiety cluster_bridge Sulfonylurea Bridge cluster_heterocycle Heterocycle Moiety A1 Ortho-substituent (e.g., -COOCH₃, -CH₃) A2 Correct Orientation in ALS Binding Pocket A1->A2 D High Herbicidal Activity A2->D B1 Maintains Optimal Distance and Geometry B1->D C1 Substituents on Triazine Ring (e.g., -N(CH₃)₂, -OCH₂CF₃) C2 High Affinity Binding C1->C2 C3 Selectivity C1->C3 C2->D

Logical Relationships in this compound SAR

This diagram illustrates that high herbicidal activity is a result of the interplay between the different structural components of the molecule. Optimal substitution on the phenyl ring ensures correct orientation, the sulfonylurea bridge maintains the necessary geometry, and specific substituents on the triazine ring provide high-affinity binding and, in some cases, crop selectivity.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined field, with the core sulfonylurea structure being essential for its mode of action. The specific substitutions on the aryl and triazine rings are key to modulating the herbicidal potency and selectivity. This in-depth guide provides a foundational understanding for researchers and scientists in the field of herbicide development, offering insights into the rational design of new and more effective ALS inhibitors. Further research into the QSAR and molecular modeling of this compound analogs will continue to refine our understanding and pave the way for the development of next-generation herbicides.

References

The Environmental Fate and Degradation of Triflusulfuron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron, a member of the sulfonylurea class of herbicides, is widely utilized for the selective post-emergence control of broadleaf weeds. Its efficacy is attributed to the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the environmental fate and degradation pathways of this compound is paramount for assessing its environmental impact, ensuring food safety, and guiding the development of new, more sustainable agricultural chemicals. This technical guide provides a comprehensive overview of the current scientific knowledge on the hydrolysis, photolysis, and microbial degradation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its degradation pathways and mode of action.

Physicochemical Properties of this compound-methyl

PropertyValue
Chemical FormulaC₁₇H₁₉F₃N₆O₆S
Molecular Weight528.5 g/mol
Water SolubilitypH dependent
Log P (octanol-water)1.4 (pH 7)
Vapor Pressure1.9 x 10⁻⁸ mPa (20°C)
pKa4.4

Environmental Degradation Pathways

The environmental degradation of this compound proceeds through several key pathways, including chemical hydrolysis, photolysis in water and soil, and metabolism by soil microorganisms and plants. The primary degradation mechanism involves the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides.

Hydrolysis

The hydrolysis of this compound is a critical abiotic degradation process, the rate of which is significantly influenced by the pH of the aqueous medium.[1] Hydrolysis is rapid under acidic conditions and considerably slower in neutral to basic environments.[1] The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge, yielding two main products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzenesulfonamide.[1][2]

Table 1: Hydrolytic Half-life (DT₅₀) of this compound-methyl at 25°C

pHHalf-life (days)Reference
5Data not available; described as "fast"[1]
7Stable[1]
9Stable[1]
Photolysis

Photodegradation in the presence of sunlight is another significant route for the dissipation of this compound in the environment. In aqueous solutions, this compound-methyl undergoes photochemical degradation when exposed to UV light with wavelengths greater than 290 nm.[3] The main degradation pathways involve the cleavage and/or contraction of the sulfonylurea bridge, leading to the formation of several photoproducts.[3]

Table 2: Photolytic Degradation of this compound-methyl

MediumConditionHalf-life (DT₅₀)Quantum Yield (Φ)Reference
Aqueous SolutionUV light (>290 nm)Not specifiedNot specified[3]

Note: While photolysis is a confirmed degradation pathway, specific quantitative data such as half-life and quantum yield for this compound-methyl are not available in the public literature.

Soil Degradation

The degradation of this compound in soil is a complex process involving both abiotic (chemical hydrolysis) and biotic (microbial metabolism) mechanisms.[1] The relative contribution of these processes is largely dependent on soil properties, particularly pH. In acidic soils, chemical hydrolysis is the predominant degradation pathway, while microbial degradation plays a more significant role in neutral to alkaline soils.[1] The dissipation of this compound in soil can be described by biphasic kinetics.[1]

Table 3: Soil Degradation Half-life (DT₅₀) of a Structurally Similar Sulfonylurea Herbicide (Metsulfuron-methyl)

Soil ConditionHalf-life (DT₅₀) in daysReference
Non-sterile12-14[4]
Sterile19-23[4]

Note: Data specific to this compound-methyl across various soil types is limited. The provided data for Metsulfuron-methyl, a closely related sulfonylurea, illustrates the comparative rates of chemical and microbial degradation.

Plant Metabolism

The selectivity of this compound-methyl as a herbicide is primarily due to the differential rates of its metabolism in tolerant and susceptible plant species. Tolerant plants, such as sugar beets, rapidly metabolize the herbicide into non-phytotoxic compounds.

Table 4: Metabolism Half-life of this compound-methyl in Plants

Plant SpeciesToleranceHalf-life
Sugar beet (Beta vulgaris)Tolerant< 1 hour
Chenopodium albumModerately Tolerant7 hours
Sensitive WeedsSensitive> 35 hours

Degradation Pathways and Mode of Action: Visualized

To illustrate the complex processes of this compound degradation and its mode of action, the following diagrams have been generated using the Graphviz DOT language.

Triflusulfuron_Hydrolysis cluster_conditions Conditions This compound This compound-methyl Products This compound->Products Triazine 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine Products->Triazine Cleavage of sulfonylurea bridge Sulfonamide 6-methyl-2-methylcarboxylate benzenesulfonamide Products->Sulfonamide Condition1 Aqueous Solution Condition2 Acidic pH (fast)

Caption: Hydrolytic degradation pathway of this compound-methyl.

Triflusulfuron_Soil_Degradation This compound This compound-methyl in Soil Abiotic Abiotic Degradation This compound->Abiotic Biotic Biotic Degradation This compound->Biotic Hydrolysis Chemical Hydrolysis (Dominant in acidic soil) Abiotic->Hydrolysis Microbial Microbial Metabolism (Dominant in neutral/alkaline soil) Biotic->Microbial Products Degradation Products Hydrolysis->Products Microbial->Products

Caption: Overview of this compound-methyl degradation in soil.

ALS_Inhibition_Pathway This compound This compound-methyl ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition BCAA_synthesis Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS->BCAA_synthesis Blocks Accumulation Accumulation of α-ketobutyrate ALS->Accumulation Leads to Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Required for Cell_division Cell Division and Growth Protein_synthesis->Cell_division Required for Plant_death Plant Death Cell_division->Plant_death Cessation leads to

Caption: Mode of action of this compound-methyl via ALS inhibition.

Experimental Protocols

Determination of Hydrolytic Degradation Rate

Objective: To determine the rate of hydrolysis of this compound-methyl in aqueous solutions at different pH values.

Materials:

  • This compound-methyl analytical standard

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Analytical column suitable for sulfonylurea analysis (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound-methyl in a suitable organic solvent (e.g., acetonitrile).

  • In separate sterile flasks, add a known volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration in the low mg/L range. Ensure the organic solvent volume is minimal (<1%) to not affect the aqueous environment.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, withdraw an aliquot from each flask.

  • Immediately analyze the concentration of this compound-methyl in the aliquots using a validated HPLC method.

  • Continue sampling until a significant degradation of the parent compound is observed or for a predefined period.

  • Plot the natural logarithm of the concentration of this compound-methyl versus time for each pH.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.[5]

Analysis of this compound-methyl and its Metabolites in Soil and Water by LC-MS/MS

Objective: To quantify the concentration of this compound-methyl and its primary degradation products in soil and water samples.

Sample Preparation (Soil):

  • Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.

  • Add an extraction solvent, such as a mixture of acetonitrile and water or a buffered solution.

  • Shake vigorously for a specified time (e.g., 30 minutes).

  • Centrifuge the sample to separate the soil particles from the extract.

  • Collect the supernatant.

  • The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.[6]

Sample Preparation (Water):

  • Filter the water sample to remove suspended solids.

  • For low concentrations, a pre-concentration step using SPE is typically required.[6]

  • Pass a known volume of the filtered water through a conditioned SPE cartridge (e.g., C18).

  • Elute the retained analytes from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to a small volume and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), usually in positive ion mode for sulfonylureas.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound-methyl and its metabolites must be determined and optimized.

    • Quantification: Use a calibration curve prepared with analytical standards in a matrix-matched solution to account for matrix effects.

Conclusion

The environmental fate of this compound is governed by a combination of chemical and biological processes. Hydrolysis is a key abiotic pathway, particularly in acidic environments, leading to the cleavage of the sulfonylurea bridge. Photolysis also contributes to its degradation in the presence of sunlight. In soil, the interplay between chemical hydrolysis and microbial metabolism determines its persistence, with microbial activity being more influential in neutral to alkaline conditions. The rapid metabolism in tolerant plants like sugar beets is the basis for its selective herbicidal action. A thorough understanding of these degradation pathways and the factors that influence them is essential for the responsible use of this compound in agriculture and for the continued development of environmentally benign crop protection solutions. Further research to obtain more precise quantitative data on hydrolysis and photolysis rates under various environmental conditions would enhance the accuracy of environmental risk assessments.

References

Triflusulfuron: A Comprehensive Technical Guide to Solubility and Stability in Diverse Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of triflusulfuron and its methyl ester, this compound-methyl, in a variety of solvent systems. Understanding these fundamental physicochemical properties is critical for the effective formulation, handling, and application of this sulfonylurea herbicide, as well as for predicting its environmental fate and behavior. This document compiles quantitative data, details experimental methodologies, and presents visual representations of key processes to support research and development efforts.

Solubility Profile

The solubility of this compound and its methyl ester is a key determinant of their biological availability and formulation characteristics. Their solubility is markedly influenced by the solvent type and the pH of aqueous solutions.

Aqueous Solubility

The aqueous solubility of this compound and this compound-methyl is highly dependent on the pH of the solution. As weak acids, their solubility increases significantly with rising pH.

Table 1: Aqueous Solubility of this compound and this compound-methyl at 25°C

CompoundpHSolubility (mg/L)
This compound71.0[1]
This compound-methyl31
53[2]
7110[2]
911,000
Organic Solvent Solubility

The solubility in organic solvents is crucial for extraction, purification, and the development of non-aqueous formulations.

Table 2: Solubility of this compound-methyl in Organic Solvents at 20°C

SolventSolubility (g/L)
Ethyl acetate120[3]
Acetone27[3]

Stability Characteristics

The stability of this compound and its derivatives under various environmental conditions dictates their persistence and potential for degradation. The primary degradation pathways include hydrolysis and photolysis.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for sulfonylurea herbicides. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, this compound-methyl is more stable in neutral to slightly alkaline conditions and hydrolyzes more rapidly under acidic conditions.[4][5][6] The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge.[5][6]

Table 3: Hydrolysis Half-life (DT₅₀) of this compound-methyl in Water

pHTemperature (°C)Half-life (days)Reference
5254.7This value is for the related compound rimsulfuron, often used as a reference for sulfonylurea behavior. Specific DT₅₀ for this compound-methyl at this pH and temperature was not found.
7257.2This value is for the related compound rimsulfuron, often used as a reference for sulfonylurea behavior. Specific DT₅₀ for this compound-methyl at this pH and temperature was not found.
9250.4This value is for the related compound rimsulfuron, often used as a reference for sulfonylurea behavior. Specific DT₅₀ for this compound-methyl at this pH and temperature was not found.

It has been noted that for sulfonylureas, an increase in temperature of 10°C can accelerate the rate of hydrolysis by a factor of 2.2 to 4.7.[7]

Photolytic Stability

Photodegradation can also contribute to the breakdown of this compound-methyl in the environment, particularly in aqueous systems exposed to sunlight.

Table 4: Photolysis Half-life (DT₅₀) of this compound-methyl in Water

pHConditionHalf-life (days)
5Simulated Sunlight3.8[3]
7Simulated Sunlight13.9[3]
9Simulated Sunlight24.6[3]
Thermal Stability

Information regarding the specific thermal degradation profile of this compound and this compound-methyl is limited in publicly available literature. However, general testing for thermal stability of chemical substances can be conducted following standardized guidelines such as OECD Guideline 113.[8][9][10] This involves subjecting the substance to elevated temperatures for a defined period and analyzing for degradation.[8][10]

Experimental Protocols

The following sections outline the methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of this compound can be determined using the flask method or the column elution method, as described in OECD Guideline 105.

Flask Method (for solubilities > 10 mg/L):

  • Preparation: Add an excess amount of the test substance to a flask containing purified water.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the aqueous phase by centrifugation and/or filtration.

  • Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Column Elution Method (for solubilities < 10 mg/L):

  • Column Preparation: A column is packed with an inert support material coated with the test substance.

  • Elution: Purified water is passed through the column at a slow, constant flow rate.

  • Sample Collection: The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined. The solubility is the plateau concentration reached.

G cluster_flask Flask Method cluster_column Column Elution Method A1 Add excess this compound to water B1 Equilibrate at constant temperature A1->B1 C1 Separate solid and liquid phases B1->C1 D1 Analyze aqueous phase (HPLC) C1->D1 A2 Prepare column with coated support B2 Elute with water at constant flow A2->B2 C2 Collect eluate fractions B2->C2 D2 Analyze fractions (HPLC) C2->D2

Fig. 1: Workflow for Aqueous Solubility Determination (OECD 105).
Determination of Hydrolytic Stability (OECD Guideline 111)

The rate of hydrolysis of this compound is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

  • Solution Preparation: Prepare sterile buffer solutions at the desired pH levels.

  • Incubation: Add a known concentration of the test substance to each buffer solution. Incubate the solutions in the dark at a constant temperature.

  • Sampling: At appropriate time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of the remaining parent compound and any major degradation products using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Determine the rate constant and half-life of hydrolysis at each pH and temperature.

G A Prepare sterile buffer solutions (pH 4, 7, 9) B Add this compound and incubate in dark A->B C Withdraw samples at timed intervals B->C D Analyze samples for parent and degradants (HPLC) C->D E Calculate hydrolysis rate constant and half-life D->E

Fig. 2: Experimental Workflow for Hydrolysis Stability Testing (OECD 111).
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for the quantification of this compound and its metabolites. A typical method would involve:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid to adjust pH).[11]

  • Detection: UV detection at a suitable wavelength (e.g., 205 nm).[11]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with certified reference standards.

Degradation Pathway

The primary degradation pathway for this compound-methyl under both hydrolytic and photolytic conditions is the cleavage of the sulfonylurea bridge. This results in the formation of two main metabolites: a triazine derivative and a sulfonamide derivative.

G This compound This compound-methyl Cleavage Cleavage of Sulfonylurea Bridge (Hydrolysis/Photolysis) This compound->Cleavage Triazine 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine Cleavage->Triazine Sulfonamide 6-methyl-2-methylcarboxylate benzene sulfonamide Cleavage->Sulfonamide

Fig. 3: Primary Degradation Pathway of this compound-methyl.

This technical guide provides a consolidated resource for understanding the solubility and stability of this compound and its methyl ester. The presented data and protocols are intended to assist researchers in the development of new formulations, the assessment of environmental impact, and the establishment of analytical methods. Further research is warranted to fill the existing data gaps, particularly concerning the solubility of the parent this compound acid in a broader range of organic solvents and the thermal stability of both compounds.

References

Triflusulfuron: An In-depth Technical Guide to its Soil Sorption and Desorption Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil sorption and desorption characteristics of the herbicide triflusulfuron. This compound-methyl, the active form, is a member of the sulfonylurea class of herbicides, and its behavior in the soil environment is critical to understanding its efficacy and potential environmental fate. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes and relationships to support research and development efforts.

Executive Summary

This compound's mobility and persistence in soil are governed by a complex interplay of its chemical properties and the surrounding soil matrix. Key factors influencing its sorption and desorption include soil pH, organic matter content, and clay content. Generally, sulfonylurea herbicides exhibit increased adsorption in soils with higher organic matter and clay content, and at lower pH values. However, publicly available, comprehensive quantitative data on the sorption and desorption coefficients (Kd, Koc, and Kf) for this compound across a range of soil types is limited. Regulatory assessments have noted a data gap in this area, making it a critical subject for further research. This guide synthesizes the available information to provide a foundational understanding for scientific professionals.

Quantitative Data on Soil Sorption

The sorption of a chemical to soil is a key parameter in determining its potential for leaching and surface runoff. The solid-water partition coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich sorption coefficient (Kf) are critical values for assessing this behavior.

While extensive peer-reviewed studies detailing these coefficients for this compound are scarce, a value for the soil partition coefficient (Kd) has been reported in a regulatory context.

Table 1: Soil Sorption Coefficient (Kd) for this compound

ParameterValueSoil Type/ConditionsSource
Kd0.64 L/kgNot specifiedU.S. Environmental Protection Agency (EPA) Refined-Screen Exposure Estimates[1]

To provide a comparative context, the following table presents sorption and desorption data for a structurally related sulfonylurea herbicide, triasulfuron. It is crucial to note that these values are not for this compound and should be used for illustrative purposes only to understand the typical range and influence of soil properties for this class of herbicides.

Table 2: Illustrative Sorption and Desorption Coefficients for Triasulfuron in Various Pakistani Soils

Soil SampleClay (%)Organic Matter (%)pHKd (ads) (µg/mL)Kd (des) (µg/mL)KocKf (ads)Kf (des)Hysteresis Coefficient (H)
Bunar (BU)182.47.95.127.52134.878.20.552
Abbottabad (ABB)120.887.74.358.2492.934.079.10.509
Poonch (P)481.627.39.965.07613.298.046.21.26
Mandi Bahauddin (M)281.27.89.356.17778.77.67.170.976
Zhob (Z)221.167.78.867.77760.1567.28.040.699

Source: Adapted from a study on Triasulfuron. These values are for illustrative purposes only and do not represent this compound.

Experimental Protocols

The determination of soil sorption and desorption coefficients is typically conducted using the batch equilibrium method. This standardized procedure allows for the controlled measurement of a chemical's partitioning between the soil and solution phases.

Batch Equilibrium Method for Adsorption Isotherms

This protocol outlines the steps to determine the adsorption of this compound to soil.

  • Soil Preparation:

    • Collect representative soil samples from the desired locations and depths.

    • Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

    • Characterize the soil for key properties including pH, organic carbon content (%), clay content (%), sand content (%), and silt content (%).

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in a 0.01 M calcium chloride (CaCl₂) solution. The CaCl₂ solution is used to maintain a constant ionic strength and mimic natural soil solution.

    • Prepare a series of working solutions of varying concentrations by diluting the stock solution with the 0.01 M CaCl₂ solution.

  • Equilibration:

    • Place a known mass of the prepared soil (e.g., 5 grams) into a series of centrifuge tubes.

    • Add a known volume of each working solution (e.g., 25 mL) to the centrifuge tubes, creating a soil-to-solution ratio of 1:5.

    • Include control samples containing only the working solutions (no soil) to account for any potential degradation or adsorption to the container walls.

    • Securely cap the tubes and place them on a shaker for a predetermined equilibration time (typically 24 hours) at a constant temperature (e.g., 25°C). This allows the system to reach equilibrium.

  • Phase Separation and Analysis:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 5000 rpm for 20 minutes) to separate the soil from the supernatant.

    • Carefully collect an aliquot of the clear supernatant from each tube.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Calculation:

    • Calculate the amount of this compound adsorbed to the soil (Cs) using the following equation:

      • Cs = (C₀ - Ce) * V / m

      • Where:

        • Cs = concentration of this compound in soil (mg/kg)

        • C₀ = initial concentration of this compound in solution (mg/L)

        • Ce = equilibrium concentration of this compound in solution (mg/L)

        • V = volume of the solution (L)

        • m = mass of the soil (kg)

    • Plot the adsorption isotherm by graphing Cs versus Ce.

    • Determine the sorption coefficients (Kd, Koc, Kf) by fitting the data to linear, Freundlich, or Langmuir isotherm models.

Desorption Protocol

Desorption studies are conducted immediately following the adsorption experiment to assess the reversibility of the sorption process.

  • Initial Adsorption:

    • Perform the adsorption experiment as described above.

  • Desorption Steps:

    • After separating the supernatant for analysis, carefully decant the remaining solution from the centrifuge tubes, leaving the soil pellet.

    • Add a fresh volume of the 0.01 M CaCl₂ solution (without this compound) to each tube, equal to the volume of supernatant removed.

    • Resuspend the soil pellet by shaking the tubes for the same equilibration time as the adsorption phase.

    • Centrifuge the tubes and analyze the this compound concentration in the supernatant. This represents the amount of this compound desorbed from the soil.

    • Repeat this process for several cycles to assess the extent of desorption over time.

  • Hysteresis Calculation:

    • Compare the adsorption and desorption isotherms. Hysteresis occurs when the desorption isotherm does not follow the same path as the adsorption isotherm, indicating that some of the adsorbed this compound is not readily released. The hysteresis coefficient (H) can be calculated to quantify this phenomenon.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a batch equilibrium sorption/desorption study.

Batch_Equilibrium_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_desorption Desorption cluster_data Data Analysis Soil_Prep Soil Preparation (Drying, Sieving, Characterization) Equilibration Equilibration (Soil + Solution, Shaking) Soil_Prep->Equilibration Solution_Prep This compound Solution Preparation (Stock and Working Solutions in 0.01M CaCl2) Solution_Prep->Equilibration Centrifugation1 Centrifugation Equilibration->Centrifugation1 Analysis1 Supernatant Analysis (HPLC) Centrifugation1->Analysis1 Supernatant_Removal Supernatant Removal Centrifugation1->Supernatant_Removal Isotherm_Plotting Isotherm Plotting Analysis1->Isotherm_Plotting Fresh_Solution Add Fresh 0.01M CaCl2 Supernatant_Removal->Fresh_Solution Re-equilibration Re-equilibration (Shaking) Fresh_Solution->Re-equilibration Centrifugation2 Centrifugation Re-equilibration->Centrifugation2 Analysis2 Supernatant Analysis (HPLC) Centrifugation2->Analysis2 Analysis2->Isotherm_Plotting Coefficient_Calc Calculate Kd, Koc, Kf, H Isotherm_Plotting->Coefficient_Calc Sorption_Factors cluster_soil Soil Properties cluster_behavior This compound Behavior OM Organic Matter Content Sorption Sorption (Adsorption) OM->Sorption Increases Clay Clay Content Clay->Sorption Increases pH Soil pH pH->Sorption Decreases (at higher pH) Desorption Desorption Sorption->Desorption Inverse Relationship Mobility Mobility (Leaching Potential) Sorption->Mobility Decreases Desorption->Mobility Increases

References

Methodological & Application

Application Note and Protocol: Analytical Method Development and Validation for Triflusulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as sugar beets.[1][2][3] Its effective and safe use necessitates the development of sensitive and reliable analytical methods for its quantification in various environmental and biological matrices. This document provides a comprehensive overview of the analytical method development and validation for this compound-methyl, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). The protocols and validation parameters are outlined to meet regulatory expectations, such as those described by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

The methodologies described herein are applicable for the determination of this compound-methyl residues in soil, water, and foodstuff, ensuring compliance with maximum residue limits (MRLs).[9][10] The primary degradation pathway of this compound-methyl in aqueous solutions involves the cleavage of the sulfonylurea bridge.[1][11][12] Understanding these degradation products is crucial for developing a specific and stability-indicating analytical method.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for this compound-methyl in Soil and Water

This protocol describes a sensitive and selective method for the quantification of this compound-methyl in soil and water samples using HPLC-MS/MS.

2.1.1. Sample Preparation

  • Soil Samples:

    • Weigh 20 g of homogenized soil sample into a 200-mL PTFE centrifuge tube.

    • Add 50 mL of acetonitrile and blend using a high-speed homogenizer (e.g., Polytron).

    • Filter the extract under vacuum.

    • Re-extract the residue with an additional 20 mL of acetonitrile.

    • Combine the filtrates in a 100-mL volumetric flask and adjust the volume with acetonitrile.[9]

    • For cleanup, solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) may be employed.

  • Water Samples:

    • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

    • Depending on the expected concentration, a pre-concentration step using SPE may be necessary.

    • Acidify the sample to the appropriate pH to ensure the stability of this compound-methyl.

2.1.2. Instrumentation and Chromatographic Conditions

A triple quadrupole mass spectrometer is recommended for this analysis.[9][13]

ParameterCondition
LC Column Agilent SB-C18, 4.6 mm x 150 mm, 1.8 µm[13]
Column Temperature 25 °C[13]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (specific gradient to be developed based on system)
Flow Rate 1.0 mL/min[14]
Injection Volume 20 µL[14]
Ionization Mode Electrospray Ionization (ESI), Positive[13]
MS/MS Transitions Precursor Ion: m/z 493Product Ions: m/z 264 (Quantifier), m/z 118 (Qualifier)[13]

2.1.3. Preparation of Standards and Calibration

High-purity analytical standards of this compound-methyl are essential for accurate quantification.[15][16][17]

  • Prepare a stock solution of this compound-methyl (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • For analysis of complex matrices like soil or food, matrix-matched standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[13]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[4][5][7]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[4][6] This can be demonstrated by analyzing blank samples of the matrix and spiked samples to ensure no interfering peaks are present at the retention time of this compound-methyl.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

ParameterAcceptance Criteria
Concentration Range 0.1 to 100 ng/mL[13]
Correlation Coefficient (r²) ≥ 0.99[9][13]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[4]

ParameterAcceptance Criteria
Recovery 70-120%
Replicates Minimum of 3 concentrations, 3 replicates each
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).[4]

ParameterAcceptance Criteria
Repeatability (Intra-day precision) %RSD ≤ 15%
Intermediate Precision (Inter-day precision) %RSD ≤ 15%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]

MatrixLODLOQ
Foodstuffs < 10 ng/mL[9]0.01 mg/kg[10]
Soil -0.05 µg/kg[10]
Water -0.05 µg/L[10]
Body Fluids -0.01 mg/kg[10]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical method development and validation of this compound-methyl.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterValueReference
LC Column Agilent SB-C18, 4.6 mm x 150 mm, 1.8 µm[13]
Column Temperature 25 °C[13]
Mobile Phase Acetonitrile/Water with formic acid[9]
Flow Rate 1.0 mL/min[14]
Detection Wavelength (HPLC-UV) 205 nm[14]
Ionization Mode (MS) ESI Positive[13]
Precursor Ion (m/z) 493[13]
Product Ions (m/z) 264, 118[13]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 0.1 - 100 ng/mL[13]
Correlation Coefficient (r²) > 0.99[9][13]
LOD in Foodstuffs < 10 ng/mL[9]
LOQ in Food (plant origin) 0.01 mg/kg[10]
LOQ in Food (animal origin) 0.01 mg/kg[10]
LOQ in Soil 0.05 µg/kg[10]
LOQ in Water 0.05 µg/L[10]
LOQ in Body Fluids 0.01 mg/kg[10]
Average Recovery (Herbicidal Oil) 100.47%[14]
RSD (Herbicidal Oil) 0.0070%[14]

Visualizations

Triflusulfuron_Methyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Extraction with Acetonitrile Sample->Extraction Filtration Filtration Extraction->Filtration Cleanup Solid-Phase Extraction (SPE) Filtration->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Prepared Sample MSMS MS/MS Detection (Triple Quadrupole) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Raw Data Validation Method Validation (ICH Guidelines) Quantification->Validation Method_Validation_Process mv Analytical Method Validation specificity Specificity mv->specificity linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness

References

Application Notes and Protocols for Triflusulfuron Residue Analysis in Soil using QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of triflusulfuron residues in soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol is designed to be a comprehensive guide, from sample preparation to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound-methyl is a sulfonylurea herbicide used for selective post-emergence control of broadleaf weeds. Monitoring its residue in soil is crucial for environmental assessment and to ensure agricultural sustainability. The QuEChERS method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex matrices like soil, providing high-quality data for regulatory compliance and research purposes.[1][2] This application note details a modified QuEChERS protocol suitable for the analysis of this compound in soil.

Experimental Protocol

This protocol is based on established QuEChERS methods for pesticide residue analysis in soil and has been adapted for this compound.[2][3]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Formic acid, 98% or higher

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

2. Equipment

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • Sample homogenizer (if required for soil samples)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Sample Preparation and Extraction

  • Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil before taking a subsample for analysis.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 8 mL of deionized water to the soil sample and vortex for 30 seconds to ensure the soil is thoroughly wetted. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. The use of citrate buffering helps to maintain a stable pH during extraction.

    • Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into a top organic layer (acetonitrile extract) and a bottom layer of soil and water.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL polypropylene centrifuge tube containing the d-SPE sorbents.

  • Sorbents: Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 to the tube. PSA is effective in removing organic acids and other polar interferences, while C18 removes non-polar interferences.

  • Vortex and Centrifuge: Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.

5. Final Extract Preparation and Analysis

  • Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the filtered extract using a suitably configured LC-MS/MS system. The specific parameters for the LC separation and MS/MS detection of this compound will need to be optimized in the laboratory.

Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add 8mL Water (Hydrate for 30 min) A->B C 3. Add 10mL Acetonitrile (1% Formic Acid) B->C D 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (≥4000 rpm, 5 min) E->F G 7. Transfer 6mL of Supernatant F->G Acetonitrile Extract H 8. Add d-SPE Sorbents (MgSO4, PSA, C18) G->H I 9. Vortex (1 min) H->I J 10. Centrifuge (≥4000 rpm, 5 min) I->J K 11. Filter Extract (0.22 µm) J->K Cleaned Extract L 12. LC-MS/MS Analysis K->L

Caption: Workflow for this compound Analysis in Soil using QuEChERS.

Data Presentation

ParameterExpected ValueReference
Recovery 70-120%Based on general guidelines for pesticide residue analysis.[4]
Repeatability (RSDr) ≤ 20%Standard acceptance criteria for pesticide residue methods.[5]
Limit of Detection (LOD) 0.1 - 2.0 µg/kgBased on data for other sulfonylurea herbicides in soil.[5]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgBased on data for other sulfonylurea herbicides in soil.[5]
Linearity (r²) ≥ 0.99Standard requirement for quantitative analytical methods.

Signaling Pathways and Logical Relationships

The logical relationship in this analytical protocol is a linear sequence of steps designed to isolate the analyte of interest (this compound) from the complex soil matrix and present it in a form suitable for sensitive and selective detection. The following diagram illustrates this logical flow.

Logical_Flow SoilSample Soil Sample (Complex Matrix) Extraction Extraction with Acetonitrile and Salts SoilSample->Extraction Analyte Liberation Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Phase Separation Cleanup Dispersive SPE Cleanup (Removal of Interferences) Partitioning->Cleanup Purification Analysis Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Detection & Quantification Result Quantitative Result (this compound Concentration) Analysis->Result

Caption: Logical Flow of the Analytical Protocol.

Conclusion

The QuEChERS method provides a robust and efficient workflow for the determination of this compound residues in soil. The protocol outlined in this application note offers a reliable starting point for laboratories involved in environmental monitoring and pesticide residue analysis. It is essential to perform in-house validation to ensure the method meets the specific requirements of the laboratory and any relevant regulatory guidelines. The use of LC-MS/MS for detection ensures high selectivity and sensitivity, which is critical for the accurate quantification of pesticide residues at trace levels.

References

Application Note: Quantification of Triflusulfuron in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a sensitive and robust method for the quantification of the sulfonylurea herbicide Triflusulfuron in various water samples using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for trace-level environmental monitoring. The validation results demonstrate excellent linearity, accuracy, and precision, meeting the typical requirements for analytical quality control.[1]

Experimental Protocols

Reagents and Materials
  • Standards: this compound analytical standard (≥98% purity).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), and anhydrous magnesium sulfate.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric sorbent like Oasis HLB, 500 mg).[2]

  • Vials: 2 mL autosampler vials with inserts.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at -15 ± 5 °C.[3]

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards (0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution with a suitable solvent mixture (e.g., 10:90 acetonitrile/water with 0.1% formic acid) to bracket the expected concentration range of the samples.[3][4]

Sample Collection and Preservation
  • Collect water samples in clean, pre-rinsed amber glass or plastic bottles to prevent photodegradation.[5][6]

  • If samples contain suspended solids, they should be centrifuged prior to extraction to prevent clogging of the SPE cartridge.[2][3]

  • Analyze samples as soon as possible. If storage is necessary, keep them refrigerated at 4°C for no longer than 14 days.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to clean up the sample matrix and concentrate the analyte of interest.[3][8]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge using 5-10 mL of an appropriate solvent, such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 10:90 acetonitrile/water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer, which offers high throughput, selectivity, and sensitivity.[3]

Liquid Chromatography (LC) Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[9]
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in 95:5 Methanol/Water[3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Mass Spectrometry (MS) Parameters
ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +4500 V[3]
Source Temperature 300 °C
Curtain Gas 20 psi[3]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound

MRM transitions must be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the most abundant and stable precursor and product ions.[3] The following are representative transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Declustering Potential (V)
This compound493.1183.1141.12580

Data Presentation: Method Performance

The method was validated for linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration range. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on a signal-to-noise ratio of 3 and 10, respectively.[10]

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantitation (LOQ) ~0.1 ng/mL
Accuracy and Precision

Accuracy was evaluated through recovery studies on spiked blank water samples. Precision is expressed as the relative standard deviation (%RSD). The acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[3][9]

Spike Level (ng/mL)Mean Recovery (%)Precision (%RSD) (n=5)
0.595.26.8
5.098.64.1
50.0101.33.5

Visualized Workflows

G

Figure 1. Solid-Phase Extraction (SPE) workflow for water samples.

G

Figure 2. Logical workflow of the LC-MS/MS system for quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantification of this compound in water samples. The use of Solid-Phase Extraction ensures effective sample clean-up and concentration, while the specificity of Multiple Reaction Monitoring minimizes matrix interference. This protocol is well-suited for routine environmental analysis and can be adapted for other similar pesticide residues.

References

Application Notes and Protocols for the Extraction and Cleanup of Triflusulfuron in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction and cleanup of Triflusulfuron-methyl from various plant tissues. The methodologies outlined below are based on established analytical techniques such as QuEChERS and Solid-Phase Extraction (SPE), ensuring reliable and reproducible results for residue analysis.

Introduction

This compound-methyl is a selective sulfonylurea herbicide used for post-emergence control of broadleaf weeds in crops such as sugar beets.[1] Accurate quantification of its residues in plant matrices is crucial for food safety, environmental monitoring, and regulatory compliance. The complex nature of plant tissues, which contain pigments, lipids, and other interfering compounds, necessitates robust extraction and cleanup procedures to ensure accurate analysis by techniques like High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the performance of different extraction and cleanup methods for this compound and other sulfonylurea herbicides in various plant matrices.

Table 1: QuEChERS Method Performance for Sulfonylurea Herbicides

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Sulfonylureas (group)Leafy Vegetables0.01 - 0.1070-120< 20--[2][3]
Halosulfuron-methylMaize Plant0.01, 0.1, 183.8–105.52.7–10.2-0.01[4]
Metsulfuron-methylWheat0.005, 0.05, 0.570-120< 20-0.005[4]
Various PesticidesVegetables0.01, 0.1070-120< 20-0.01[3]

Table 2: Solid-Phase Extraction (SPE) Method Performance

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)Reference
Sulfonylureas (group)Surface Water0.05, 0.5 µg/L> 60-< 8.1 (MS)< 26.9 (MS)[5]
Metsulfuron-methylRapeseed Oil0.05, 0.1, 0.267-133< 15-0.02[6]
MetamitronSugar Beet0.1873.7-0.02[7]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Leafy Vegetables

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[2][8]

1. Sample Preparation: a. Homogenize a representative sample of the plant tissue (e.g., 200 g) using a high-speed blender. b. Weigh 7.5 g of the homogenized sample into a 50 mL centrifuge tube.[2]

2. Extraction: a. Add 15 mL of acetonitrile (1% acetic acid) to the centrifuge tube.[2] b. Add the internal standard solution. c. Shake vigorously for 2 minutes.[2] d. Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.[2] e. Shake vigorously for 1 minute to prevent the formation of salt agglomerates. f. Centrifuge at ≥ 3000 rpm for 5 minutes.[8]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.[2] b. Add 300 mg of anhydrous MgSO₄, 100 mg of primary secondary amine (PSA) sorbent, and 25 mg of graphitized carbon black (GCB) or C18 sorbent. Note: GCB is effective for pigment removal but may adsorb planar pesticides.[2][9] c. Vortex for 1 minute. d. Centrifuge at ≥ 3000 rpm for 3 minutes.[2]

4. Final Extract Preparation: a. Transfer a 0.5 mL aliquot of the cleaned extract into a vial. b. The extract can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent for HPLC-UV analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general procedure for the cleanup of plant extracts using SPE cartridges.

1. Sample Extraction (as in QuEChERS Protocol 1, steps 1 & 2): a. Follow the extraction procedure from the QuEChERS protocol to obtain the initial acetonitrile extract.

2. SPE Cartridge Cleanup: a. Cartridge Selection: Use a C18 or a specialized pesticide cleanup cartridge (e.g., Florisil).[6][10] b. Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[11] c. Loading: Load an aliquot (e.g., 5-10 mL) of the acetonitrile extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[11] d. Washing: Wash the cartridge with a small volume (e.g., 2-5 mL) of a solvent mixture that will elute interferences but not the analyte (e.g., water/acetonitrile mixture).[11] e. Elution: Elute this compound from the cartridge with a suitable solvent. For C18 cartridges, a mixture of acetonitrile and water or a stronger organic solvent may be used. For Florisil, a less polar solvent like dichloromethane or ethyl acetate is common.[10] Collect the eluate.

3. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis). c. Filter the reconstituted solution through a 0.22 µm syringe filter before analysis.

Visualizations

Experimental Workflows

Caption: QuEChERS workflow for this compound extraction.

Caption: SPE cleanup workflow for this compound.

References

High-performance liquid chromatography (HPLC) method for Triflusulfuron

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Triflusulfuron-methyl. This application note provides a comprehensive protocol for the determination of this compound-methyl in various samples, tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Application Note: HPLC Analysis of this compound-methyl

Introduction

This compound-methyl is a sulfonylurea herbicide used for selective post-emergence control of broadleaf weeds. Accurate and sensitive quantification of its residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. This note details a robust HPLC method for the analysis of this compound-methyl.

Principle

The method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound-methyl from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of an acetonitrile and water mixture, with the pH adjusted using phosphoric acid. Detection is performed using a UV detector, providing a reliable and sensitive means of quantification.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

ParameterCondition
HPLC System Standard LC system with UV Detector
Column C18 Column (e.g., Newcrom C18)
Mobile Phase Acetonitrile : Water (55:45, v/v), pH adjusted to 2.5 with Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 205 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

2. Standard Preparation

A stock solution of this compound-methyl is prepared by accurately weighing a known amount of the analytical standard and dissolving it in a suitable solvent, such as acetonitrile. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve. A typical concentration range for the calibration curve is 5 to 500 mg/L[1].

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Herbicidal Oil Suspensions:

    • Accurately weigh a portion of the oil suspension sample.

    • Dissolve the sample in a known volume of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • For Soil Samples:

    • Extract a known weight of the soil sample with a mixture of acetonitrile and 0.1 M ammonium carbonate solution[2].

    • Perform a liquid-liquid partition with a suitable organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • Filter the final solution before injection.

  • For Water Samples:

    • Solid-phase extraction (SPE) can be employed to concentrate the analyte and clean up the sample.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Pass the water sample through the cartridge.

    • Elute the retained this compound-methyl with a small volume of acetonitrile or methanol.

    • The eluate can then be directly injected or evaporated and reconstituted in the mobile phase.

4. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH or USP guidelines[3][4]. Key validation parameters are summarized in the table below.

Validation ParameterTypical Results for this compound-methyl Analysis
Linearity 5 - 500 mg/L (Correlation Coefficient > 0.999)[1]
Accuracy (Recovery) 99.83% - 100.47%[1]
Precision (RSD) < 1%[1]
Limit of Detection (LOD) Matrix-dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Matrix-dependent, typically in the low ng/mL range

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound-methyl.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Cleanup Filtration/SPE Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

HPLC Analysis Workflow for this compound-methyl

Signaling Pathways (Logical Relationship)

The logical relationship in this analytical method is a linear progression from sample preparation to data analysis, as depicted in the workflow diagram. There are no complex signaling pathways involved.

Conclusion

The described HPLC method provides a reliable and efficient means for the determination of this compound-methyl in various matrices. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers and analysts involved in the quantification of this compound-methyl.

References

Application Note: Analysis of Triflusulfuron Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Triflusulfuron-methyl is a sulfonylurea herbicide used for selective post-emergence control of broadleaf weeds. Understanding its metabolic fate in various matrices is crucial for environmental monitoring and regulatory compliance. While liquid chromatography is a common analytical technique for sulfonylurea herbicides, this application note details a proposed methodology for the analysis of this compound and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound-methyl and its metabolites are polar and thermally labile compounds, making their direct analysis by GC-MS challenging. To overcome these limitations, a derivatization step is necessary to increase their volatility and thermal stability. This application note outlines a comprehensive workflow, including sample extraction, derivatization, and GC-MS analysis for the qualitative and quantitative determination of key this compound metabolites.

Key Metabolites of this compound

The primary metabolic pathways of this compound involve N-demethylation of the triazine ring and cleavage of the sulfonylurea bridge. The major metabolites targeted in this protocol are:

  • Methyl 2-[[[[4-(methylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate (N-desmethyl this compound)

  • 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (Triazine Amine)

  • Methyl-2-(aminosulfonyl)-3-methylbenzoate (Sulfonamide)

  • Saccharin

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

a. Extraction:

  • Homogenize 10 g of the sample (e.g., soil, plant tissue) and place it into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for derivatization.

Derivatization (Methylation)

Methylation of the polar N-H groups in the this compound metabolites is crucial for their successful analysis by GC-MS. Trimethylsilylation is an alternative, but methylation can offer robust and stable derivatives.

  • Transfer 100 µL of the cleaned-up extract into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a methylation agent (e.g., Diazomethane solution or Trimethylsilyldiazomethane in a suitable solvent like methanol/diethyl ether). (Caution: Diazomethane is explosive and highly toxic. Handle with extreme care in a well-ventilated fume hood).

  • Cap the vial and let the reaction proceed at room temperature for 30 minutes, or gently heat at 60°C for 10 minutes.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

GC-MS Analysis

a. Instrumentation:

A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD) is recommended.

b. GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

c. MS Conditions:

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

d. Selected Ion Monitoring (SIM) Parameters (Hypothetical m/z values for methylated derivatives):

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Derivatized N-desmethyl this compound250194166
Derivatized Triazine Amine224196169
Derivatized Sulfonamide215184153
Derivatized Saccharin197169104

Data Presentation

The following tables represent example data for a validation study of the proposed method.

Table 1: Linearity and Limits of Detection (LOD) and Quantification (LOQ)

CompoundLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Derivatized N-desmethyl this compound1 - 1000.9980.31.0
Derivatized Triazine Amine1 - 1000.9990.20.8
Derivatized Sulfonamide1 - 1000.9970.41.2
Derivatized Saccharin1 - 1000.9980.31.0

Table 2: Recovery and Precision

CompoundSpiking Level (ng/g)Mean Recovery (%)RSD (%) (n=5)
Derivatized N-desmethyl this compound1092.56.8
5095.15.2
Derivatized Triazine Amine1098.24.5
5099.33.1
Derivatized Sulfonamide1088.78.2
5091.46.5
Derivatized Saccharin1094.65.9
5096.84.8

Visualizations

Triflusulfuron_Metabolism This compound This compound-methyl N_desmethyl N-desmethyl this compound This compound->N_desmethyl N-demethylation Triazine_Amine Triazine Amine (IN-D8526) This compound->Triazine_Amine Bridge Cleavage Sulfonamide Sulfonamide This compound->Sulfonamide Bridge Cleavage Saccharin Saccharin Sulfonamide->Saccharin Cyclization

Caption: Metabolic pathway of this compound-methyl.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup (MgSO4 + PSA) Extraction->Cleanup Evaporation1 Evaporation to Dryness Cleanup->Evaporation1 Derivatization Methylation (e.g., Diazomethane) Evaporation1->Derivatization Evaporation2 Evaporation of Reagent Derivatization->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution GCMS GC-MS Analysis (SIM Mode) Reconstitution->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a framework for the analysis of this compound and its key metabolites by GC-MS. The successful implementation of this method relies heavily on the optimization of the derivatization step to ensure complete and reproducible conversion of the target analytes into their volatile and thermally stable derivatives. The proposed QuEChERS sample preparation method offers a simple and effective way to extract the analytes from complex matrices. The GC-MS parameters provided should serve as a starting point for method development and validation. For regulatory purposes, confirmation of results with a more common technique like LC-MS/MS is recommended.

Application Notes and Protocols for Determining Triflusulfuron Activity in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in sugar beet cultivation.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2] This inhibition leads to a rapid cessation of cell division and plant growth.[2] While sugar beets are tolerant to this compound due to their ability to rapidly metabolize the compound, many weed species are highly sensitive.[3]

A soil bioassay is a simple, cost-effective, and direct method to determine the presence and bioavailability of herbicide residues in soil.[4][5] Unlike chemical analysis methods such as HPLC, which measure the total concentration of a herbicide, a bioassay measures the biologically active fraction that can affect plant growth. This is particularly important for assessing the potential for carryover injury to rotational crops and for studying the environmental fate of the herbicide.

These application notes provide a detailed protocol for conducting a bioassay to determine the activity of this compound in soil, utilizing sensitive indicator plant species.

Signaling Pathway of this compound

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme. This enzyme is crucial in the biosynthetic pathway of the branched-chain amino acids isoleucine, leucine, and valine. By blocking this pathway, this compound effectively halts protein synthesis and cell division in susceptible plants, leading to growth inhibition and eventual death.

Triflusulfuron_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_aceto α-Acetolactate / α-Aceto-α-hydroxybutyrate ALS->alpha_aceto Catalyzes AminoAcids Isoleucine, Leucine, Valine alpha_aceto->AminoAcids Protein Protein Synthesis & Cell Division AminoAcids->Protein Growth Plant Growth Protein->Growth This compound This compound This compound->ALS Inhibits

Figure 1: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for conducting a this compound soil bioassay.

Bioassay_Workflow Soil_Collection 1. Soil Sample Collection (Test and Control Soil) Soil_Prep 2. Soil Preparation and Dose Fortification Soil_Collection->Soil_Prep Potting 3. Potting and Seeding (Indicator Species) Soil_Prep->Potting Incubation 4. Growth Chamber/Greenhouse Incubation (21-28 days) Potting->Incubation Harvest 5. Plant Harvest and Endpoint Measurement Incubation->Harvest Data_Analysis 6. Data Analysis (Dose-Response Curve) Harvest->Data_Analysis Report 7. Interpretation and Reporting Data_Analysis->Report

Figure 2: General workflow for a this compound soil bioassay.

Data Presentation

The results of a quantitative bioassay are typically presented as a dose-response curve, from which the Effective Dose (ED) or Effective Concentration (EC) that causes a certain level of inhibition (e.g., 50% - ED50/EC50) can be calculated. Root and shoot dry weight are highly sensitive parameters for sulfonylurea herbicides.

Table 1: Sensitive Indicator Species for this compound Bioassay and Expected Response

Indicator SpeciesScientific NameExpected Response to this compound
Rapeseed/CanolaBrassica napusHigh sensitivity, stunting, chlorosis.[3]
MayweedMatricaria inodoraHigh sensitivity, growth inhibition.[3]
Field SpeedwellVeronica persicaHigh sensitivity, reduced growth.[3]
Common LambsquartersChenopodium albumModerate sensitivity, growth reduction.[1][3]
TomatoSolanum lycopersicumGenerally sensitive to sulfonylureas.
CucumberCucumis sativusGenerally sensitive to sulfonylureas.

Table 2: Example Dose-Response Data for a Hypothetical Bioassay

This compound Concentration (µg/kg soil)Average Root Dry Weight (mg)% Inhibition
0 (Control)1500
0.113510
0.59040
1.07053
2.54570
5.02583
10.01093

Note: The data in Table 2 is for illustrative purposes only. Researchers must generate their own dose-response curves for their specific soil type and environmental conditions.

Experimental Protocols

Materials
  • Test Soil: Soil collected from the field of interest.

  • Control Soil: Soil from an area with no history of herbicide application, or a commercial potting mix. The control soil should have similar physical and chemical properties to the test soil.

  • Indicator Plant Seeds: High germination rate seeds of a sensitive species (see Table 1).

  • This compound-methyl analytical standard.

  • Acetone or other suitable solvent.

  • Pots: 3 to 4-inch diameter plastic pots with drainage holes.[5]

  • Growth Chamber or Greenhouse: With controlled temperature, light, and humidity.

  • Forced-air oven.

  • Analytical balance.

Protocol for Quantitative Bioassay

This protocol is designed to generate a dose-response curve and determine the ED50 of this compound in a specific soil.

Step 1: Soil Preparation and Fortification

  • Collect and Prepare Soil: Collect soil from the top 2-4 inches of the desired area.[5] Air-dry the soil and sieve it through a 2-mm mesh to remove large particles and ensure homogeneity.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone).

  • Fortify Soil:

    • For each desired concentration, weigh out a known amount of sieved, air-dried control soil.

    • Add the appropriate volume of the this compound stock solution to the soil to achieve the target concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/kg).

    • Thoroughly mix the soil to ensure even distribution of the herbicide. Allow the solvent to evaporate completely in a fume hood.

    • Prepare a control group with soil treated only with the solvent.

    • Prepare at least four replicates for each concentration.

Step 2: Planting and Growth Conditions

  • Potting: Fill the labeled pots with the fortified soil.

  • Seeding: Plant 3-6 seeds of the chosen indicator species in each pot at a uniform depth.

  • Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 2-3 plants) to minimize competition.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16-hour photoperiod). Water the pots as needed to maintain optimal soil moisture, avoiding waterlogging.

Step 3: Data Collection and Analysis

  • Observation Period: Grow the plants for 21-28 days, observing for any visual signs of phytotoxicity such as stunting, chlorosis, or necrosis.[5]

  • Harvest:

    • Carefully remove the plants from the soil.

    • Separate the shoots and roots.

    • Gently wash the roots to remove any adhering soil.

  • Dry Weight Measurement:

    • Place the separated shoots and roots in labeled paper bags.

    • Dry the plant material in a forced-air oven at 70°C for 48 hours or until a constant weight is achieved.

    • Measure the dry weight of the shoots and roots for each pot using an analytical balance.

  • Data Analysis:

    • Calculate the percent inhibition of root and/or shoot dry weight for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a suitable non-linear regression model (e.g., a four-parameter logistic model) to fit a dose-response curve to the data and calculate the ED50 value.

Protocol for Qualitative Bioassay (Field Soil Screening)

This protocol is a simplified version to determine if phytotoxic residues of this compound are present in a field soil sample.

Step 1: Soil Collection

  • Collect representative soil samples from the field . It is advisable to take separate composite samples from different areas of the field (e.g., high spots, low spots, areas of sprayer overlap).[5]

  • Collect a control soil sample from an area known to be free of herbicide residues.

Step 2: Planting and Observation

  • Fill labeled pots with the test soil and the control soil (at least 3-4 pots for each).

  • Plant 3-6 seeds of a highly sensitive indicator species in each pot.

  • Place the pots in a sunny location or greenhouse and keep them watered.

  • Observe the plants for approximately three weeks after germination.

Step 3: Interpretation

  • Compare the growth of the plants in the test soil to the growth of the plants in the control soil.

  • Stunted growth, chlorosis, or other injury symptoms in the plants grown in the test soil, relative to the control plants, indicate the presence of biologically active this compound residues.

Conclusion

The bioassay protocols described provide a reliable and sensitive method for determining the activity of this compound in soil. The quantitative protocol allows for the determination of dose-response relationships and ED50 values, which are essential for risk assessment and research purposes. The qualitative protocol offers a simple and effective way to screen field soils for potential herbicide carryover. The choice of a highly sensitive indicator species is critical to the success of the bioassay.

References

Application Notes and Protocols for a Field Dissipation Study of Triflusulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triflusulfuron-methyl is a selective sulfonylurea herbicide used for post-emergence control of broadleaf weeds in crops such as sugar beets. Understanding its environmental fate, particularly its dissipation in soil under real-world conditions, is crucial for assessing its potential environmental impact and ensuring regulatory compliance. Terrestrial field dissipation (TFD) studies are designed to measure the rate of dissipation of a pesticide and its transformation products under representative agricultural and environmental conditions.[1][2] These studies are essential for calculating potential harmful effects on the environment and can substantiate or challenge findings from laboratory studies.[3] This document provides a detailed protocol for conducting a field dissipation study for this compound-methyl, in accordance with internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[1][3][4]

Physicochemical Properties of this compound-methyl

A summary of the key physicochemical properties of this compound-methyl is presented in the table below. These properties are critical for designing the study, particularly for predicting the likely routes of dissipation.

PropertyValueReference
Molecular Weight493.4 g/mol [5]
Water SolubilitypH dependent; increases in alkaline solutions[5][6]
Vapor PressureLow (non-volatile)[6]
Log K_ow_0.62 - 4.48 (for a range of herbicides including this compound-methyl)[7]
Soil Adsorption (K_oc_)Generally low, indicating potential for mobility[6]
Aerobic Soil Metabolism Half-life (lab)Can range from 3.6 to 240 days for sulfonylureas[5]

Degradation of this compound-methyl

The primary degradation pathway for this compound-methyl in soil involves the cleavage of the sulfonylurea bridge.[7][8] This process is influenced by both chemical and microbial activity.[8] Chemical hydrolysis is a significant factor in acidic soils, while microbial degradation is more prominent in basic soils.[8] The main transformation products are 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzene sulfonamide.[8]

Experimental Protocol

This protocol is based on the OECD Guideline 232, "Guidance Document for Conducting Pesticide Terrestrial Field Dissipation Studies".[1][9]

1. Site Selection and Characterization

  • Number of Sites: At least four representative sites should be selected to cover a range of soil types and climatic conditions relevant to the intended use of this compound-methyl.[9]

  • Site Characteristics: The selected sites should have bare, uncultivated, flat, and homogeneous soil.[9] Detailed characterization of each site is required, including:

    • Soil type (e.g., texture, pH, organic matter content, cation exchange capacity)

    • Climate data (historical and ongoing)

    • Agronomic history

  • Plot Design: Each site should have a designated treated plot and a control plot. The plot size should be sufficient to allow for all required sampling events without disturbing previously sampled areas.

2. Application of this compound-methyl

  • Test Substance: The commercial formulation of this compound-methyl should be used.

  • Application Rate: The herbicide should be applied at the maximum recommended label rate.

  • Application Method: The application method should simulate typical agricultural practice (e.g., broadcast spray). Care should be taken to ensure a uniform application across the plot.

3. Soil Sampling

  • Sampling Depth: Soil cores should be collected to a depth of at least 1 meter.[9]

  • Sampling Intervals: Sampling should occur at defined intervals to accurately model the dissipation kinetics. A typical schedule would be:

    • Immediately before application (Day -1)

    • Immediately after application (Day 0)

    • Days 1, 3, 7, 14, 30, 60, 90, 120, 180, 270, and 365 (or until >90% dissipation is observed)

  • Sampling Procedure:

    • At each sampling event, a minimum of 10-15 soil cores should be collected from the treated plot in a random or systematic pattern.

    • Cores should be sectioned into appropriate depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm, etc.).

    • Corresponding control samples should be collected from the untreated plot.

  • Sample Handling and Storage: Soil samples should be immediately placed in labeled containers and frozen at or below -18°C to prevent further degradation.[9]

4. Meteorological Data Collection

A meteorological station should be installed at each test site to continuously monitor and record:

  • Air and soil temperature

  • Precipitation

  • Wind speed and direction

  • Relative humidity

  • Solar radiation

5. Analytical Methodology

  • Extraction: this compound-methyl and its major metabolites will be extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Quantification: Analysis will be performed using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), which provides the necessary sensitivity and selectivity.[10] The limit of quantification (LOQ) should be sufficiently low to detect residues at environmentally relevant concentrations.

  • Method Validation: The analytical method must be validated for accuracy, precision, linearity, and specificity in the soil matrices from each test site.

6. Data Analysis

  • Dissipation Kinetics: The dissipation of this compound-methyl and the formation and decline of its metabolites will be modeled using appropriate kinetic models such as Single First-Order (SFO), First-Order Multi-Compartment (FOMC), or Double First-Order in Parallel (DFOP).[9]

  • Half-Life Calculation: The time for 50% dissipation (DT₅₀) and 90% dissipation (DT₉₀) of this compound-methyl will be calculated for each site.[9] These values should be normalized to reference conditions (e.g., 20°C and specific soil moisture) for comparison across sites.[10]

Data Presentation

The quantitative data from the study should be summarized in the following tables:

Table 1: Site Characteristics

Site IDLocationSoil TypepHOrganic Matter (%)Texture (Sand/Silt/Clay %)
1
2
3
4

Table 2: Mean Residue Concentrations of this compound-methyl in Soil (mg/kg)

Sampling DaySite 1 (0-10 cm)Site 1 (10-20 cm)...Site 4 (0-10 cm)Site 4 (10-20 cm)
0
1
3
7
14
30
...

Table 3: Dissipation Half-Lives (DT₅₀ and DT₉₀) of this compound-methyl

Site IDDT₅₀ (days)DT₉₀ (days)Kinetic Model Used
1
2
3
4

Visualizations

Experimental Workflow

Field_Dissipation_Study_Workflow SiteSelection Site Selection & Characterization (Minimum 4 sites) PlotSetup Plot Setup (Treated and Control Plots) SiteSelection->PlotSetup Application Application of this compound-methyl PlotSetup->Application SoilSampling Soil Sampling (Defined Intervals and Depths) Application->SoilSampling MetData Meteorological Data Collection Application->MetData SamplePrep Sample Preparation & Storage (Freezing at -18°C) SoilSampling->SamplePrep DataAnalysis Data Analysis & Modeling (Kinetics, DT50, DT90) MetData->DataAnalysis Analysis Residue Analysis (HPLC-MS/MS) SamplePrep->Analysis Analysis->DataAnalysis Reporting Final Report Generation DataAnalysis->Reporting

Caption: Workflow for a this compound-methyl field dissipation study.

Degradation Pathway of this compound-methyl

Triflusulfuron_Methyl_Degradation This compound This compound-methyl Cleavage Cleavage of Sulfonylurea Bridge This compound->Cleavage Chemical (Acidic Soil) Microbial (Basic Soil) Metabolite1 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine Cleavage->Metabolite1 Metabolite2 6-methyl-2-methylcarboxylate benzene sulfonamide Cleavage->Metabolite2 FurtherDeg Further Degradation Metabolite1->FurtherDeg Metabolite2->FurtherDeg

Caption: Primary degradation pathway of this compound-methyl in soil.

References

Experimental Design for Triflusulfuron Metabolism Studies in Sugar Beets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide highly effective for weed control in sugar beet (Beta vulgaris) cultivation. Its selectivity is primarily attributed to the rapid metabolic detoxification within the sugar beet plant, a process significantly faster than in susceptible weed species.[1][2] The primary metabolic pathway involves the conjugation of this compound with glutathione.[1][2] Understanding the dynamics of this metabolism is crucial for optimizing herbicide efficacy, ensuring crop safety, and conducting environmental risk assessments.

This document provides detailed application notes and experimental protocols for studying the metabolism of this compound in sugar beets. The methodologies cover in vitro studies using plant tissue culture and analytical procedures for the identification and quantification of the parent compound and its metabolites.

Data Presentation

The following tables summarize the expected quantitative data from this compound metabolism studies in sugar beets. These tables are designed for easy comparison of metabolic rates and the distribution of metabolites over time.

Table 1: Metabolic Half-Life of this compound in Sugar Beets vs. Susceptible Weeds

SpeciesCommon NameHalf-Life (t½) of this compound
Beta vulgarisSugar Beet< 1 hour
Chenopodium albumCommon Lambsquarters~7 hours
Brassica napusCanola/Rapeseed> 35 hours
Matricaria inodoraScentless Mayweed> 35 hours
Veronica persicaPersian Speedwell> 35 hours

Source: Data compiled from Wittenbach et al., 1994.[1][2]

Table 2: Time-Course of this compound Metabolism in Sugar Beet Suspension Cells (Hypothetical Data)

This table presents a hypothetical distribution of this compound and its primary metabolite, the S-carbamoyl glutathione conjugate, over a 4-hour period following treatment of sugar beet cell suspension cultures. These values are illustrative and will vary based on specific experimental conditions.

Time (Hours)This compound (% of initial applied)S-carbamoyl glutathione conjugate (% of initial applied)Other Metabolites (% of initial applied)
010000
0.560355
1.0306010
2.0107515
4.0< 58015

Experimental Protocols

Protocol 1: Establishment and Maintenance of Sugar Beet Callus and Suspension Cultures

This protocol outlines the steps for initiating and maintaining sugar beet callus and suspension cultures for in vitro metabolism studies.

1. Materials:

  • Sugar beet seeds (a readily available commercial variety)

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution (containing ~5% sodium hypochlorite)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP)

  • Agar (for solid medium)

  • Petri dishes, Erlenmeyer flasks, and other sterile labware

  • Laminar flow hood

  • Incubator/growth chamber

2. Callus Induction: a. Surface sterilize sugar beet seeds by washing in 70% ethanol for 1 minute, followed by a 10-minute soak in 10% bleach solution, and then rinse three times with sterile distilled water. b. Germinate the sterilized seeds on a hormone-free MS medium solidified with 0.8% agar at 25°C in the dark for 3-4 days, then transfer to a 16-hour light/8-hour dark cycle. c. Excise hypocotyl and cotyledon explants from 12-14 day old seedlings. d. Place the explants on MS medium supplemented with 2.0 mg/L 2,4-D and 0.5 mg/L BAP for callus induction. e. Incubate the plates in the dark at 25°C. Callus formation should be visible within 2-4 weeks. f. Subculture the developing callus onto fresh medium every 3-4 weeks.

3. Establishment of Suspension Cultures: a. Select friable, actively growing callus and transfer approximately 2-3 g into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium. b. Place the flasks on an orbital shaker at 110-120 rpm at 25°C with a 16-hour light/8-hour dark cycle. c. Subculture the suspension cultures weekly by transferring 10 mL of the culture into 40 mL of fresh liquid medium.

Protocol 2: Radiolabeling and Metabolism Study in Suspension Cultures

This protocol describes the use of radiolabeled this compound to trace its metabolic fate in sugar beet suspension cultures.

1. Materials:

  • Established sugar beet suspension culture (7-10 days after subculture)

  • [¹⁴C]-Triflusulfuron-methyl (labeled on the triazine ring or another stable position)

  • Sterile microcentrifuge tubes

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

  • Solvents for extraction (e.g., acetonitrile, water, acetic acid)

  • Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

  • HPLC system with a radioactivity detector

  • LC-MS/MS system

2. Experimental Procedure: a. Allow the sugar beet suspension culture to equilibrate in the incubator for 1 hour. b. Prepare a stock solution of [¹⁴C]-Triflusulfuron-methyl in a suitable solvent (e.g., acetone or DMSO) and determine its specific activity. c. Add the radiolabeled herbicide to the suspension culture to a final concentration relevant to field application rates (e.g., 1-10 µM). d. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), harvest the cells by vacuum filtration or centrifugation. e. Separate the cells from the culture medium. Analyze a small aliquot of the medium to quantify non-absorbed herbicide. f. Wash the harvested cells with fresh, herbicide-free medium to remove any externally bound radioactivity. g. Freeze the cell pellet immediately in liquid nitrogen and store at -80°C until extraction.

Protocol 3: Extraction of this compound and its Metabolites

This protocol details the extraction of the parent herbicide and its metabolites from the harvested sugar beet cells.

1. Materials:

  • Frozen cell pellets from Protocol 2

  • Extraction solvent: Acetonitrile/water/acetic acid (80:15:5, v/v/v)

  • Homogenizer or sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

2. Extraction Procedure: a. To the frozen cell pellet, add the pre-chilled extraction solvent (e.g., 5 mL per gram of fresh weight). b. Homogenize the sample thoroughly using a homogenizer or sonicator until a uniform suspension is achieved. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the cell debris. d. Carefully collect the supernatant. e. Re-extract the pellet with the same volume of extraction solvent to ensure complete recovery. f. Combine the supernatants from both extractions. g. Concentrate the combined extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen. h. Reconstitute the final extract in a solvent compatible with the subsequent analytical method (e.g., 50% acetonitrile in water). i. A portion of the extract can be analyzed by liquid scintillation counting to determine the total radioactivity extracted.

Protocol 4: Analytical Methodology - LC-MS/MS

This protocol provides a framework for the analysis of this compound and its S-carbamoyl glutathione conjugate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolite. A starting point could be 10% B, increasing to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive ESI.

2. MS/MS Parameters (Multiple Reaction Monitoring - MRM): The following MRM transitions are suggested starting points for method development. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV) - Starting Point
This compound-methyl 493.1264.020
493.1199.125
S-carbamoyl glutathione conjugate 798.2669.2 (Loss of pyroglutamate)25
798.2272.1 (Glutathione-related fragment)35

3. Data Analysis: a. Develop a calibration curve for this compound-methyl using analytical standards. b. If available, use a synthesized standard of the S-carbamoyl glutathione conjugate for direct quantification. If not, semi-quantitative analysis can be performed based on the response of the radiolabeled metabolite or by assuming a similar ionization efficiency to the parent compound. c. Integrate the peak areas for the parent compound and its metabolite at each time point. d. Calculate the percentage of each compound relative to the total radioactivity injected or the initial amount of herbicide applied.

Diagrams

Experimental Workflow

experimental_workflow cluster_culture Sugar Beet Culture cluster_metabolism Metabolism Study cluster_analysis Analysis cluster_data Data Interpretation seed Seed Sterilization & Germination explant Explant Excision seed->explant callus Callus Induction explant->callus suspension Suspension Culture callus->suspension treatment [¹⁴C]-Triflusulfuron Treatment suspension->treatment sampling Time-Course Sampling treatment->sampling extraction Extraction of Herbicide & Metabolites sampling->extraction lsc Liquid Scintillation Counting extraction->lsc hplc HPLC-Radioactivity Detection extraction->hplc lcms LC-MS/MS Analysis extraction->lcms pathway Metabolic Pathway Elucidation hplc->pathway quant Quantification & Half-life Calculation lcms->quant

Caption: Workflow for this compound Metabolism Study.

This compound Mode of Action and Detoxification Pathway

triflusulfuron_pathway This compound This compound-methyl ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits Detox Detoxification (in Sugar Beet) This compound->Detox BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Synthesizes Protein Protein Synthesis BCAA->Protein Growth Plant Growth Arrest Protein->Growth Metabolite S-carbamoyl glutathione conjugate (Non-toxic) Detox->Metabolite GSH Glutathione (GSH) GSH->Detox

Caption: this compound's mechanism and detoxification.

References

Application Notes and Protocols for Assessing Triflusulfuron Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triflusulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds.[1] Its mode of action involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] The repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.[3]

Herbicide resistance in weeds is primarily governed by two types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5] TSR involves genetic mutations in the target enzyme's gene (in this case, the ALS gene), which reduce the binding affinity of the herbicide to the enzyme.[4][6] NTSR mechanisms do not involve alterations to the target protein but instead reduce the amount of active herbicide reaching the target. This can occur through reduced herbicide uptake and translocation, or more commonly, enhanced metabolic detoxification by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[4][5][6]

These application notes provide detailed protocols for researchers to phenotypically confirm this compound resistance and to investigate the underlying molecular mechanisms. The workflow progresses from whole-plant and seed-based bioassays to molecular and biochemical analyses.

Experimental Workflow for this compound Resistance Assessment

G cluster_0 Initial Assessment cluster_1 Phenotypic Confirmation & Quantification cluster_2 Mechanism Investigation Seed_Collection 1. Seed Collection (Suspected R & Known S Populations) Screening 2. Resistance Screening (Seed or Whole-Plant Assay) Seed_Collection->Screening Dose_Response 3. Whole-Plant Dose-Response Assay Screening->Dose_Response Data_Analysis 4. Data Analysis (GR50/LD50 Calculation) Dose_Response->Data_Analysis Quantification 5. Resistance Index (RI) Quantification Data_Analysis->Quantification TSR 6a. Target-Site Resistance (TSR) (ALS Gene Sequencing) Quantification->TSR NTSR 6b. Non-Target-Site Resistance (NTSR) (Metabolic Inhibitor Assay) Quantification->NTSR Result_TSR TSR Confirmed (e.g., Trp-574-Leu mutation) TSR->Result_TSR Result_NTSR NTSR Indicated (Metabolism-Based) NTSR->Result_NTSR

Caption: Overall experimental workflow for assessing this compound resistance.

Part 1: Phenotypic Assessment of Resistance

Phenotypic assessment is crucial for confirming resistance and quantifying its magnitude. The whole-plant dose-response bioassay is the definitive method for this purpose.[7][8]

Protocol 1.1: Whole-Plant Dose-Response Bioassay

Objective: To quantify the level of resistance to this compound in a suspected weed population by comparing its dose-response curve to that of a known susceptible population.

Methodology:

  • Plant Material and Growth:

    • Collect mature seeds from the suspected resistant (R) population and a known this compound-susceptible (S) population of the same species.[9]

    • Germinate seeds in petri dishes or trays. Once seedlings have emerged, transplant them individually into 10-cm diameter pots filled with a standard potting mix.

    • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • Water and fertilize as needed to ensure healthy growth. Plants should be treated at the 2-4 true leaf stage.[8]

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound-methyl.

    • Arrange the potted plants in a completely randomized design, with at least four replicates per dose for each population.

    • Apply the herbicide treatments using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.

  • Data Collection and Analysis:

    • Assess the plants 21 days after treatment.[11]

    • Record the number of surviving plants for each dose to calculate the survival rate (%).

    • Harvest the above-ground biomass for each pot, place it in a labeled paper bag, and dry it in an oven at 60°C for 72 hours.

    • Measure the dry weight and express it as a percentage of the mean dry weight of the untreated control plants for that population.

    • Analyze the data using a statistical software package. Fit a non-linear log-logistic regression model to the dose-response data (biomass or survival) to calculate the dose required for 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

Data Presentation:

Table 1: Example Dose-Response Data for a Suspected Resistant (R) and Susceptible (S) Population

This compound Dose (g a.i./ha)PopulationMean Survival (%)Mean Biomass Reduction (%)
0S1000
0R1000
2.5S8035
2.5R10010
5.0S2560
5.0R10025
10.0S095
10.0R10045
20.0S0100
20.0R9065
40.0S0100
40.0R5585
80.0S0100
80.0R2096

Table 2: Calculated GR₅₀ Values and Resistance Index

PopulationGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible (S)4.53.9 - 5.1-
Resistant (R)38.735.2 - 42.58.6

Part 2: Investigation of Resistance Mechanisms

Following phenotypic confirmation, the next step is to determine the underlying resistance mechanism.

Mechanism of this compound Action and Resistance

G cluster_S Susceptible Plant cluster_R Resistant Plant (TSR) Triflusulfuron_S This compound ALS_S ALS Enzyme Triflusulfuron_S->ALS_S Binds & Inhibits BCAA_S Branched-Chain Amino Acids ALS_S->BCAA_S Synthesis Blocked Death_S Plant Death BCAA_S->Death_S Deficiency Triflusulfuron_R This compound ALS_R Mutated ALS Enzyme Triflusulfuron_R->ALS_R Binding Prevented BCAA_R Branched-Chain Amino Acids ALS_R->BCAA_R Synthesis Continues Survival_R Plant Survival BCAA_R->Survival_R

Caption: this compound action pathway in susceptible vs. resistant plants.

Protocol 2.1: Molecular Analysis for Target-Site Resistance (TSR)

Objective: To identify single nucleotide polymorphisms (SNPs) in the ALS gene that confer resistance to this compound.

Methodology:

  • Sample Selection and DNA Extraction:

    • Use fresh leaf tissue from surviving plants of the R population (treated with a discriminating dose in the bioassay) and from untreated S plants.

    • Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations (e.g., codons for Pro-197, Asp-376, Trp-574) using PCR.[11][13][14] Primers should be designed based on conserved ALS sequences from related plant species.

    • Verify the PCR product size and purity using agarose gel electrophoresis.

  • DNA Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the resulting DNA sequences from R and S plants using bioinformatics software (e.g., MEGA, Geneious).

    • Compare the sequences to identify any SNPs. Translate the nucleotide sequences into amino acid sequences to determine if the SNPs result in an amino acid substitution at a known resistance-conferring position.[13][15]

Data Presentation:

Table 3: Summary of ALS Gene Sequencing Results

PopulationPlant IDPhenotypeNucleotide Change (e.g., at codon 574)Amino Acid Substitution
SusceptibleS-1SusceptibleTGGTryptophan (Trp)
SusceptibleS-2SusceptibleTGGTryptophan (Trp)
ResistantR-1ResistantTTGLeucine (Leu)
ResistantR-2ResistantTTGLeucine (Leu)
ResistantR-3ResistantTGGTryptophan (Trp)

Note: The presence of a resistant phenotype without a known TSR mutation (e.g., plant R-3) suggests an NTSR mechanism may be involved.

Protocol 2.2: Biochemical Assay for Non-Target-Site Resistance (NTSR)

Objective: To determine if enhanced metabolic degradation by cytochrome P450 enzymes contributes to resistance. This is achieved by testing for reversal of resistance using a P450 inhibitor.

Methodology:

  • Experimental Setup:

    • Grow R and S plants to the 2-4 leaf stage as described in Protocol 1.1.

    • The experiment will involve a dose-response assay for the R population with and without a P450 inhibitor. A known P450 inhibitor such as malathion is commonly used.[12]

    • Treatments for the R population will include a full range of this compound doses, with one set receiving only the herbicide and a second set receiving the P450 inhibitor one hour prior to the herbicide application.

    • Include controls: untreated, inhibitor only.

  • Application and Assessment:

    • Apply the P450 inhibitor (e.g., malathion at 1000 g a.i./ha) to the designated plants.

    • One hour later, apply the range of this compound doses.

    • Assess plant biomass 21 days after treatment and calculate the GR₅₀ values for both treatment sets (herbicide alone vs. herbicide + inhibitor) as described in Protocol 1.1.

  • Interpretation:

    • A significant reduction in the GR₅₀ value for the R population in the presence of the P450 inhibitor indicates that metabolic degradation by P450 enzymes is a component of the resistance mechanism.

Data Presentation:

Table 4: Effect of a P450 Inhibitor on this compound Efficacy in a Resistant Population

TreatmentGR₅₀ (g a.i./ha)95% Confidence IntervalFold Reversal of Resistance
This compound Alone38.735.2 - 42.5-
This compound + Malathion9.88.1 - 11.53.9

Fold Reversal = GR₅₀ (herbicide alone) / GR₅₀ (herbicide + inhibitor)

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Triflusulfuron-methyl in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of triflusulfuron-methyl in soil samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound-methyl in soil?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In soil analysis, complex organic matter, humic acids, and inorganic salts can be co-extracted with this compound-methyl. These interfering substances can either suppress or enhance the signal of this compound-methyl during LC-MS/MS analysis, leading to inaccurate quantification. Failure to address matrix effects can result in underestimation (false negatives) or overestimation (false positives) of the analyte concentration.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence and extent of matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak response of this compound-methyl in a standard solution prepared in a pure solvent to its response in a blank soil extract spiked with the analyte at the same concentration (post-extraction spike).

The formula for calculating the matrix effect is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates signal suppression.

  • An ME value > 100% indicates signal enhancement.

A common acceptance criterion is that ME values should be within 80-120%. Values outside this range suggest that the matrix effect is significant and needs to be addressed.

Q3: What are the common strategies to mitigate matrix effects in this compound-methyl soil analysis?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Cleanup: The most direct approach is to remove interfering matrix components before analysis. This can be achieved through techniques like Solid-Phase Extraction (SPE) or the dispersive SPE (d-SPE) cleanup step in the QuEChERS method.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for the matrix effect, as both the standards and the samples will be affected similarly.

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound-methyl.

  • Use of an Internal Standard: An isotopically labeled internal standard is the ideal choice as it co-elutes with the analyte and is affected by the matrix in a similar way, thus providing a reliable means of correction.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound-methyl from co-eluting matrix components can also reduce interference.

Q4: Which cleanup sorbents are effective for removing interferences in soil extracts for sulfonylurea analysis?

A4: The choice of sorbent for d-SPE or SPE depends on the nature of the interferences in the soil matrix. Common sorbents include:

  • PSA (Primary Secondary Amine): Effective for removing organic acids, fatty acids, and sugars.

  • C18: Useful for removing nonpolar interferences.

  • GCB (Graphitized Carbon Black): Very effective at removing pigments and sterols, but it can also retain planar molecules like some pesticides, so its use should be carefully evaluated.

  • Z-Sep® (Zirconium-based sorbent): Can be effective in removing lipids and pigments.

The optimal sorbent or combination of sorbents should be determined during method development.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound-methyl Inefficient extraction from the soil matrix.- Ensure the soil sample is well-homogenized.- Optimize the extraction solvent and pH. Acetonitrile with a buffer is commonly used for sulfonylureas.- Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, mechanical shaking).
Loss of analyte during cleanup.- Evaluate the choice of SPE or d-SPE sorbent. This compound-methyl may be retained by certain sorbents.- Ensure the elution solvent in SPE is strong enough to desorb the analyte completely.
Poor peak shape Co-eluting matrix components interfering with the chromatography.- Improve the cleanup procedure to remove more interferences.- Optimize the LC gradient to better separate the analyte from matrix components.
Issues with the analytical column.- Check the column for contamination or degradation.- Ensure the mobile phase is compatible with the column and the analyte.
High variability in results Inconsistent matrix effects between samples.- Implement the use of matrix-matched calibration standards.- Use a suitable internal standard, preferably an isotopically labeled one.- Ensure the sample cleanup is robust and reproducible.
Non-homogenous soil samples.- Ensure proper sample homogenization before extraction.
Signal suppression or enhancement Significant matrix effects.- Refer to the mitigation strategies in Q3.- Quantify the matrix effect (see Q2) to understand its extent.- A combination of improved cleanup and matrix-matched calibration is often the most effective solution.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound-methyl and other sulfonylureas in soil. Note that actual values will depend on the specific soil type, instrumentation, and method used.

Table 1: Recovery and Limits of Quantification for this compound-methyl in Soil

Fortification Level (ppm)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (µg/kg)Reference
0.00575.06.355.0EPA MRID 42749501[1]
0.02084.87.005.0EPA MRID 42749501[1]

Table 2: Illustrative Matrix Effects for Sulfonylurea Herbicides in Soil

HerbicideSoil TypeMatrix Effect (%)Interpretation
ProsulfuronClay Loam75Signal Suppression
RimsulfuronSandy Loam130Signal Enhancement
Thifensulfuron-methylOrganic Rich60Strong Signal Suppression
TritosulfuronClay95Minimal Matrix Effect

Note: Data in Table 2 is illustrative for various sulfonylureas to demonstrate the range of potential matrix effects. Specific values for this compound-methyl should be determined experimentally.

Experimental Protocols

Protocol 1: Traditional Extraction and Cleanup (Based on EPA MRID 42749501)

This method uses solvent extraction, liquid-liquid partitioning, and column chromatography for cleanup.

  • Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 40 mL of acetonitrile/0.1 M ammonium carbonate solution (3:1, v/v).[1]

    • Shake vigorously on a wrist-action shaker.[1]

    • Centrifuge and decant the supernatant.

    • Repeat the extraction with another 40 mL of the extraction solution and combine the extracts.[1]

  • Liquid-Liquid Partitioning:

    • Partition the combined extract with 50 mL of methylene chloride in a separatory funnel.[1]

    • Repeat the partitioning with an additional 35 mL of methylene chloride.[1]

    • Combine the methylene chloride extracts and evaporate to dryness on a rotary evaporator at approximately 35°C.[1]

  • Cleanup:

    • Dissolve the residue in 10 mL of a dilution solution (e.g., phosphate buffer in methanol, pH 6.8).[1]

    • Filter the solution through a 0.2 µm syringe filter.[1]

    • The sample is now ready for HPLC-UV or LC-MS/MS analysis.

Protocol 2: Modern QuEChERS-based Method

This method is a more rapid and streamlined approach for sample preparation.

  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to hydrate the soil.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant, filter through a 0.2 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Mitigation Soil_Sample 1. Soil Sample (10g) Extraction 2. Extraction (Acetonitrile-based solvent) Soil_Sample->Extraction Homogenize Cleanup 3. Cleanup (d-SPE or SPE) Extraction->Cleanup Centrifuge LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Filter Data_Processing 5. Data Processing (Quantification) LCMS->Data_Processing Acquire Data Matrix_Effect_Calc 6. Calculate Matrix Effect Data_Processing->Matrix_Effect_Calc Mitigation 7. Mitigation Strategy (e.g., Matrix-Matched Calibration) Matrix_Effect_Calc->Mitigation If ME > 20%

Caption: Experimental workflow for this compound-methyl analysis in soil.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Suspected Matrix Effect) Quantify_ME Quantify Matrix Effect (ME) using post-extraction spike Start->Quantify_ME ME_Acceptable ME is acceptable (e.g., 80-120%) Quantify_ME->ME_Acceptable Yes ME_Suppression ME < 80% (Signal Suppression) Quantify_ME->ME_Suppression No ME_Enhancement ME > 120% (Signal Enhancement) Quantify_ME->ME_Enhancement No Improve_Cleanup Improve Sample Cleanup (e.g., different d-SPE sorbent) ME_Suppression->Improve_Cleanup ME_Enhancement->Improve_Cleanup Matrix_Match Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Match Dilute Dilute Sample Extract Matrix_Match->Dilute Internal_Standard Use Isotopically Labeled Internal Standard Dilute->Internal_Standard Revalidate Re-validate Method Internal_Standard->Revalidate

Caption: Troubleshooting decision tree for matrix effects.

Matrix_Effect_Concept cluster_ideal Ideal Scenario (Pure Solvent) cluster_suppression Matrix Effect: Suppression cluster_enhancement Matrix Effect: Enhancement Analyte_Solvent This compound-methyl Ion_Source_Solvent Ion Source Analyte_Solvent->Ion_Source_Solvent Signal_Solvent Expected Signal (100%) Ion_Source_Solvent->Signal_Solvent Analyte_Matrix_S This compound-methyl Ion_Source_S Ion Source Analyte_Matrix_S->Ion_Source_S Interference_S Matrix Interferences Interference_S->Ion_Source_S Inhibits Ionization Signal_S Suppressed Signal (<100%) Ion_Source_S->Signal_S Analyte_Matrix_E This compound-methyl Ion_Source_E Ion Source Analyte_Matrix_E->Ion_Source_E Interference_E Matrix Interferences Interference_E->Ion_Source_E Improves Ionization Signal_E Enhanced Signal (>100%) Ion_Source_E->Signal_E

Caption: Concept of matrix effects in LC-MS/MS analysis.

References

Troubleshooting Triflusulfuron-methyl LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting signal suppression in the LC-MS/MS analysis of Triflusulfuron-methyl. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.

Introduction to Signal Suppression in LC-MS/MS

Signal suppression is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) where the presence of interfering compounds in the sample matrix reduces the ionization efficiency of the target analyte, in this case, this compound-methyl. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. This guide will walk you through identifying and mitigating these effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of signal suppression for this compound-methyl?

Signal suppression in the analysis of this compound-methyl can be attributed to several factors originating from the sample matrix, co-eluting compounds, and the analytical method itself. Key causes include:

  • Matrix Effects: Co-extracted endogenous components from the sample matrix (e.g., soil, plant material, water) can compete with this compound-methyl for ionization in the MS source.[1]

  • Ion-Pairing Agents: While sometimes used to improve chromatography, certain mobile phase additives like trifluoroacetic acid (TFA) are known to cause significant signal suppression.[2]

  • High Concentrations of Co-eluting Compounds: If other substances elute from the LC column at the same time as this compound-methyl, they can interfere with its ionization.

  • Contamination: Contaminants in the LC-MS system, from solvents, vials, or previous injections, can contribute to background noise and suppress the analyte signal.

Q2: How can I identify if signal suppression is occurring in my analysis?

Several methods can be used to determine if you are experiencing signal suppression:

  • Post-column Infusion: A constant flow of a this compound-methyl standard is infused into the mobile phase after the analytical column and before the MS source. A dip in the baseline signal when a blank matrix sample is injected indicates the presence of co-eluting, suppressing compounds.

  • Matrix-Matched Calibration Curves: Prepare calibration curves in a blank matrix extract and compare the slope to a calibration curve prepared in a clean solvent. A shallower slope in the matrix-matched curve suggests signal suppression.

  • Spike and Recovery Experiments: Spike a known amount of this compound-methyl into a blank matrix sample and a clean solvent. A lower recovery percentage in the matrix sample compared to the solvent indicates signal suppression.

Q3: My this compound-methyl signal is weak or non-existent. What are the first troubleshooting steps?

If you observe a weak or absent signal for this compound-methyl, follow this initial troubleshooting workflow:

  • Verify System Performance: Inject a known standard of this compound-methyl in a clean solvent to ensure the LC-MS/MS system is functioning correctly.

  • Check for Leaks: Inspect all tubing and connections for any signs of leakage.

  • Inspect the Ion Source: Visually confirm that the electrospray needle is producing a stable and fine spray. An inconsistent or absent spray is a primary cause of signal loss.

  • Review MS Parameters: Double-check that the correct MRM transitions, collision energies, and other MS settings for this compound-methyl are correctly entered in the acquisition method.

Q4: How can I reduce matrix effects and improve my signal?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Implement a thorough sample cleanup procedure to remove interfering matrix components before injection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis.[3][4]

  • Chromatographic Separation: Optimize the LC method to achieve better separation of this compound-methyl from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may also reduce the analyte concentration, so it is a trade-off with sensitivity.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard for this compound-methyl can help to compensate for signal suppression, as it will be affected by the matrix in a similar way to the analyte.

Quantitative Data on Signal Suppression and Recovery

The extent of signal suppression is highly dependent on the matrix type. While specific quantitative data for this compound-methyl across a wide range of matrices is not extensively published in a single source, the following tables provide representative data on recovery and matrix effects for pesticides, including this compound-methyl, in various sample types.

Table 1: Recovery of this compound-methyl in Cucumber using QuEChERS

Spiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
1070-120<20
2070-120<20
5070-120<20

Data adapted from a multi-residue pesticide analysis study.

Table 2: General Effectiveness of QuEChERS Cleanup Sorbents for Pesticide Analysis in Soil

dSPE SorbentTypical Target InterferencesGeneral Applicability for Pesticide Recovery
PSA (Primary Secondary Amine) Organic acids, sugars, fatty acidsGood for a wide range of pesticides.[3]
C18 (Octadecyl) Nonpolar interferences (e.g., lipids)Effective for fatty matrices.[5]
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsCan lead to loss of planar pesticides.[5]

Note: The optimal sorbent or combination of sorbents depends on the specific matrix and the chemical properties of the target analyte.

Key Experimental Protocols

1. QuEChERS Sample Preparation for Plant Matrices (e.g., Cucumber)

This protocol is a standard method for the extraction of pesticide residues from high-water-content matrices.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent (e.g., PSA and C18 for general cleanup). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: Take the supernatant for LC-MS/MS analysis, potentially after dilution with the initial mobile phase.

2. LC-MS/MS Parameters for this compound-methyl Analysis

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion (m/z): 493.1

    • Product Ion 1 (Quantifier, m/z): 183.1

    • Product Ion 2 (Qualifier, m/z): 264.1

  • Collision Energy: Optimized for the specific instrument, but typically in the range of 15-30 eV.

Visualizing Troubleshooting and Workflows

To further aid in understanding the processes involved in troubleshooting and analysis, the following diagrams illustrate key workflows and relationships.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 System Check cluster_2 Problem Identification cluster_3 Matrix Effect Investigation cluster_4 Mitigation Strategies A Weak or No Signal for This compound-methyl B Inject Known Standard A->B C Check for Leaks A->C D Inspect Ion Source A->D E Verify MS Parameters A->E F System OK? (Signal Present for Standard) B->F G System Issue F->G No H Post-column Infusion F->H Yes K Optimize Sample Cleanup (e.g., QuEChERS) H->K L Improve Chromatographic Separation H->L M Dilute Sample Extract H->M N Use Isotope-Labeled Internal Standard H->N I Matrix-Matched Calibration I->K I->L I->M I->N J Spike and Recovery J->K J->L J->M J->N

Caption: A logical workflow for troubleshooting signal suppression issues.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Sample Homogenization B QuEChERS Extraction A->B C dSPE Cleanup B->C D LC Separation (C18 Column) C->D E ESI+ Ionization D->E F MRM Detection E->F G Peak Integration F->G H Quantification G->H

Caption: A typical experimental workflow for this compound-methyl analysis.

By following the guidance and protocols outlined in this technical support center, researchers can effectively troubleshoot and mitigate signal suppression issues, leading to more accurate and reliable quantitative results in their this compound-methyl LC-MS/MS analyses.

References

Technical Support Center: Optimization of QuEChERS for Triflusulfuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of triflusulfuron in complex matrices. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from complex matrices using the QuEChERS method?

A1: The primary challenges include low recovery rates, significant matrix effects (ion suppression or enhancement), and inadequate removal of interfering compounds from the sample extract. This compound-methyl, a sulfonylurea herbicide, is an acidic compound, which can lead to its adsorption onto basic sorbents like Primary Secondary Amine (PSA) if the pH of the extraction solvent is not controlled.

Q2: Why is the recovery of this compound sometimes low when using a standard QuEChERS protocol with PSA cleanup?

A2: Standard QuEChERS protocols often use PSA for the dispersive solid-phase extraction (d-SPE) cleanup step to remove organic acids, sugars, and fatty acids. However, this compound is an acidic herbicide with a pKa of 4.4.[1] In a non-acidified environment, it can become ionized and subsequently be adsorbed by the PSA sorbent, leading to poor recovery.

Q3: How can I improve the recovery of this compound during the QuEChERS procedure?

A3: To improve recovery, it is recommended to acidify the extraction solvent, typically acetonitrile, with a small amount of a weak acid like formic acid (e.g., 1%). This helps to keep this compound in its neutral form, minimizing its interaction with PSA and other sorbents.

Q4: What are the most common d-SPE sorbents used for the cleanup of complex matrices in this compound analysis?

A4: Besides PSA, other commonly used sorbents include C18 to remove nonpolar interferences like fats and waxes, and Graphitized Carbon Black (GCB) for the removal of pigments and sterols. For matrices with high fat content, Z-Sep® sorbents, which are based on zirconia, can be effective. The choice of sorbent or a combination thereof depends on the specific matrix composition.

Q5: How can matrix effects be minimized in the LC-MS/MS analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[2] To mitigate these effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize the appropriate d-SPE sorbents to remove as many matrix co-extractives as possible.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the analyte.

  • Isotopically Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects and variations in instrument response.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Adsorption of this compound onto PSA sorbent due to its acidic nature.Acidify the acetonitrile extraction solvent with 1% formic acid to ensure this compound remains in its neutral form.
Incomplete extraction from the matrix.Ensure thorough homogenization of the sample. For dry matrices like cereals or soil, pre-wet the sample with water before adding acetonitrile to improve extraction efficiency.
Use of inappropriate d-SPE sorbent.For matrices with high lipid content, consider using C18 or Z-Sep® in addition to or as an alternative to PSA. For highly pigmented samples, GCB can be effective, but be aware that it may also adsorb planar pesticides.
High Matrix Effects (Ion Suppression or Enhancement) Insufficient cleanup of the sample extract.Optimize the d-SPE cleanup step by testing different sorbent combinations (e.g., PSA/C18, PSA/GCB).
High concentration of co-eluting matrix components.Dilute the final extract before injection into the LC-MS/MS system. Prepare matrix-matched calibration curves to compensate for the effect.
Poor Peak Shape in Chromatogram Presence of interfering compounds from the matrix.Improve the d-SPE cleanup. Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate this compound from interfering peaks.
Inconsistent Results (Poor Precision) Non-homogenous sample.Ensure the sample is finely ground and thoroughly mixed before taking a subsample for extraction.
Inconsistent sample preparation technique.Follow a standardized and validated QuEChERS protocol consistently for all samples and standards.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Soil

This protocol is adapted for the analysis of this compound in a complex soil matrix.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate the soil. Let it stand for 15 minutes.

2. Extraction:

  • Add 10 mL of 1% formic acid in acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

  • For a typical soil matrix, the d-SPE tube should contain 150 mg MgSO₄ and 50 mg C18. For soils with high organic matter, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 might be more effective.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:1 v/v) before injection into the LC-MS/MS system.

Physicochemical Properties of this compound-methyl
PropertyValueReference
Molecular FormulaC₁₇H₁₉F₃N₆O₆S[1]
Molecular Weight492.43 g/mol [1]
pKa4.4[1]
Water SolubilitypH dependent: 3 mg/L (pH 5), 110 mg/L (pH 7), 11000 mg/L (pH 9)[1]
LogP (octanol/water at pH 7)9.2[1]
Comparative d-SPE Sorbent Performance for Sulfonylurea Herbicides (as a proxy for this compound)

The following table summarizes the general performance of different d-SPE sorbents for the cleanup of sulfonylurea herbicides in complex matrices. Specific recoveries for this compound may vary.

d-SPE Sorbent CombinationTarget InterferencesPotential Issues for Sulfonylureas
PSAOrganic acids, sugars, fatty acidsCan adsorb acidic herbicides like this compound, leading to low recovery. Use with acidified acetonitrile is recommended.
C18Non-polar compounds (fats, lipids)Generally good for removing fatty components without significantly affecting sulfonylurea recovery.
GCB (Graphitized Carbon Black)Pigments, sterolsEffective for pigmented matrices, but may adsorb planar molecules, potentially including some sulfonylureas.
Z-Sep®Lipids, fatsA good alternative to C18 for fatty matrices.
ChitinGeneral cleanupHas shown good results for sulfonylurea cleanup in cereal matrices.[1]

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step Sample 1. Homogenized Sample in 50 mL tube Solvent 2. Add Acetonitrile (+ Acidifier) Sample->Solvent Salts 3. Add QuEChERS Salts Solvent->Salts Shake_Centrifuge_1 4. Shake & Centrifuge Salts->Shake_Centrifuge_1 Aliquot 5. Transfer Supernatant Aliquot Shake_Centrifuge_1->Aliquot Supernatant dSPE_tube 6. Add to d-SPE Tube (Sorbents + MgSO4) Aliquot->dSPE_tube Shake_Centrifuge_2 7. Vortex & Centrifuge dSPE_tube->Shake_Centrifuge_2 Final_Extract 8. Final Extract for LC-MS/MS Analysis Shake_Centrifuge_2->Final_Extract Cleaned Extract

Caption: General workflow of the QuEChERS method.

Troubleshooting_Logic Start Low this compound Recovery? Check_pH Is Extraction Solvent Acidified? Start->Check_pH Yes Acidify Action: Add 1% Formic Acid to Acetonitrile Check_pH->Acidify No Check_Matrix Is the Matrix High in Fat or Pigments? Check_pH->Check_Matrix Yes Acidify->Check_Matrix Fatty_Matrix Action: Use C18 or Z-Sep® in d-SPE Check_Matrix->Fatty_Matrix High Fat Pigmented_Matrix Action: Use GCB in d-SPE (with caution) Check_Matrix->Pigmented_Matrix High Pigment Review_Protocol Action: Review Homogenization & d-SPE Choice Check_Matrix->Review_Protocol Neither/Both

Caption: Troubleshooting logic for low this compound recovery.

Triflusulfuron_Degradation This compound This compound-methyl Cleavage Cleavage of Sulfonylurea Bridge This compound->Cleavage Product1 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine Cleavage->Product1 Product2 6-methyl-2-methylcarboxylate benzene sulfonamide Cleavage->Product2

Caption: Primary degradation pathway of this compound-methyl.[3][4]

References

Technical Support Center: Triflusulfuron-methyl Analysis by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression for Triflusulfuron-methyl in electrospray ionization (ESI) mass spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound-methyl, offering potential causes and solutions to mitigate signal suppression and ensure accurate quantification.

Question 1: Why am I observing a significantly lower signal for this compound-methyl in my sample matrix compared to the standard in solvent?

Possible Causes:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, pigments) can compete with this compound-methyl for ionization in the ESI source, leading to signal suppression.[1][2][3] This is a common phenomenon in ESI-MS, particularly with complex matrices.[1][2][3]

  • Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.

  • Suboptimal Chromatographic Separation: this compound-methyl may be co-eluting with a significant number of matrix components, leading to localized ion suppression.

  • Inappropriate ESI Source Parameters: The electrospray source conditions may not be optimized for this compound-methyl in the specific sample matrix.

Solutions:

  • Improve Sample Preparation:

    • For vegetable and fruit matrices: Employ a robust sample cleanup method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The use of dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) can effectively remove sugars and organic acids, while C18 can remove non-polar interferences.[4][5][6] For highly pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it may retain planar analytes.[5]

    • For water samples: Solid-phase extraction (SPE) is a highly effective technique for concentrating this compound-methyl and removing interfering salts and polar compounds.[7] Polymeric reversed-phase cartridges are often a good choice.

    • For soil samples: A modified QuEChERS or a liquid-solid extraction followed by SPE cleanup can be effective.

  • Optimize Chromatography:

    • Gradient Elution: Use a gradient elution profile to achieve better separation of this compound-methyl from matrix components.

    • Column Chemistry: Experiment with different C18 columns or consider alternative chemistries if co-elution persists.

    • Flow Rate: Reducing the flow rate can sometimes lessen matrix effects.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[3] This helps to compensate for signal suppression by ensuring that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound-methyl is the most effective way to correct for matrix effects and other sources of variability. The internal standard should be added to the sample at the beginning of the extraction process.

Question 2: My this compound-methyl signal is inconsistent and not reproducible across different injections of the same sample. What could be the cause?

Possible Causes:

  • Variable Matrix Effects: Inhomogeneous sample extracts or slight variations in chromatographic retention times can lead to inconsistent co-elution of interfering compounds and thus, variable signal suppression.

  • Carryover: this compound-methyl or matrix components may be adsorbing to parts of the LC-MS system (e.g., injector, column) and eluting in subsequent runs.

  • ESI Source Instability: Fluctuations in the ESI spray can lead to unstable ion generation. This can be caused by issues with the mobile phase composition, flow rate, or source cleanliness.

Solutions:

  • Improve Sample Cleanup: A more rigorous cleanup procedure can reduce the overall amount of matrix components, leading to more consistent ionization.

  • Optimize Wash Steps: Implement a robust wash sequence for the autosampler and injection port to minimize carryover. This may include strong organic solvents.

  • Check ESI Source Stability:

    • Ensure the mobile phase is properly degassed.

    • Visually inspect the electrospray needle for any blockage or irregular spray.

    • Clean the ESI source components (e.g., capillary, skimmer) as recommended by the instrument manufacturer.

  • Use an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for injection-to-injection variability.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in electrospray ionization?

A1: Signal suppression in electrospray ionization is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3] These interfering compounds can compete for access to the droplet surface where ionization occurs, alter the physical properties of the droplets (e.g., surface tension, viscosity), or compete for the available charge.[1] This results in a lower-than-expected signal for the analyte of interest, which can lead to inaccurate quantification if not properly addressed.

Q2: How can I quantify the extent of signal suppression for this compound-methyl in my matrix?

A2: The matrix effect (ME) can be quantified by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative ME value indicates signal suppression, while a positive value indicates signal enhancement.

Q3: What are the typical recovery rates and matrix effects for this compound-methyl with different sample preparation methods?

A3: While specific quantitative data for this compound-methyl is not extensively available in a single comprehensive study, the following tables provide representative data for sulfonylurea herbicides and general pesticide analysis in common matrices, which can serve as a guideline.

Table 1: Representative Recovery Rates and Matrix Effects for Herbicides in Different Matrices using QuEChERS

MatrixSample Preparation MethodAnalyte ClassAverage Recovery (%)Matrix Effect (%)
Vegetables (general)QuEChERS with d-SPE (PSA/C18)Herbicides70-120-50 to +20
Leafy GreensQuEChERS with d-SPE (PSA/C18/GCB)Herbicides70-110-60 to -10
Fruits (e.g., citrus)QuEChERS with d-SPE (PSA/C18)Herbicides80-120-40 to +10

Note: Data is generalized from multiple studies on pesticide analysis in food matrices.[4][5][6] The matrix effect can vary significantly depending on the specific vegetable or fruit.

Table 2: Representative Recovery Rates for Pesticides in Water using Solid-Phase Extraction (SPE)

Sample TypeSPE SorbentAnalyte ClassAverage Recovery (%)
Surface WaterPolymeric Reversed-PhasePesticides85-110
Ground WaterPolymeric Reversed-PhasePesticides90-105

Note: Data is generalized from studies on pesticide analysis in water.[7]

Q4: Can you provide a detailed protocol for this compound-methyl analysis in vegetable samples?

A4: The following is a detailed experimental protocol for the analysis of this compound-methyl in vegetable samples using a modified QuEChERS method followed by UPLC-MS/MS analysis.

Experimental Protocols

Protocol 1: Analysis of this compound-methyl in Vegetable Samples by UPLC-MS/MS

1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize a representative portion of the vegetable sample (e.g., 100 g) using a high-speed blender.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortification (for recovery and matrix-matched standards): Spike the sample with the appropriate volume of this compound-methyl standard solution. For blank samples, proceed to the next step.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Filtration and Dilution: Take the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the initial mobile phase if necessary before injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Parameters

  • UPLC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound-methyl from matrix interferences (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions for this compound-methyl (example):

      • Precursor Ion (m/z): 493.1

      • Product Ion 1 (Quantifier, m/z): 264.1

      • Product Ion 2 (Qualifier, m/z): 96.0

    • Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument to maximize the signal for the quantifier and qualifier ions.

Visualizations

ESI_Process cluster_liquid_phase Liquid Phase (Atmospheric Pressure) cluster_gas_phase Gas Phase (Vacuum) LC_Eluent LC Eluent (Analyte + Matrix) ESI_Needle ESI Needle (High Voltage) LC_Eluent->ESI_Needle Flow Charged_Droplets Charged Droplets ESI_Needle->Charged_Droplets Taylor Cone Formation Gas_Phase_Ions Gas Phase Ions Charged_Droplets->Gas_Phase_Ions Solvent Evaporation & Coulombic Fission Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer Ion Transfer Matrix_Interference Matrix Interference (Signal Suppression) Matrix_Interference->Charged_Droplets Competition for Surface/Charge

Caption: The Electrospray Ionization (ESI) process and the point of matrix interference.

Troubleshooting_Workflow Start Start: Low/Inconsistent Signal Check_Sample_Prep Is Sample Cleanup Adequate? Start->Check_Sample_Prep Improve_Cleanup Improve Sample Cleanup (e.g., different d-SPE sorbent) Check_Sample_Prep->Improve_Cleanup No Check_Chroma Is Analyte Separated from Matrix Peaks? Check_Sample_Prep->Check_Chroma Yes Improve_Cleanup->Check_Chroma Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Check_Chroma->Optimize_Chroma No Use_MM_Cal Use Matrix-Matched Calibration Check_Chroma->Use_MM_Cal Yes Optimize_Chroma->Use_MM_Cal Use_IS Use Stable Isotope-Labeled Internal Standard Use_MM_Cal->Use_IS End Problem Resolved Use_IS->End

Caption: A logical workflow for troubleshooting signal suppression issues.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh Sample Homogenize->Weigh Add_Solvent_Salts 3. Add Acetonitrile & Salts Weigh->Add_Solvent_Salts Shake 4. Shake Vigorously Add_Solvent_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add to d-SPE Tube (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter_Dilute 10. Filter & Dilute Centrifuge2->Filter_Dilute Inject 11. Inject into LC-MS/MS Filter_Dilute->Inject

Caption: A step-by-step workflow for the QuEChERS sample preparation method.

References

Overcoming co-elution of interfering compounds in Triflusulfuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triflusulfuron analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on co-elution of interfering compounds.

Troubleshooting Guide

Q1: I am observing peak distortion (e.g., fronting, tailing, or split peaks) or unexpected peaks in my this compound chromatogram. How can I identify and resolve potential co-elution?

A1: Peak distortion and extraneous peaks are common indicators of co-elution with interfering compounds from the sample matrix. Follow this systematic troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_CoElution start Start: Peak Distortion or Co-elution Suspected check_purity Step 1: Confirm Peak Purity start->check_purity pure Peak is Pure check_purity->pure No impure Peak is Impure (Co-elution Confirmed) check_purity->impure Yes optimize_chromatography Step 3: Optimize Chromatography pure->optimize_chromatography Distortion likely due to column/mobile phase issues optimize_sample_prep Step 2: Optimize Sample Preparation impure->optimize_sample_prep optimize_sample_prep->optimize_chromatography No improvement sample_prep_solutions Implement QuEChERS or SPE. Increase cleanup steps. optimize_sample_prep->sample_prep_solutions Yes optimize_ms Step 4: Optimize MS Detection optimize_chromatography->optimize_ms No improvement chromatography_solutions Adjust mobile phase gradient. Change column chemistry. Lower flow rate. optimize_chromatography->chromatography_solutions Yes ms_solutions Use High-Resolution MS. Optimize MRM transitions. optimize_ms->ms_solutions Yes end_node Resolution Achieved sample_prep_solutions->end_node chromatography_solutions->end_node ms_solutions->end_node

Caption: A logical workflow for troubleshooting co-elution in this compound analysis.

Detailed Steps for Troubleshooting:

  • Confirm Peak Purity:

    • Diode Array Detector (DAD/PDA): If using HPLC with a DAD, perform a peak purity analysis. The UV-Vis spectra across the peak should be identical.[1] If they differ, co-elution is likely occurring.[1]

    • Mass Spectrometry (MS): With an MS detector, examine the mass spectra across the chromatographic peak. A change in the spectral profile indicates the presence of more than one compound.[1]

  • Optimize Sample Preparation:

    • The goal of sample preparation is to remove as many matrix components as possible while efficiently extracting this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for pesticide residue analysis in various matrices.[2][3][4]

    • Enhance Cleanup: If you are already using a method like QuEChERS, consider adding or modifying the dispersive solid-phase extraction (d-SPE) cleanup step. For example, Graphitized Carbon Black (GCB) can be effective at removing pigments, but be aware it may also remove planar analytes.[2][5]

  • Optimize Chromatography:

    • Mobile Phase Gradient: Adjusting the gradient elution profile can often separate co-eluting compounds. Try a shallower gradient to increase the separation between peaks.

    • Column Chemistry: If gradient optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can alter selectivity and resolve the co-elution.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, but will also increase run time.[6]

  • Optimize MS Detection:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can often distinguish between this compound and an interfering compound, even if they co-elute, provided they have different elemental compositions.

    • Tandem MS (MS/MS): In tandem mass spectrometry, optimizing the Multiple Reaction Monitoring (MRM) transitions can enhance selectivity.[7] Ensure that the precursor and product ions selected are highly specific to this compound and do not have interferences from the matrix.

Frequently Asked Questions (FAQs)

Q2: What are the common interfering compounds in this compound analysis?

A2: Interfering compounds are typically co-extractives from the sample matrix. The nature of these interferences depends on the matrix being analyzed:

  • Soil: Organic matter, humic substances, and other pesticides or their degradation products can co-elute with this compound.[8][9] The degradation of this compound itself can be influenced by soil pH and microbial activity, leading to various transformation products.[8][9][10]

  • Plants/Crops: Pigments (e.g., chlorophyll), waxes, lipids, sugars, and other endogenous plant compounds are common sources of interference.[11]

  • Water: Dissolved organic matter and other contaminants present in the water source can lead to co-elution.

Q3: How can I improve my sample preparation to minimize interferences?

A3: The QuEChERS method is a robust starting point for minimizing matrix interferences in pesticide analysis.[2][3][4] Here is a detailed protocol and a diagram illustrating the workflow.

QuEChERS_Workflow start Start: Homogenized Sample (e.g., 10g) extraction 1. Extraction: Add Acetonitrile & Internal Standard. Shake. start->extraction salts 2. Liquid-Liquid Partitioning: Add QuEChERS Salts (e.g., MgSO4, NaCl). Shake vigorously & Centrifuge. extraction->salts supernatant 3. Collect Supernatant (Acetonitrile Layer) salts->supernatant cleanup 4. Dispersive SPE Cleanup (d-SPE): Transfer aliquot to tube with cleanup sorbent (e.g., PSA, C18, GCB). Shake & Centrifuge. supernatant->cleanup final_extract 5. Final Extract for LC-MS Analysis cleanup->final_extract

Caption: A generalized workflow for the QuEChERS sample preparation method.

Experimental Protocol: QuEChERS for this compound Analysis

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and an appropriate internal standard.

    • Shake vigorously for 1 minute.[3]

  • Salting Out:

    • Add a pre-packaged QuEChERS salt mixture (commonly containing magnesium sulfate, sodium chloride, and buffering agents).

    • Shake vigorously for 1 minute to induce phase separation.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture. A common mixture includes Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.

    • Vortex for 30 seconds and then centrifuge for 2 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected for LC-MS analysis or diluted if necessary.[5]

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: While optimal parameters should be determined empirically, the following table provides a good starting point for method development.

ParameterRecommended Setting
LC Column C18, 50-150 mm length, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to >90% B
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Determined by infusion of this compound standard
Product Ions (Q3) At least two transitions for confirmation

Note: The specific m/z values for precursor and product ions should be optimized by direct infusion of a this compound standard into the mass spectrometer.

Q5: How does the sample matrix affect the accuracy of my quantitative results?

A5: The sample matrix can significantly impact the accuracy of quantification through a phenomenon known as the "matrix effect".[12][13] This can either suppress or enhance the ionization of this compound in the MS source, leading to underestimation or overestimation of the true concentration.[12][14]

Quantitative Data on Matrix Effects:

The table below illustrates typical recovery and matrix effect data from a multi-residue pesticide analysis study. A matrix effect between -20% and +20% is generally considered negligible.[12]

MatrixRecovery (%)Matrix Effect (%)Interpretation
Apple95-15Low signal suppression
Grape88-35Medium signal suppression
Spelt Kernels105+10Negligible matrix effect
Sunflower Seeds75-55Strong signal suppression

Data is illustrative and based on general findings in pesticide analysis.[14]

To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards .[14] These are prepared by spiking known concentrations of this compound into blank matrix extracts that have undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience similar ionization suppression or enhancement, leading to more accurate quantification.[14]

References

Technical Support Center: Analysis of Triflusulfuron in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Triflusulfuron in environmental samples. Our aim is to help you enhance your limit of detection and overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in environmental samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of this compound at trace levels in complex environmental matrices like soil and water.[1][2] For routine analysis where ultra-low detection limits are not required, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be a robust and cost-effective option.[3][4]

Q2: How can I improve the recovery of this compound during solid-phase extraction (SPE)?

A2: To improve recovery during SPE, ensure proper conditioning of the SPE cartridge, optimize the pH of your sample, and use an appropriate elution solvent. The flow rate during sample loading and elution is also a critical parameter to control. Additionally, ensure the sorbent does not dry out before the elution step, unless specified by the method.

Q3: What are common causes of low sensitivity in my analysis?

A3: Low sensitivity can be due to several factors, including matrix effects (ion suppression in LC-MS/MS), poor extraction efficiency, analyte degradation, or issues with the analytical instrument (e.g., detector sensitivity, ionization efficiency).

Q4: How does pH affect the stability and extraction of this compound?

A4: this compound is a sulfonylurea herbicide, and its stability is pH-dependent. It is more stable in neutral to slightly alkaline conditions and degrades more rapidly under acidic conditions. Therefore, maintaining an appropriate pH during sample collection, storage, and extraction is crucial for accurate quantification.

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery after Solid-Phase Extraction (SPE) 1. Inappropriate SPE sorbent. 2. Sample pH not optimized. 3. Inefficient elution solvent. 4. Sample flow rate too high during loading. 5. Cartridge drying before elution.1. Select a sorbent based on the physicochemical properties of this compound (e.g., C18 for reversed-phase). 2. Adjust sample pH to ensure this compound is in a neutral form for better retention on non-polar sorbents. 3. Test different elution solvents and volumes to ensure complete elution. 4. Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent. 5. Ensure the sorbent bed remains wetted throughout the loading and washing steps.
Low recovery after Liquid-Liquid Extraction (LLE) 1. Incorrect solvent polarity. 2. Suboptimal pH of the aqueous phase. 3. Incomplete phase separation. 4. Emulsion formation.1. Choose a water-immiscible organic solvent that has a high affinity for this compound. 2. Adjust the pH of the aqueous sample to suppress the ionization of this compound, increasing its partitioning into the organic phase. 3. Allow sufficient time for the phases to separate or centrifuge the sample to break the emulsion. 4. Add salt to the aqueous phase to reduce the formation of emulsions.
Low recovery with QuEChERS method 1. Inefficient extraction/partitioning. 2. Analyte loss during cleanup.1. Ensure vigorous shaking during the extraction and partitioning steps to maximize analyte transfer to the organic phase. 2. Select the appropriate dispersive SPE sorbent for cleanup to remove interferences without retaining this compound.
Poor Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing 1. Active sites on the column. 2. Column contamination. 3. Mismatch between injection solvent and mobile phase.1. Use a mobile phase with an appropriate pH and ionic strength to suppress silanol interactions. 2. Flush the column with a strong solvent. 3. Dissolve the sample in the initial mobile phase.
Split peaks 1. Column void or channeling. 2. Partially blocked frit.1. Replace the column. 2. Filter samples before injection and use a guard column.
Broad peaks 1. High extra-column volume. 2. Column degradation.1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Replace the column.
Inconsistent retention times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations.1. Ensure the pump is working correctly and the mobile phase is properly degassed. 2. Use a column oven to maintain a constant temperature.
Matrix Effects in LC-MS/MS
Symptom Possible Cause(s) Suggested Solution(s)
Ion suppression or enhancement Co-eluting matrix components affecting the ionization of this compound.1. Improve sample cleanup: Use a more effective SPE or QuEChERS cleanup step to remove interfering matrix components. 2. Dilute the sample: Diluting the sample extract can reduce the concentration of interfering compounds.[5] 3. Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. 4. Use an isotopically labeled internal standard: This is the most effective way to compensate for matrix effects.

Quantitative Data

The limit of detection (LOD) and limit of quantification (LOQ) for this compound-methyl can vary depending on the analytical method, instrument, and matrix. The following table summarizes some reported values for this compound-methyl and other related sulfonylurea herbicides in environmental samples.

AnalyteMatrixMethodLODLOQReference
This compound-methylSoilIT-SPME-capLC0.05 µg/g0.1 µg/g[3]
CyclosulfamuronSoilHPLC-UV0.004 mg/kg-[3]
CyclosulfamuronWaterHPLC-UV0.001 mg/L-[3]
This compound-methylSoilHPLC0.002 ppm0.003 ppm[6]
Metsulfuron-methylSoilLC-MS/MS-0.2 µg/kg[7][8]
Various SulfonylureasSurface WaterHPLC-UV<14.5 ng/L<48.3 ng/L[9]
Various SulfonylureasSurface WaterHPLC-MSn<8.1 ng/L<26.9 ng/L[9]
Various PesticidesRiver WaterQuEChERS-UHPLC-MS/MS<3.03 µg/L6.25 - 9.18 µg/L[10]

Experimental Protocols

Detailed Methodology for this compound Analysis in Soil using SPE and LC-MS/MS

This protocol is a synthesized example based on common practices and may require optimization for specific soil types and instrumentation.

1. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v).

  • Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 3-6) with another 20 mL of extraction solvent and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Dilute the combined supernatant from step 1.7 with deionized water to reduce the acetonitrile concentration to <10%.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the this compound from the cartridge with 2 x 4 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water 50:50, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with 95% A, ramp to 5% A).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be optimized for this compound.

Visualizations

Caption: General experimental workflow for the analysis of this compound in environmental samples.

troubleshooting_logic cluster_spe SPE Issues cluster_chromatography Chromatography Issues cluster_matrix Matrix Effects (LC-MS/MS) Start Poor Analytical Result (e.g., Low Recovery, Peak Tailing) SPE_Check Check SPE Protocol Start->SPE_Check Low Recovery? Chroma_Check Evaluate Peak Shape & Retention Start->Chroma_Check Bad Peak Shape? Matrix_Check Assess Ion Suppression/Enhancement Start->Matrix_Check Inconsistent Quantification? SPE_Solution Optimize pH, Sorbent, Solvents, Flow Rate SPE_Check->SPE_Solution Chroma_Solution Check Column, Mobile Phase, Injection Solvent Chroma_Check->Chroma_Solution Matrix_Solution Improve Cleanup, Dilute, Use Matrix-Matched Standards Matrix_Check->Matrix_Solution

Caption: Troubleshooting logic for common issues in this compound analysis.

als_inhibition Substrates Pyruvate + α-Ketobutyrate ALS Acetolactate Synthase (ALS) Enzyme Substrates->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis Protein Protein Synthesis & Plant Growth AminoAcids->Protein This compound This compound This compound->ALS Inhibition

Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.[11][12][13]

References

Strategies to minimize Triflusulfuron degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Triflusulfuron-methyl during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound-methyl degradation?

A1: The primary factor causing this compound-methyl degradation is hydrolysis, which is highly dependent on pH. It is rapidly degraded in acidic conditions and is more stable in neutral to alkaline environments (pH 7-10).[1][2] The main degradation pathway involves the cleavage of the sulfonylurea bridge.[1][2] Additionally, microbial degradation can play a role, particularly in basic soils.[1]

Q2: What is the main degradation pathway for this compound-methyl?

A2: The principal degradation pathway for this compound-methyl in aqueous solutions is the cleavage of the sulfonylurea bridge. This chemical hydrolysis results in the formation of two main transformation products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzene sulfonamide.[1][2]

Q3: How can I stabilize this compound-methyl in my samples after collection and during preparation?

A3: To enhance the stability of this compound-methyl, it is crucial to maintain a neutral to slightly alkaline pH. This can be achieved by preparing the salt of the compound by reacting it with a base, such as sodium hydroxide. This method has been shown to stabilize sulfonylurea herbicides against hydrolysis. For instance, adding a small amount of a dilute sodium hydroxide solution to your sample or extraction solvent can help maintain a pH in the stable range of 7-9.

Q4: Are there any common issues I should be aware of when analyzing this compound-methyl by HPLC or LC-MS?

A4: Yes, common issues include low recovery due to degradation, matrix effects from co-extracted substances, poor peak shape (tailing), and retention time shifts. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[3] Peak tailing can be caused by interactions with the stationary phase or system contamination. Retention time shifts can result from changes in mobile phase composition, temperature, or column equilibration.

Troubleshooting Guides

Issue 1: Low Recovery of this compound-methyl

Low recovery is a frequent problem, often linked to the inherent instability of the molecule.

Possible Causes and Solutions:

  • Acidic Sample pH: this compound-methyl degrades rapidly in acidic conditions.

    • Solution: Measure the pH of your sample matrix. If it is acidic, adjust the pH to the 7-9 range using a dilute solution of sodium hydroxide or a buffer during the extraction process.

  • Prolonged Sample Preparation Time: Extended exposure to unfavorable conditions can lead to significant degradation.

    • Solution: Streamline your sample preparation workflow to minimize the time between extraction and analysis. If delays are unavoidable, store extracts at low temperatures (e.g., 4°C) and in a neutral to alkaline pH environment.

  • Inappropriate Solvent Choice: The extraction solvent may not be optimal for this compound-methyl or may contribute to its degradation.

    • Solution: Acetonitrile is a commonly used and effective solvent for the extraction of sulfonylurea herbicides. Ensure your chosen solvent is compatible with the required pH range for stability.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate integration.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the analyte, causing peak tailing.

    • Solution: Use an end-capped HPLC column. Adding a small amount of a competitive base to the mobile phase can also help to saturate the active sites on the stationary phase.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound-methyl and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH to ensure consistent analyte ionization and good peak shape. A pH in the neutral range is generally recommended for the stability of the compound.

Data Presentation

Table 1: Hydrolysis Half-life of Sulfonylurea Herbicides at Different pH Values

HerbicidepH 4pH 5pH 7pH 9Temperature (°C)
Imazosulfuron3.3 - 6.3 days36.5 daysStable (>150 days)Stable (>150 days)25
Ethametsulfuron-methyl-13 days67 days--
Rimsulfuron-4.7 days7.2 days0.4 days25
Pyrazosulfuron-ethyl2.6 days-19.4 days--

Data compiled from various sources for illustrative purposes.[1][4]

Experimental Protocols

Protocol 1: Extraction of this compound-methyl from Soil

This protocol is based on a validated method for the analysis of this compound-methyl in soil.[5]

  • Sample Preparation:

    • Weigh 25 g of soil into a 250 mL centrifuge bottle.

    • Add 50 mL of acetonitrile/0.1 M ammonium carbonate solution (v/v).

  • Extraction:

    • Shake the mixture on a wrist-action shaker for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction with another 40 mL of the extraction solvent.

  • Liquid-Liquid Partitioning:

    • Combine the extracts and partition with 50 mL of a suitable non-polar solvent.

    • Repeat the partitioning step.

  • Concentration and Reconstitution:

    • Combine the aqueous extracts and evaporate to dryness.

    • Reconstitute the residue in 10 mL of a dilution solution with a pH of 6.8.[5]

  • Cleanup and Analysis:

    • Filter the reconstituted sample through a 0.2 µm filter.

    • Keep the sample at 0°C in an ice bath until analysis by HPLC-UV or LC-MS/MS.[5]

Protocol 2: QuEChERS-based Extraction of Sulfonylurea Herbicides from Plant Material

This is a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol adaptable for this compound-methyl analysis in plant matrices.

  • Sample Homogenization:

    • Homogenize 10-15 g of the plant sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid for some applications, but for this compound-methyl, consider maintaining a neutral pH).

    • Add internal standards if required.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Shake for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Final Preparation for Analysis:

    • Take the cleaned-up supernatant and filter it through a 0.2 µm filter.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

This compound-methyl Degradation Pathway This compound This compound-methyl Hydrolysis Hydrolysis (Acid-catalyzed) This compound->Hydrolysis Cleavage of sulfonylurea bridge Product1 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine Hydrolysis->Product1 Product2 6-methyl-2-methylcarboxylate benzene sulfonamide Hydrolysis->Product2

Caption: Degradation of this compound-methyl via hydrolysis.

Sample Preparation Workflow for Soil Start Start: Soil Sample Extraction Extraction with Acetonitrile/Ammonium Carbonate Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Partitioning Liquid-Liquid Partitioning Centrifugation1->Partitioning Evaporation Evaporation to Dryness Partitioning->Evaporation Reconstitution Reconstitution in pH 6.8 buffer Evaporation->Reconstitution Filtration Filtration (0.2 µm) Reconstitution->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for soil sample preparation.

Troubleshooting Low Recovery LowRecovery Low Recovery Observed CheckpH Check Sample/Extract pH LowRecovery->CheckpH Acidic pH is Acidic CheckpH->Acidic Yes NeutralAlkaline pH is Neutral/Alkaline CheckpH->NeutralAlkaline No AdjustpH Action: Adjust pH to 7-9 with dilute base Acidic->AdjustpH CheckTime Check Sample Prep Time NeutralAlkaline->CheckTime LongTime Time is Excessive CheckTime->LongTime Yes ShortTime Time is Minimized CheckTime->ShortTime No Streamline Action: Streamline workflow, store cold if needed LongTime->Streamline CheckSolvent Review Extraction Solvent ShortTime->CheckSolvent OptimizeSolvent Action: Optimize solvent system CheckSolvent->OptimizeSolvent

Caption: Decision tree for troubleshooting low recovery.

References

Technical Support Center: Analysis of Triflusulfuron in Acidic Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Triflusulfuron during extraction from acidic soil matrices.

Troubleshooting Guide: Addressing Low this compound Recovery

Low recovery of this compound from acidic soil is a common challenge stemming from its chemical properties and interaction with the soil matrix. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Low Recovery of this compound

The primary causes for low this compound recovery in acidic soil are its rapid degradation under acidic conditions and strong adsorption to soil particles.

Immediate Troubleshooting Steps
  • pH of Extraction Solvent: The pH of the extraction solvent is the most critical factor. This compound is a sulfonylurea herbicide that undergoes rapid hydrolysis and degradation in acidic conditions.[1][2]

    • Recommendation: Adjust the pH of your extraction solvent to be neutral or slightly alkaline (pH 7-8). This can be achieved by adding a suitable buffer.

  • Solvent Choice: The choice of extraction solvent significantly impacts recovery.

    • Recommendation: Acetonitrile is a commonly used and effective solvent for this compound extraction. Acetone has also been shown to be efficient.[3][4] A mixture of acetone and ethyl acetate can also improve recovery for a wide range of pesticides.[4]

  • Extraction Time and Temperature: Prolonged extraction times and elevated temperatures can accelerate the degradation of this compound, especially in an unbuffered acidic solution.

    • Recommendation: Minimize extraction time and perform the extraction at room temperature or below to reduce the potential for degradation.

Workflow for Diagnosing Low Recovery

The following diagram illustrates a decision-making workflow to troubleshoot low this compound recovery.

LowRecoveryTroubleshooting start Low this compound Recovery Observed check_pH Check pH of Extraction Solvent start->check_pH is_acidic Is pH < 6? check_pH->is_acidic adjust_pH Adjust Solvent pH to 7-8 (e.g., with Ammonium Acetate) is_acidic->adjust_pH Yes check_solvent Evaluate Extraction Solvent is_acidic->check_solvent No re_extract Re-extract Sample adjust_pH->re_extract recovery_ok Recovery Improved? re_extract->recovery_ok recovery_ok->check_solvent No end_good Problem Resolved recovery_ok->end_good Yes is_optimal_solvent Using Acetonitrile or Acetone? check_solvent->is_optimal_solvent change_solvent Switch to Acetonitrile or Acetone-based Solvent is_optimal_solvent->change_solvent No check_conditions Review Extraction Conditions is_optimal_solvent->check_conditions Yes change_solvent->re_extract are_conditions_harsh Prolonged Time or High Temp? check_conditions->are_conditions_harsh modify_conditions Reduce Extraction Time and Temperature are_conditions_harsh->modify_conditions Yes consider_cleanup Optimize Clean-up Step (d-SPE) are_conditions_harsh->consider_cleanup No modify_conditions->re_extract end_bad Further Optimization Needed (Consult Literature/Support) consider_cleanup->end_bad

Troubleshooting Decision Tree for Low this compound Recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery so low when extracting from acidic soil?

A1: There are two primary reasons for low recovery in acidic soil:

  • Chemical Degradation: this compound is a sulfonylurea herbicide that undergoes rapid acid-catalyzed hydrolysis, breaking the sulfonylurea bridge and forming non-target metabolites.[1][2] This degradation is significantly faster in acidic conditions compared to neutral or alkaline environments.

  • Strong Adsorption: In acidic soils (pH < pKa), this compound exists predominantly in its neutral, non-ionized form. This molecular form has a higher affinity for soil organic matter and clay particles, leading to strong adsorption and making it difficult to extract efficiently.

Q2: What is the ideal pH for the extraction solvent?

A2: To minimize degradation and reduce adsorption, the extraction solvent should be buffered to a neutral or slightly alkaline pH, typically in the range of 7 to 8. This ensures that this compound is in its ionized (anionic) form, which is more soluble in the extraction solvent and has a lower affinity for the soil matrix.

Q3: Can I use the standard QuEChERS method for this compound in acidic soil?

A3: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may result in low recoveries for this compound in acidic soils due to the reasons mentioned above. An "acidified QuEChERS" (A-QuEChERS) method, which involves the addition of an acid to the extraction solvent, is often used for acidic pesticides. However, for an acid-labile compound like this compound, a buffered QuEChERS approach at a neutral to slightly alkaline pH is more appropriate.

Q4: What are the best extraction solvents to use?

A4: Acetonitrile is a widely used and effective solvent for the extraction of a broad range of pesticides, including this compound. Acetone and mixtures of acetone with other solvents like ethyl acetate have also been shown to be efficient.[3][4]

Q5: How can I reduce matrix effects from co-extracted substances like humic and fulvic acids?

A5: Matrix effects can be a significant issue when analyzing soil extracts. Here are some strategies to mitigate them:

  • pH Adjustment: Extracting at a neutral to slightly alkaline pH can reduce the co-extraction of humic and fulvic acids, which are more soluble at higher pH.

  • Dispersive Solid-Phase Extraction (d-SPE): The clean-up step in the QuEChERS method, d-SPE, is crucial for removing interferences. A combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective. PSA removes acidic interferences, while C18 removes non-polar interferences.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure can help to compensate for matrix effects during analysis.

Data on this compound Properties and Recovery

The following tables summarize key properties of this compound and expected recovery rates under different conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FamilySulfonylurea
pKa4.8
Water Solubility3 mg/L (pH 5), 110 mg/L (pH 7)[5]
LogP (Kow)1.5

Table 2: Comparison of Extraction Methods and Expected Recoveries

Extraction MethodSoil TypepH of ExtractionExtraction SolventExpected Recovery (%)Reference
Buffered QuEChERSAcidic Loam7.5Acetonitrile85 - 105
Standard QuEChERSAcidic Loam~5.0Acetonitrile< 70
Solvent ShakeSandy LoamNot specifiedMethanol/Water70 - 90
Accelerated Solvent Extraction (ASE)Clay LoamNot specifiedDichloromethane/Acetone80 - 95[6]

Experimental Protocols

Protocol 1: Buffered QuEChERS Extraction for this compound in Acidic Soil

This protocol is a modified QuEChERS method designed to improve the recovery of this compound from acidic soil by controlling the pH during extraction.

1. Sample Preparation: 1.1. Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. 1.2. Homogenize the sieved soil by thorough mixing.

2. Extraction: 2.1. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. 2.2. Add 10 mL of a 20 mM ammonium acetate solution in water (pH adjusted to 7.5). 2.3. Vortex for 30 seconds to hydrate the soil. 2.4. Add 10 mL of acetonitrile to the tube. 2.5. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). 2.6. Immediately cap the tube tightly and shake vigorously for 1 minute. 2.7. Centrifuge the tube at ≥ 4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: 3.1. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. 3.2. The d-SPE tube should contain 900 mg MgSO₄, 300 mg Primary Secondary Amine (PSA), and 300 mg C18 sorbent. 3.3. Vortex for 30 seconds. 3.4. Centrifuge at ≥ 4000 x g for 5 minutes. 3.5. Take an aliquot of the supernatant for LC-MS/MS analysis.

Workflow for Buffered QuEChERS Protocol

Buffered QuEChERS Workflow for this compound Extraction.

References

Optimizing mobile phase composition for Triflusulfuron separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Triflusulfuron using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for this compound analysis?

A common starting point for the reversed-phase HPLC separation of this compound is a mixture of acetonitrile (MeCN) and water.[1] An acidic modifier, such as phosphoric acid or formic acid, is often added to control the pH.[1][2] A typical initial mobile phase composition might be acetonitrile:water (55:45, v/v) with phosphoric acid added to adjust the pH to around 2.5-3.0.[2]

2. Why is pH control important for this compound separation?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[3] Controlling the pH ensures that the analyte is in a single ionic state, which leads to sharper, more symmetrical peaks and reproducible retention times. For sulfonylurea herbicides, adjusting the pH can significantly impact selectivity and retention.[4] It is recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is fully ionized or unionized.

3. Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used as organic modifiers in the mobile phase for this compound separation. The choice between them can affect the selectivity and elution strength of the mobile phase.[5][6]

  • Acetonitrile often provides greater elution strength and lower viscosity, which can lead to shorter run times and lower backpressure.[5][7]

  • Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile, which can be advantageous for resolving this compound from impurities.[5][8]

If you are facing co-elution issues with an acetonitrile-based mobile phase, switching to or creating a ternary mixture with methanol could improve separation.[8]

4. How does the ratio of organic solvent to water affect the separation?

In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the organic solvent percentage will increase the retention time.[9] Adjusting this ratio is a primary way to control the retention and resolution of your separation.

5. What are the signs that my mobile phase is not optimized?

Several chromatographic issues can indicate a suboptimal mobile phase, including:

  • Poor peak shape (tailing or fronting)[10]

  • Inconsistent or drifting retention times[11][12]

  • Poor resolution between this compound and other components

  • Split peaks[13]

  • A rising or noisy baseline[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound and provides potential solutions related to mobile phase optimization.

Problem Potential Cause(s) Related to Mobile Phase Suggested Solution(s)
Peak Tailing - The mobile phase pH is too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[15]- Adjust the mobile phase pH to be at least 2 units above or below the pKa of this compound. - Lowering the mobile phase pH (e.g., to pH 2.5-3) can suppress the ionization of residual silanols on the silica-based column, reducing peak tailing for acidic compounds.[15]
Peak Fronting - The sample is dissolved in a solvent that is stronger than the mobile phase.[16] - Improper mobile phase composition.[10]- Dissolve the this compound standard and sample in the initial mobile phase.[16] - Re-evaluate the mobile phase composition, ensuring the correct ratio of organic solvent to water.
Shifting or Drifting Retention Times - The mobile phase composition is changing over time due to the evaporation of the more volatile organic solvent.[11] - The pH of the mobile phase is unstable or incorrectly prepared.[17] - Inadequate column equilibration with the mobile phase.[11]- Prepare fresh mobile phase daily and keep the reservoir bottle capped.[11] Consider using an online mixer if your HPLC system has one. - Ensure the buffer is properly prepared and the pH is measured accurately before adding the organic solvent. A change of just 0.1 pH units can significantly shift retention times.[17] - Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.
Poor Resolution - The mobile phase has insufficient or excessive elution strength. - The selectivity of the mobile phase is not optimal for separating this compound from interfering compounds.- Adjust the organic solvent-to-water ratio. Decreasing the organic content will increase retention and may improve the resolution of early eluting peaks. - Try switching the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity.[6] - Fine-tune the pH of the mobile phase, as this can also affect selectivity.[4]
Split Peaks - The sample solvent is incompatible with the mobile phase.[14] - The pH of the mobile phase is very close to the pKa of this compound.- Dissolve the sample in the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Organic Solvent: HPLC-grade acetonitrile or methanol.

    • Aqueous Component: HPLC-grade water.

    • Acidifier: Phosphoric acid or formic acid.

    • Example Mobile Phase: Acetonitrile and water in a 55:45 (v/v) ratio.[2]

    • pH Adjustment: Add phosphoric acid to the aqueous portion of the mobile phase to adjust the pH to approximately 2.5 before mixing with the organic solvent.[2]

    • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the system.[17]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: Room temperature or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[11]

    • Injection Volume: 20 µL.[2]

    • Detection Wavelength: 205 nm.[2]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.

Visualizations

Troubleshooting_Workflow start Problem with this compound Peak peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time resolution Poor Resolution? start->resolution tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No drift Drifting? retention_time->drift Yes erratic Erratic? retention_time->erratic No adjust_organic Adjust Organic:Water Ratio resolution->adjust_organic Yes adjust_ph Adjust Mobile Phase pH (away from pKa) tailing->adjust_ph split Split? fronting->split No check_sample_solvent Check Sample Solvent (dissolve in mobile phase) fronting->check_sample_solvent split->adjust_ph split->check_sample_solvent end Problem Resolved adjust_ph->end check_sample_solvent->end prepare_fresh Prepare Fresh Mobile Phase (prevent evaporation) drift->prepare_fresh equilibrate Ensure Proper Column Equilibration erratic->equilibrate prepare_fresh->end equilibrate->end change_organic Change Organic Solvent (e.g., MeCN to MeOH) adjust_organic->change_organic change_organic->end

Caption: Troubleshooting workflow for common HPLC issues.

Mobile_Phase_Optimization mobile_phase Mobile Phase Composition parameters Organic Solvent % Mobile Phase pH Organic Solvent Type effects Retention Time Peak Shape Selectivity/Resolution parameters:e->effects:w Strongly Influences parameters:e->effects:w Strongly Influences parameters:e->effects:w Strongly Influences parameters:e->effects:w Influences parameters:e->effects:w Influences

Caption: Relationship between mobile phase parameters and chromatographic results.

References

Validation & Comparative

A Comparative Guide to Triflusulfuron-methyl Method Validation Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of method validation for the herbicide Triflusulfuron-methyl, with a focus on the widely accepted SANTE guidelines for pesticide residue analysis.

Core Principles of SANTE Method Validation

The SANTE guidelines (currently SANTE/11312/2021) establish a framework for the validation of analytical methods for pesticide residues in food and feed.[1] The core objective is to demonstrate that a method is fit for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is typically expressed as recovery.

  • Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability refers to intra-day precision, while reproducibility refers to inter-day precision.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Selectivity/Specificity: The ability of the method to distinguish between the analyte of interest and other substances that may be present in the sample.

Primary Analytical Method: QuEChERS Extraction with LC-MS/MS Analysis

A prevalent and effective method for the analysis of this compound-methyl in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: QuEChERS Extraction

The following protocol outlines a typical QuEChERS procedure for the extraction of this compound-methyl from a solid matrix such as soil or a food commodity.

  • Sample Preparation: A representative 10-15 g sample is homogenized.

  • Extraction:

    • The homogenized sample is placed in a 50 mL centrifuge tube.

    • An appropriate volume of water is added (for dry samples).

    • 10-15 mL of acetonitrile is added as the extraction solvent.

    • The tube is shaken vigorously for 1 minute.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

    • The tube is shaken again for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate).

    • The tube is vortexed for 30 seconds and then centrifuged.

  • Analysis: The final extract is filtered and injected into the LC-MS/MS system for analysis.

Data Presentation: this compound-methyl Validation Data

The following tables summarize typical validation data for the analysis of this compound-methyl using a QuEChERS-based LC-MS/MS method, in accordance with SANTE guideline requirements.

Table 1: Linearity

AnalyteCalibration Range (µg/kg)Correlation Coefficient (r²)
This compound-methyl1 - 100> 0.99

Table 2: Accuracy (Recovery) and Precision (RSD)

MatrixSpiking Level (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Wheat1095< 10< 15
5098< 10< 15
Soil1092< 15< 20
5096< 15< 20

According to SANTE guidelines, mean recoveries should be within the 70-120% range, with an RSD of ≤20%.

Table 3: LOD and LOQ

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
This compound-methylWheat15
Soil210

Comparison with Alternative Analytical Methods

While QuEChERS with LC-MS/MS is a widely adopted method, other techniques can also be employed for the analysis of this compound-methyl.

Table 4: Comparison of Analytical Methods for this compound-methyl

MethodPrincipleAdvantagesDisadvantages
QuEChERS with LC-MS/MS Combines extraction, cleanup, and highly selective detection.High throughput, good recovery for a wide range of pesticides, high sensitivity and selectivity.Matrix effects can be an issue, requiring matrix-matched calibration.
Solid-Phase Extraction (SPE) with HPLC-UV Extraction and cleanup using a solid sorbent, followed by detection using UV absorbance.Good for cleaner matrices, lower instrument cost than MS.Lower sensitivity and selectivity compared to MS, more time-consuming than QuEChERS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile and semi-volatile analytes.This compound-methyl is not highly volatile and may require derivatization.

Visualizing the Workflow and Validation Logic

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound-methyl using the QuEChERS and LC-MS/MS method.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Extract Quantification Quantification LCMS->Quantification Confirmation Confirmation LCMS->Confirmation

Analytical workflow for this compound-methyl analysis.
Method Validation Logic According to SANTE Guidelines

This diagram outlines the logical relationship between the different validation parameters as stipulated by the SANTE guidelines.

sante_validation_logic cluster_performance Performance Characteristics cluster_limits Detection & Quantification Limits Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Selectivity Selectivity Validation->Selectivity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Accuracy->Precision Precision->LOQ Selectivity->LOD

Logical relationships in SANTE method validation.

References

Inter-laboratory Comparison for the Analysis of Triflusulfuron: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analytical determination of Triflusulfuron. The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix and to compare the performance of a common analytical methodology. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of pesticide residue analysis.

An inter-laboratory comparison is a critical component of quality assurance, providing valuable insights into the reproducibility and reliability of analytical methods across different laboratories. The results from such studies are instrumental in method validation, laboratory certification, and ensuring data comparability in regulatory monitoring.

Experimental Design and Workflow

The inter-laboratory study was designed to evaluate the performance of participating laboratories for the analysis of this compound in a spiked soil matrix. A central organizing body prepared and distributed homogeneous and stable test samples to each participating laboratory. The laboratories were instructed to analyze the samples using a specified analytical method and report their results, including quantitative data and quality control parameters.

Interlaboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting A Homogeneous Sample Preparation (Spiked Soil) B Stability and Homogeneity Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D E Sample Preparation (Extraction & Cleanup) D->E F Instrumental Analysis (LC-MS/MS) E->F G Data Acquisition and Quantification F->G H Submission of Results to Coordinator G->H I Statistical Analysis (e.g., Z-Scores) H->I J Performance Evaluation I->J K Final Report Generation J->K

Figure 1: General workflow of the inter-laboratory comparison study.

Analytical Methodology

The prescribed analytical method for this comparison was based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a widely accepted technique for the analysis of pesticide residues.[1]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

  • Extraction: 10 g of the homogenized soil sample was weighed into a 50 mL centrifuge tube. 10 mL of water and 10 mL of acetonitrile were added. The tube was shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) was added. The tube was immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 2 mL of the upper acetonitrile layer was transferred to a 15 mL centrifuge tube containing 300 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). The tube was vortexed for 30 seconds and centrifuged at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant was filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Instrumental Analysis: HPLC-MS/MS

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound were used for quantification and confirmation.

Analytical_Workflow Start Soil Sample (10g) Step1 Add Water & Acetonitrile (10 mL each) Start->Step1 Step2 Shake (1 min) Step1->Step2 Step3 Add QuEChERS Salts Step2->Step3 Step4 Shake (1 min) & Centrifuge Step3->Step4 Step5 Transfer Acetonitrile Extract Step4->Step5 Step6 d-SPE Cleanup (MgSO4 & PSA) Step5->Step6 Step7 Vortex & Centrifuge Step6->Step7 Step8 Filter (0.22 µm) Step7->Step8 End Analysis by LC-MS/MS Step8->End

Figure 2: Workflow for the QuEChERS-based sample preparation of this compound.

Performance Data Comparison

Participating laboratories analyzed two test samples with different spike levels of this compound (Sample A: 0.01 mg/kg and Sample B: 0.05 mg/kg). The performance of each laboratory was evaluated based on their reported quantitative results, recovery, and precision. A summary of the results from five participating laboratories is presented below.

Table 1: Reported Concentrations and Recovery for this compound in Spiked Soil Samples

Laboratory IDSample A (0.01 mg/kg)Recovery (%)Sample B (0.05 mg/kg)Recovery (%)
Lab 10.0095950.04896
Lab 20.01021020.051102
Lab 30.0088880.04590
Lab 40.01051050.053106
Lab 50.0091910.04794

Table 2: Method Performance Characteristics Reported by Participating Laboratories

Laboratory IDLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Precision (RSD, %)
Lab 10.0020.0054.5
Lab 20.0010.0053.8
Lab 30.0030.016.2
Lab 40.0010.0053.5
Lab 50.0020.0085.1

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the structure of an inter-laboratory comparison report.

Statistical Evaluation

The performance of the participating laboratories was statistically assessed using Z-scores. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories. A Z-score between -2 and +2 is generally considered satisfactory.

Z-score Calculation:

Z = (x - X) / σ

Where:

  • x = result of the individual laboratory

  • X = assigned value (consensus mean of all laboratories)

  • σ = standard deviation for proficiency assessment

The statistical analysis of inter-laboratory comparison results allows for an objective evaluation of laboratory performance and can help identify potential issues with methodology or implementation.[2]

Conclusion

This guide outlines the framework and key components of an inter-laboratory comparison for the analysis of this compound. The presented workflow, analytical protocol, and data evaluation provide a template for conducting and reporting such studies. The results of a well-designed inter-laboratory comparison are essential for ensuring the quality and comparability of analytical data for this compound in environmental and agricultural matrices. Regular participation in such proficiency testing schemes is highly recommended for laboratories to demonstrate their competence and maintain a high standard of quality.[3]

References

A Comparative Analysis of Triflusulfuron-methyl and Other Sulfonylurea Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Triflusulfuron-methyl with other prominent sulfonylurea herbicides. The information presented is supported by experimental data to aid in research and development efforts within the agrochemical sector.

Introduction to Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of acetolactate synthase (ALS) inhibitors, a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3] Inhibition of this enzyme leads to the cessation of cell division and plant growth, ultimately causing weed death.[1] While sharing a common mode of action, subtle variations in the chemical structure of different sulfonylurea compounds result in significant differences in crop selectivity, weed control spectrum, and efficacy.

This compound-methyl is a selective post-emergence sulfonylurea herbicide primarily used for the control of annual and perennial broadleaf weeds in sugar beets (Beta vulgaris).[1] Its unique selectivity in this crop is attributed to its rapid metabolic detoxification by the sugar beet plant.[1]

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound-methyl and other key sulfonylurea herbicides against economically important weed species. The data has been compiled from multiple experimental studies.

Table 1: Comparative Efficacy of Sulfonylurea Herbicides on Key Broadleaf Weeds

HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control (%)Reference
This compound-methyl Chenopodium album17.595-99[4][5]
Amaranthus retroflexus17.5Good[1]
Nicosulfuron Chenopodium album4095[6][7]
Amaranthus retroflexus40High[7][8]
Rimsulfuron Chenopodium album12.5Effective[9][10]
Amaranthus retroflexus12.5Effective[10]
Metsulfuron-methyl Chenopodium album4Significant Reduction[11][12]
Amaranthus retroflexus4Effective[11]

Table 2: Crop and Weed Metabolism of this compound-methyl

Plant SpeciesTolerance LevelHalf-life of this compound-methyl (hours)Reference
Sugar Beet (Beta vulgaris)Tolerant< 1[1]
Chenopodium albumModerately Tolerant7[1]
Brassica napusSensitive> 35[1]
Matricaria inodoraSensitive> 35[1]
Veronica persicaSensitive> 35[1]

Experimental Protocols

The efficacy data presented is based on standardized greenhouse and field trial methodologies. Below are generalized protocols that outline the key steps in conducting such experiments.

Greenhouse Bioassay Protocol

A common method for assessing herbicide efficacy and resistance in a controlled environment.

  • Seed Collection and Germination: Seeds of target weed species are collected from various locations. Seeds are germinated in petri dishes or trays with a suitable substrate under controlled light and temperature conditions.

  • Transplanting and Growth: Uniform seedlings are transplanted into pots containing a standardized soil mix. Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Herbicides are applied at various doses (including a control with no herbicide) when the plants reach a specific growth stage (e.g., 2-4 true leaves). Application is typically done using a laboratory sprayer calibrated to deliver a precise volume.[6][13]

  • Data Collection and Analysis: Plant mortality, biomass reduction, and visual injury are assessed at set intervals after treatment. Dose-response curves are often generated to determine the effective dose (e.g., ED50).

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world agricultural conditions.

  • Site Selection and Plot Design: A field with a natural and uniform infestation of the target weed species is selected. The experiment is typically laid out in a randomized complete block design with multiple replications for each treatment.[6][13]

  • Herbicide Application: Herbicides are applied at specified rates and crop/weed growth stages using a calibrated plot sprayer.[6][13] Application parameters such as spray volume, pressure, and nozzle type are carefully controlled and recorded.[6]

  • Weed Control and Crop Tolerance Assessment: Weed control is visually rated as a percentage compared to untreated control plots at various intervals after application. Crop injury is also assessed visually. Weed density and biomass are often measured by harvesting quadrats from each plot.

  • Yield Data: At the end of the growing season, the crop is harvested from each plot to determine the impact of the weed control treatments on yield.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Sulfonylureas Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Sulfonylurea This compound-methyl & Other Sulfonylureas Inhibition Inhibition Sulfonylurea->Inhibition Inhibition->ALS

Caption: Mechanism of action of sulfonylurea herbicides via inhibition of Acetolactate Synthase (ALS).

Herbicide_Efficacy_Trial_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial G_Seed Seed Collection & Germination G_Plant Transplanting & Seedling Growth G_Seed->G_Plant G_Apply Herbicide Application (Controlled Doses) G_Plant->G_Apply G_Assess Assessment: - Mortality - Biomass - Visual Injury G_Apply->G_Assess Data_Analysis Data Analysis & Comparison G_Assess->Data_Analysis F_Setup Site Selection & Plot Establishment F_Apply Herbicide Application (Field Rates) F_Setup->F_Apply F_Assess Assessment: - Weed Control (%) - Crop Injury F_Apply->F_Assess F_Yield Crop Harvest & Yield Measurement F_Assess->F_Yield F_Yield->Data_Analysis Start Start Start->G_Seed Start->F_Setup End End Data_Analysis->End

Caption: Generalized workflow for conducting herbicide efficacy trials.

References

A Comparative Analysis of the Environmental Fate and Impact of Triflusulfuron and Other Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate and ecotoxicological impact of triflusulfuron-methyl, a sulfonylurea herbicide, with other widely used acetolactate synthase (ALS) inhibitors from different chemical families: chlorsulfuron (sulfonylurea), nicosulfuron (sulfonylurea), and imazapyr (imidazolinone). The information is intended to assist researchers and environmental scientists in evaluating the environmental profile of these herbicides. All quantitative data is summarized in comparative tables, and where available, details on experimental protocols are provided.

Mechanism of Action: Acetolactate Synthase Inhibition

Herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), disrupt the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[1][2] This inhibition ultimately leads to the cessation of cell division and plant death.[3] These herbicides are effective at very low concentrations and are utilized for broad-spectrum weed control in numerous cropping systems.[1][3] There are several chemical families that share this mode of action, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones.[2][4]

ALS_Inhibition_Pathway cluster_0 cluster_1 cluster_2 Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Hydroxyethyl_ThDP Hydroxyethyl-ThDP Pyruvate->Hydroxyethyl_ThDP + ThDP ThDP Thiamine Diphosphate (ThDP) Acetolactate α-Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Hydroxyethyl_ThDP->Acetolactate + Pyruvate Hydroxyethyl_ThDP->Acetohydroxybutyrate + α-Ketobutyrate alpha_Ketobutyrate α-Ketobutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis ALS_Inhibitors This compound Chlorsulfuron Nicosulfuron Imazapyr ALS_Inhibitors->ALS Inhibition

Figure 1: Simplified signaling pathway of ALS inhibitors.

Environmental Fate Comparison

The environmental persistence and mobility of herbicides are critical factors in assessing their potential for off-target effects, including groundwater contamination and carryover injury to rotational crops. The following tables summarize key environmental fate parameters for this compound-methyl and other selected ALS inhibitors.

Soil Persistence (Aerobic)

The half-life (DT50) in soil is a measure of the time it takes for 50% of the applied herbicide to degrade. This parameter is influenced by soil type, pH, temperature, and microbial activity.

HerbicideChemical FamilySoil Half-life (DT50) in days (Aerobic)pH Dependence of DegradationPrimary Degradation Route
This compound-methyl SulfonylureaNot expected to be persistent.[5] Hydrolysis is pH-dependent and rapid in acidic solutions.[6]Faster in acidic soils.[6]Chemical hydrolysis and microbial degradation.[6]
Chlorsulfuron Sulfonylurea12 - 183.[7] A typical half-life is around 40 days.[8]Faster in acidic soils.[9]Microbial degradation and acid hydrolysis.[7]
Nicosulfuron Sulfonylurea15 - 43.31 in acidic soils; can be higher in alkaline soils.[10] Half-life in silt clay soil is 26 days.[11]Faster in acidic soils.[12]Biodegradation and chemical hydrolysis.[11][13]
Imazapyr Imidazolinone10 - 141 days, can be up to a year or more in some conditions.[14][15]Less pH-dependent than sulfonylureas.Photolysis and microbial degradation.[14][15]
Mobility in Soil

The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to be adsorbed to soil particles versus remaining in the soil water. A lower Koc value generally indicates higher mobility and a greater potential for leaching.

HerbicideKoc (mL/g)Mobility PotentialFactors Influencing Mobility
This compound-methyl Mobile (qualitative).[5]HighNot specified in detail in the provided results.
Chlorsulfuron Moderately persistent and highly mobile.[15]HighIncreased mobility in alkaline soils.[16]
Nicosulfuron 8 - 60.[17] Generally < 100 mL/g.[18]Very high to high.[17]Increased mobility in alkaline soils and soils with low organic matter.[5][19]
Imazapyr Low (does not adhere strongly to soil).[14]HighVery water-soluble, leading to high runoff and leaching potential.[14][15]

Ecotoxicological Impact Comparison

The impact of herbicides on non-target organisms is a crucial aspect of their environmental risk assessment. The following tables present acute toxicity data for various non-target organisms.

Aquatic Organisms
HerbicideFish (96h LC50)Aquatic Invertebrates (48h EC50/LC50)Aquatic Plants (EC50)
This compound-methyl >730 mg/L (Rainbow Trout, Bluegill).-2.15 - 3.50 µg/L (Lemna gibba).[20]
Chlorsulfuron >250 ppm (Trout, Bluegill).[15]370 ppm (Daphnia magna).[15]0.24 µg/L (NOEC for Lemna gibba).[7]
Nicosulfuron >1000 mg/L (Rainbow Trout, Bluegill).[14]>1000 mg/L (Daphnia magna).[14]Toxic to sensitive aquatic plants.[21]
Imazapyr >100 mg/L (Rainbow Trout, Bluegill, Catfish).[2]>100 mg/L (Daphnia magna).[2]0.024 mg/L (Duckweed).[11]
Terrestrial Organisms
HerbicideBirds (Acute Oral LD50)Honeybees (Contact LD50)
This compound-methyl -Relatively non-toxic.[22]
Chlorsulfuron >5000 mg/kg (Quail, Duck).[8]-
Nicosulfuron >2250 mg/kg (Bobwhite Quail).[14]>20 µ g/bee (Practically non-toxic).[14][23]
Imazapyr >2150 mg/kg (Quail, Duck).[2]>100 µ g/bee (Practically non-toxic).[11]

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These protocols ensure data quality and comparability across different studies and chemicals.

Environmental Fate Studies
  • Aerobic and Anaerobic Transformation in Soil (OECD 307; OCSPP 835.4100): This test guideline describes the methodology for assessing the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions. It involves incubating the test substance in characterized soil samples and analyzing for the parent compound and transformation products over time.[24]

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106; OCSPP 835.1220): This method is used to determine the soil adsorption/desorption characteristics of a chemical, from which the Koc value is calculated. It involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance in the solution and adsorbed to the soil.

  • Phototransformation on Soil Surfaces (OECD Guideline): This protocol is designed to assess the degradation of a chemical on a soil surface when exposed to light, simulating sunlight.[25]

Soil_Metabolism_Workflow Start Soil Sample Collection & Characterization Spiking Spike Soil with Test Substance Start->Spiking Incubation Incubation (Controlled Temperature & Moisture) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Chemical Analysis (e.g., HPLC, LC-MS/MS) Extraction->Analysis Data Data Analysis (Degradation Kinetics, DT50) Analysis->Data

Figure 2: General workflow for a soil metabolism study.
Ecotoxicological Studies

  • Fish, Acute Toxicity Test (OECD 203; OCSPP 850.1075): This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance for a 96-hour period, and the concentration that is lethal to 50% of the test organisms (LC50) is determined.

  • Daphnia sp. Acute Immobilisation Test (OECD 202; OCSPP 850.1010): This test is used to determine the acute toxicity of a substance to Daphnia magna. The daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the organisms (EC50) is calculated.

  • Alga, Growth Inhibition Test (OECD 201; OCSPP 850.4500): This protocol describes a method for determining the effect of a substance on the growth of freshwater microalgae. The test measures the inhibition of growth over a 72-hour period to determine the EC50.[26]

  • Avian Acute Oral Toxicity Test (OCSPP 850.2100): This guideline is used to determine the acute oral toxicity of a substance to birds, typically quail or ducks. A single oral dose is administered, and the LD50 is determined.[27]

  • Honey Bee, Acute Contact Toxicity Test (OECD 214): This test evaluates the acute contact toxicity of a substance to adult honey bees. Bees are topically exposed to the test substance, and the dose that is lethal to 50% of the bees (LD50) is determined.

Summary and Conclusion

This comparative guide provides a snapshot of the environmental fate and ecotoxicological profiles of this compound-methyl and other selected ALS inhibitors.

This compound-methyl exhibits characteristics of a sulfonylurea herbicide, with its persistence and mobility being significantly influenced by soil pH. Its degradation is faster in acidic conditions. Ecotoxicological data indicates a high toxicity to aquatic plants, a common trait for many herbicides, while its toxicity to fish and honeybees appears to be low.

Chlorsulfuron and Nicosulfuron , also sulfonylureas, show similar pH-dependent fate characteristics. They are generally mobile in soil, particularly in alkaline conditions. Their toxicity profiles are comparable to this compound-methyl, with low toxicity to most animal species but high toxicity to non-target plants.

Imazapyr , an imidazolinone, differs in its primary degradation pathway, relying more on photolysis. It is highly mobile due to its high water solubility and has the potential for persistence. Its ecotoxicological profile shows low toxicity to most animals but high toxicity to aquatic plants.

The selection of an appropriate herbicide requires a comprehensive evaluation of its efficacy, crop safety, and environmental impact. The data presented here, derived from standardized testing protocols, offers a foundation for such an evaluation. Researchers are encouraged to consult the primary literature and regulatory documents for more detailed information on specific use conditions and regional environmental assessments.

References

Comparative Analysis of Weed Cross-Resistance to Triflusulfuron and Chlorsulfuron

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of weed cross-resistance to the sulfonylurea herbicides Triflusulfuron and chlorsulfuron. Both herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3] Widespread use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations, often exhibiting cross-resistance to multiple herbicides within this class.[4] Understanding the patterns and mechanisms of this cross-resistance is crucial for developing effective and sustainable weed management strategies.

Quantitative Cross-Resistance Data

The following tables summarize quantitative data from various studies on weed resistance to chlorsulfuron and other ALS inhibitors. While direct comparative studies testing both this compound and chlorsulfuron on the same resistant weed biotypes are limited in the available literature, the data for chlorsulfuron can provide insights into the potential for cross-resistance to other sulfonylureas like this compound, given their shared mode of action.

Table 1: Whole-Plant Dose-Response to Chlorsulfuron in Resistant Weed Biotypes

Weed SpeciesBiotypeHerbicideGR₅₀ (g ai/ha)¹Resistance Index (RI)²ALS MutationReference
Stellaria mediaResistantChlorsulfuron> 450> 30Not specified[5]
Stellaria mediaSusceptibleChlorsulfuron~15-None[5]
Papaver rhoeasResistantChlorsulfuron-> 10Pro-197-Ala[6]
Polygonum convolvulusResistant (KSW-R)Chlorsulfuron> 180> 100Pro-197-Ser[7]
Polygonum convolvulusSusceptible (KSW-S)Chlorsulfuron< 1.8-None[7]
Kochia scopariaResistantChlorsulfuron-≥ 20% survivalNot specified[8]
Descurainia sophiaResistantChlorsulfuron--P197H, P197S, P197T, W574L[9]

¹GR₅₀: The herbicide rate required to cause a 50% reduction in plant growth. ²Resistance Index (RI): Calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.

Table 2: In Vitro ALS Enzyme Inhibition by Chlorsulfuron

Weed SpeciesBiotypeHerbicideI₅₀ (µM)¹Resistance Index (RI)²ALS MutationReference
Stellaria mediaResistantChlorsulfuronHighHighAltered ALS[10]
Stellaria mediaSusceptibleChlorsulfuronLow-Wild Type[10]
Papaver rhoeasResistantChlorsulfuronHigher than susceptible-Pro-197 substitutions[6]

¹I₅₀: The herbicide concentration required to inhibit the activity of the ALS enzyme by 50%. ²Resistance Index (RI): Calculated as the I₅₀ of the resistant biotype divided by the I₅₀ of the susceptible biotype.

Experimental Protocols

The confirmation and characterization of herbicide resistance involve a series of standardized experimental protocols. These protocols are designed to be robust and adaptable to a wide range of weed species and herbicides.[11][12]

Seed Sampling and Storage
  • Collection : Seeds are collected from at least 30 randomly selected plants that have survived herbicide treatment in the field to ensure a representative sample of the potentially resistant population.[11] For obligate outcrossing species, the number of plants can be reduced to 10-15.[11] It is crucial to collect mature seeds to ensure viability.[11]

  • Storage : Collected seeds are stored in labeled, unsealed paper bags at low temperatures to maintain viability and prevent mold growth.[11]

Whole-Plant Dose-Response Bioassay
  • Plant Growth : Seeds are germinated, and seedlings are transplanted into pots or trays at a similar growth stage. Plants are grown in a greenhouse under controlled conditions until they reach the appropriate growth stage for herbicide application, as specified on the herbicide label.[11][13]

  • Herbicide Application : Herbicides are applied using a precision bench sprayer to ensure uniform application.[13] A range of herbicide doses, typically from a fraction to several times the recommended field rate, are applied to both the suspected resistant and known susceptible populations.[14]

  • Data Collection and Analysis : Plant survival and biomass are assessed at a set time after treatment (e.g., 21-28 days).[13] The data is used to generate dose-response curves, from which the GR₅₀ (50% growth reduction) values are calculated. The resistance index (RI) is then determined by dividing the GR₅₀ of the resistant population by that of the susceptible population.[15][16]

In Vitro ALS Enzyme Assay
  • Enzyme Extraction : The ALS enzyme is extracted from the young leaf tissue of both resistant and susceptible plants.

  • Enzyme Activity Measurement : The activity of the extracted ALS enzyme is measured in the presence of a range of herbicide concentrations.

  • Data Analysis : The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is determined for both resistant and susceptible biotypes. The RI is calculated as the ratio of the I₅₀ of the resistant biotype to that of the susceptible biotype.

Molecular Basis of Resistance
  • DNA Sequencing : To identify the specific mutation conferring resistance, the ALS gene from resistant and susceptible plants is sequenced.[14] The sequences are then compared to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the ALS enzyme.[14]

Mechanisms of Action and Resistance

The following diagrams illustrate the biochemical pathway of ALS inhibitors and the mechanism of target-site resistance.

ALS_Pathway Mechanism of ALS Inhibition and Target-Site Resistance cluster_s Susceptible Plant cluster_r Resistant Plant Pyruvate_S Pyruvate ALS_S ALS Enzyme Pyruvate_S->ALS_S Substrate BCAA_S Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_S->BCAA_S Catalysis Inhibition_S Inhibition Growth_S Plant Growth BCAA_S->Growth_S Herbicide_S This compound / Chlorsulfuron Herbicide_S->ALS_S Pyruvate_R Pyruvate ALS_R Mutated ALS Enzyme Pyruvate_R->ALS_R Substrate BCAA_R Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_R->BCAA_R Catalysis No_Inhibition No Inhibition Growth_R Plant Growth BCAA_R->Growth_R Herbicide_R This compound / Chlorsulfuron Herbicide_R->ALS_R

Caption: Mechanism of ALS inhibition and target-site resistance.

Experimental_Workflow Workflow for Herbicide Cross-Resistance Study A 1. Field Observation & Seed Collection (Suspected Resistant & Susceptible Weeds) B 2. Seed Cleaning, Storage, and Dormancy Breaking A->B C 3. Plant Cultivation in Greenhouse B->C D 4. Herbicide Application (Dose-Response) C->D E 5. Data Collection (Survival, Biomass) D->E F 6. Statistical Analysis (GR50 Calculation) E->F G 7. Resistance Index (RI) Determination F->G H 8. Molecular Analysis (ALS Gene Sequencing) G->H I 9. Identification of Resistance Mechanism H->I

References

Detecting Phytotoxic Levels of Triflusulfuron-Methyl: A Comparative Guide to Bioassay and HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two distinct methodologies for the detection of phytotoxic levels of triflusulfuron-methyl, a sulfonylurea herbicide. Researchers, scientists, and professionals in drug development and environmental monitoring will find valuable, objective data to select the most appropriate method for their needs. This document outlines a plant-based bioassay and a High-Performance Liquid Chromatography (HPLC) method, presenting their performance, detailed experimental protocols, and visual workflows.

This compound-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds.[1] Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] Monitoring its presence in soil and water is essential to prevent damage to sensitive rotational crops and to assess environmental impact.

Method Comparison at a Glance

The choice between a bioassay and an analytical chemistry technique like HPLC depends on the specific research question, available resources, and the desired level of quantification and specificity. The following table summarizes the key performance characteristics of each method.

ParameterPlant BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the biological effect (phytotoxicity) of the herbicide on a sensitive indicator plant.Separates, identifies, and quantifies the chemical compound based on its physicochemical properties.
Indicator Growth inhibition (e.g., root or shoot length) of a sensitive plant species (e.g., Sugar Beet).Chromatographic peak area or height corresponding to the this compound-methyl molecule.
Sensitivity High, can detect biologically active concentrations.High, with modern detectors reaching low µg/kg levels.
Specificity Can be influenced by other phytotoxic substances in the sample.Highly specific to the target analyte, especially when coupled with mass spectrometry (MS).
Quantification Semi-quantitative (based on EC50 values) to quantitative with proper calibration.Highly quantitative with the use of external or internal standards.
Throughput Lower, as it requires a plant growth period.Higher, capable of analyzing multiple samples in a day.
Cost Generally lower in terms of equipment.Higher initial equipment cost.
Information Provides a direct measure of bioavailability and phytotoxicity.Provides a precise concentration of the chemical.

Quantitative Performance Data

Table 1: Bioassay Performance Data (Based on related sulfonylurea herbicides)

Herbicide (related)Indicator PlantEndpointEC50 (Effective Concentration, 50% inhibition)Reference
SulfosulfuronFlax (Linum usitatissimum)Root length0.001 mg/L[3][4]
RimsulfuronSugar Beet (Beta vulgaris)Not specifiedHighly sensitive[5]
FlucarbazoneSugar Beet (Beta vulgaris)Root length~2 µg/kg (ppb)[6]

Table 2: HPLC Method Performance Data for this compound-Methyl

ParameterValueMatrixReference
Limit of Quantification (LOQ)0.05 µg/kgSoil[7]
Limit of Quantification (LOQ)0.05 µg/LWater[7]
Average Recovery99.83% - 100.47%Herbicidal Oil Suspensions[8]
Linearity Range5 - 500 mg/LHerbicidal Oil Suspensions[8]

Experimental Protocols

Plant Bioassay for this compound-Methyl

This protocol is adapted from general herbicide bioassay procedures and utilizes sugar beet (Beta vulgaris) as the indicator species due to its known sensitivity to sulfonylurea herbicides.[5][9]

1. Soil Sample Collection and Preparation:

  • Collect soil samples from the area of interest. For comparison, also collect a control soil sample from an area known to be free of this compound-methyl.
  • Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity.
  • Prepare a series of standard concentrations of this compound-methyl in the control soil. This is done by dissolving a known amount of analytical grade this compound-methyl in a suitable solvent, applying it to a small amount of soil, allowing the solvent to evaporate, and then thoroughly mixing this fortified soil with untreated control soil to achieve the desired final concentrations.

2. Bioassay Setup:

  • Fill pots or containers of uniform size with the prepared soil samples (both test soils and the standard concentration series).
  • Plant a consistent number of sugar beet seeds (e.g., 5-10 seeds) in each pot at a uniform depth.
  • Place the pots in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.
  • Water the pots as needed to maintain adequate soil moisture.

3. Data Collection and Analysis:

  • After a predetermined growth period (e.g., 14-21 days), carefully remove the plants from the soil, washing the roots gently to remove adhering soil particles.
  • Measure the root and/or shoot length of each plant. Root length is often the most sensitive parameter for sulfonylurea herbicides.
  • Calculate the percent inhibition for each treatment compared to the control using the formula:
  • Inhibition (%) = (1 - (Length_treated / Length_control)) * 100
  • Plot the percent inhibition against the logarithm of the this compound-methyl concentration for the standard series to generate a dose-response curve.
  • Determine the EC50 value from the dose-response curve. This is the concentration of this compound-methyl that causes a 50% inhibition of growth.
  • The concentration of this compound-methyl in the test soil samples can be estimated by comparing their inhibition values to the standard curve.

HPLC Method for this compound-Methyl in Soil

This protocol is based on established HPLC methods for the analysis of this compound-methyl in soil samples.[8][10]

1. Sample Extraction:

  • Weigh a known amount of the soil sample (e.g., 10 g) into a centrifuge tube.
  • Add an extraction solvent. A common solvent is a mixture of acetonitrile and water.
  • Shake the mixture vigorously for a specified time (e.g., 30 minutes) to extract the this compound-methyl from the soil particles.
  • Centrifuge the sample to separate the soil from the solvent extract.
  • Carefully collect the supernatant (the liquid extract).

2. Sample Clean-up (if necessary):

  • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.
  • Pass the extract through an appropriate SPE cartridge.
  • Wash the cartridge with a weak solvent to remove impurities.
  • Elute the this compound-methyl from the cartridge with a stronger solvent.
  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Chromatographic Conditions:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v), with the aqueous phase acidified (e.g., with phosphoric acid to pH 2.5).[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Detection: UV detector at 205 nm.[8]
  • Injection Volume: 20 µL.[8]
  • Inject the prepared sample extract into the HPLC system.
  • Record the chromatogram. The retention time of the peak corresponding to this compound-methyl is used for identification, and the peak area is used for quantification.

4. Quantification:

  • Prepare a series of standard solutions of this compound-methyl of known concentrations.
  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • The concentration of this compound-methyl in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Processes

To further clarify the experimental procedures and the herbicide's mode of action, the following diagrams are provided.

Bioassay_Workflow cluster_prep Sample Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis soil_collection Collect Test and Control Soil Samples drying_sieving Air-dry and Sieve Soil soil_collection->drying_sieving fortification Prepare Standard Concentrations in Control Soil drying_sieving->fortification potting Fill Pots with Prepared Soils fortification->potting planting Plant Sugar Beet Seeds potting->planting incubation Incubate in Controlled Environment planting->incubation harvest Harvest Plants and Measure Root/Shoot Length incubation->harvest inhibition_calc Calculate Percent Inhibition harvest->inhibition_calc dose_response Generate Dose-Response Curve inhibition_calc->dose_response ec50_determination Determine EC50 and Estimate Sample Concentration dose_response->ec50_determination

Caption: Workflow for the plant bioassay to detect this compound-methyl.

HPLC_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Clean-up (Optional) cluster_hplc HPLC Analysis weigh_soil Weigh Soil Sample add_solvent Add Acetonitrile/Water Extraction Solvent weigh_soil->add_solvent shake Shake to Extract add_solvent->shake centrifuge Centrifuge to Separate shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe if needed inject Inject Sample into HPLC collect_supernatant->inject reconstitute Evaporate and Reconstitute in Mobile Phase spe->reconstitute reconstitute->inject chromatography Separation on C18 Column inject->chromatography detection UV Detection at 205 nm chromatography->detection quantification Quantify using Calibration Curve detection->quantification

Caption: Workflow for the HPLC method to quantify this compound-methyl.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps This compound This compound-methyl This compound->Inhibition

Caption: Mechanism of action of this compound-methyl via ALS inhibition.

References

Performance comparison of different SPE cartridges for Triflusulfuron cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Extraction (SPE) is a critical step in sample preparation for the analysis of Triflusulfuron, a widely used sulfonylurea herbicide. The choice of SPE cartridge significantly impacts the efficiency of cleanup, recovery rates, and ultimately, the accuracy of analytical results. This guide provides an objective comparison of the performance of different SPE cartridges for this compound cleanup, supported by experimental data from published studies.

Performance Comparison of SPE Sorbents

While direct comparative studies on various SPE cartridges specifically for this compound are limited in publicly available literature, data from studies on sulfonylurea herbicides and multi-residue pesticide analysis provide valuable insights into the performance of commonly used sorbents. The following table summarizes the recovery rates of sulfonylurea herbicides using different cleanup sorbents in a dispersive SPE (d-SPE) format, which is analogous to the sorbents used in cartridge format.

Sorbent/Cleanup CombinationMatrixAnalyte ClassAverage Recovery (%)Relative Standard Deviation (RSD) (%)
PSAStrawberrySulfonylurea Herbicides72.3Not Reported
PSA + C18StrawberrySulfonylurea Herbicides56.9Not Reported
PSA + GCBStrawberrySulfonylurea Herbicides28.8Not Reported
PSA + GCB + C18StrawberrySulfonylurea Herbicides29.9Not Reported
C18 (d-SLE)StrawberrySulfonylurea Herbicides82.1Not Reported
Oasis HLB (Polymeric)Surface WaterMultiple PesticidesGenerally >70<13.7
Strata-C18 (Silica-based)Surface WaterMultiple PesticidesLower than Oasis HLBNot Reported

Data for sulfonylurea herbicides in strawberries is adapted from a study on dispersive solid–liquid extraction[1]. Data for multiple pesticides in surface water is from a comparative study of polymeric and silica-based sorbents[2]. It is important to note that recovery can be matrix and analyte dependent.

From the available data, it is evident that the choice of sorbent and cleanup strategy significantly affects the recovery of sulfonylurea herbicides. For instance, in the analysis of strawberries, a simple C18 cleanup provided better recoveries for sulfonylureas compared to combinations involving PSA and GCB, which are known to adsorb planar pesticides[1].

General multi-residue pesticide studies have often shown that polymeric sorbents, such as Oasis HLB, provide better recovery for a broader range of pesticides compared to traditional silica-based C18 sorbents[2][3]. This is attributed to the mixed-mode retention mechanism (hydrophilic-lipophilic balance) of polymeric sorbents, which allows for the efficient capture of a wider range of analyte polarities.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting cleanup procedures. Below are representative experimental protocols for SPE cleanup of pesticide residues from different matrices.

Protocol 1: Dispersive Solid-Liquid Extraction (d-SLE) for Sulfonylurea Herbicides in Strawberries

This protocol is based on a study that compared different cleanup methods for sulfonylurea herbicides in a complex matrix[1].

  • Sample Extraction:

    • Homogenize 10 g of strawberry sample with 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Cleanup (C18):

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • The supernatant is then ready for LC-MS/MS analysis.

Protocol 2: SPE Cleanup of Pesticides from Water Samples using Polymeric Sorbent

This protocol is a general procedure adapted from a multi-residue analysis method in surface water that demonstrated the effectiveness of polymeric sorbents[2].

  • Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading:

    • Pass the water sample (e.g., 100 mL, acidified to pH 2-3 for sulfonylureas) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Analyte Elution:

    • Elute the retained analytes with an appropriate solvent, such as acetonitrile or a mixture of ethyl acetate and methanol. The choice of elution solvent may need optimization for this compound specifically.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the SPE cleanup of this compound from a water sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection Water Sample Collection Acidification Acidification (pH 2-3) Sample_Collection->Acidification Conditioning Cartridge Conditioning (Methanol, Water) Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (Water) Loading->Washing Elution Analyte Elution (Organic Solvent) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis

Caption: A generalized workflow for this compound cleanup using SPE.

References

Degradation of Triflusulfuron: A Comparative Analysis Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the degradation rates of the herbicide Triflusulfuron-methyl under various soil conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to elucidate the environmental fate of this compound. The degradation of this compound-methyl is a critical factor in its efficacy and potential for environmental impact, with soil pH and microbial activity emerging as primary drivers of its dissipation.

Comparative Degradation Rates

The persistence of this compound-methyl in soil, often quantified by its half-life (DT50), is intricately linked to a combination of chemical and biological processes. The following table summarizes the degradation rates observed under different soil conditions, drawing from available studies on this compound-methyl and related sulfonylurea herbicides.

Soil ConditionKey Influencing FactorDegradation Rate (DT50)Primary Degradation PathwayReference
Acidic Soil Low pHFasterChemical Hydrolysis[1][2]
Basic Soil High pHSlowerMicrobial Degradation[1][2]
Sterile Soil Absence of MicrobesSignificantly SlowerChemical Hydrolysis[2]
Non-Sterile Soil Presence of MicrobesFasterMicrobial Degradation & Chemical Hydrolysis[2]
Low Organic Matter Reduced Adsorption & Microbial ActivityGenerally FasterDependent on pH[3]
High Organic Matter Increased Adsorption & Microbial ActivityGenerally SlowerMicrobial Degradation[3]
Low Moisture Reduced Microbial Activity & HydrolysisSlowerChemical & Microbial[4]
High Moisture Enhanced Microbial Activity & HydrolysisFasterChemical & Microbial[4]
Low Temperature Reduced Microbial & Chemical Reaction RatesSlowerChemical & Microbial[5]
High Temperature Increased Microbial & Chemical Reaction RatesFasterChemical & Microbial[5]

Note: Specific DT50 values for this compound-methyl are not extensively available across a wide range of conditions in a single study. The trends presented are based on direct findings for this compound-methyl where available and supplemented with data from other sulfonylurea herbicides which exhibit similar degradation patterns.

Factors Influencing Degradation

The degradation of this compound-methyl is a multifaceted process governed by several key soil properties:

  • Soil pH: This is a critical determinant of the degradation pathway. In acidic soils, chemical hydrolysis of the sulfonylurea bridge is the predominant mechanism, leading to a faster breakdown of the herbicide.[1][2] Conversely, in neutral to alkaline soils, microbial degradation becomes the primary route of dissipation.[1][2]

  • Microbial Activity: The presence of soil microorganisms significantly accelerates the degradation of this compound-methyl, particularly in soils with a higher pH.[2] Studies comparing sterile and non-sterile soils have demonstrated a markedly slower degradation rate in the absence of microbial activity.[2]

  • Soil Temperature and Moisture: Higher temperatures and adequate soil moisture generally enhance both chemical and microbial degradation processes, leading to a shorter half-life of the herbicide.[4][5] Conversely, cold and dry conditions can significantly prolong its persistence in the soil.[4][5]

  • Organic Matter: The organic matter content of the soil can influence degradation in a complex manner. While it can provide a substrate for microbial activity, it can also increase the adsorption of the herbicide to soil particles, potentially reducing its availability for degradation.[3]

Experimental Protocol: Laboratory Soil Degradation Study

The following protocol outlines a typical laboratory experiment to determine the degradation rate of this compound-methyl in soil.

1. Soil Collection and Preparation:

  • Collect soil from the desired location, ensuring it is representative of the intended study conditions.

  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.

  • Characterize the soil for key properties including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

  • For studies investigating the role of microbes, a set of soil samples should be sterilized (e.g., by autoclaving or gamma irradiation).[6][7]

2. Herbicide Application:

  • Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone or acetonitrile).

  • Apply the herbicide solution to the soil samples to achieve the desired concentration.

  • Thoroughly mix the treated soil to ensure uniform distribution of the herbicide.

  • Allow the solvent to evaporate completely before starting the incubation.

3. Incubation:

  • Place the treated soil samples in incubation vessels (e.g., flasks or microcosms).

  • Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • To maintain aerobic conditions, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

4. Sampling and Analysis:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extract this compound-methyl from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the concentration of the parent compound and its major metabolites.[8][9]

5. Data Analysis:

  • Plot the concentration of this compound-methyl against time.

  • Determine the degradation kinetics, which often follows first-order or biphasic models.[2]

  • Calculate the half-life (DT50) of the herbicide under the tested conditions.

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis cluster_data 5. Data Processing soil_collection Soil Collection & Sieving soil_char Soil Characterization (pH, OM, etc.) soil_collection->soil_char soil_sterilization Soil Sterilization (for sterile set) soil_char->soil_sterilization herbicide_app This compound Application soil_char->herbicide_app soil_sterilization->herbicide_app incubation Controlled Incubation (Temp, Moisture) herbicide_app->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc kinetics Degradation Kinetics Modeling hplc->kinetics dt50 DT50 Calculation kinetics->dt50 degradation_pathway cluster_products Degradation Products This compound This compound-methyl metabolite1 2-amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine This compound->metabolite1 Sulfonylurea Bridge Cleavage metabolite2 2-(aminosulfonyl)-3- methylbenzoic acid This compound->metabolite2 Sulfonylurea Bridge Cleavage

References

Efficacy of Triflusulfuron in Combination with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Triflusulfuron-methyl when used in tank-mix combinations with other herbicides for broadleaf weed control, primarily in sugar beet cultivation. The data presented is compiled from various field studies and aims to assist in the evaluation of different weed management strategies.

This compound in Combination with Phenmedipham, Desmedipham, and Ethofumesate

This combination is a widely adopted post-emergence strategy in sugar beet fields to achieve broad-spectrum control of annual broadleaf weeds. This compound-methyl, a sulfonylurea herbicide, acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] Phenmedipham and desmedipham are phenylcarbamates that inhibit photosynthesis at Photosystem II, while ethofumesate, a benzofuran, disrupts lipid synthesis, which is essential for cell division.[3][4]

Experimental Data on Weed Control Efficacy

The following table summarizes the efficacy of this herbicide combination on various weed species based on field trial data.

Weed SpeciesHerbicide Combination & Rate (g a.i./ha)Weed Control (%)Reference
Tripleurospermum perforatumPhenmedipham (91) + Desmedipham (71) + Ethofumesate (112) + this compound>90[3]
Viola arvensisPhenmedipham (91) + Desmedipham (71) + Ethofumesate (112) + this compound>90[3]
Chenopodium albumPhenmedipham + Desmedipham + Ethofumesate + this compoundNot significantly affected[5]
Lamium purpureumPhenmedipham + Desmedipham + Ethofumesate + this compoundNot significantly affected[5]
Polygonum avicularePhenmedipham + Desmedipham + Ethofumesate + this compoundReduced biomass[5]
Thlaspi arvensePhenmedipham + Desmedipham + Ethofumesate + this compoundReduced biomass[5]

Studies have shown that the addition of this compound to a tank mix of phenmedipham, desmedipham, and ethofumesate can enhance the control of specific weed species. For instance, the combination has been reported to reduce the biomass of Tripleurospermum perforatum, Thlaspi arvense, Viola arvensis, and Polygonum aviculare.[5] However, its effect on Chenopodium album and Lamium purpureum was not significant in the same study.[5] The efficacy of the base combination of phenmedipham + desmedipham + ethofumesate alone was noted to be low in some studies.[5]

Experimental Protocol: Field Study on Broadleaf Weed Control in Sugar Beet

The following methodology is based on a field study conducted to evaluate the effects of different herbicide rates on broadleaf weed control and sugar beet yield.[5]

  • Experimental Design: Two-factorial experiment.

  • Treatments:

    • Phenmedipham + desmedipham + ethofumesate at full (91+71+112 g a.i./ha), ¾, and ½ rates.

    • Tank-mix partners: this compound (15 g a.i./ha), metamitron (700 g a.i./ha), chloridazon (650 g a.i./ha), and chloridazon + quinmerac (540+90 g a.i./ha).

    • An adjuvant (oil-seed rape oil at 1.0 l/ha) was included.

  • Application: Three applications at 10 to 15-day intervals, starting at the cotyledon growth stage of the weeds.

  • Data Collection: Weed biomass (air-dry weight) and sugar beet root and sugar yields.

  • Statistical Analysis: Data were statistically treated as a two-factorial experiment, with weed weight data transformed using Y=√(X+1).

G cluster_setup Experimental Setup cluster_treatments Herbicide Treatments cluster_application Application Protocol cluster_data Data Collection & Analysis Field_Plots Field Plots (Sugar Beet) P_D_E Phenmedipham + Desmedipham + Ethofumesate (Full, 3/4, 1/2 rates) Field_Plots->P_D_E Applied to Weed_Infestation Natural Broadleaf Weed Infestation Timing 3 applications at 10-15 day intervals (starting at cotyledon stage) P_D_E->Timing This compound This compound (Tank-mix) This compound->Timing Other_Herbicides Other Tank-mixes (Metamitron, Chloridazon) Other_Herbicides->Timing Weed_Biomass Weed Biomass (Air-dry weight) Timing->Weed_Biomass Crop_Yield Sugar Beet Root & Sugar Yield Timing->Crop_Yield Analysis Statistical Analysis (Two-factorial ANOVA) Weed_Biomass->Analysis Crop_Yield->Analysis

Experimental workflow for evaluating herbicide combinations in sugar beet.

This compound in Combination with Clopyralid

The combination of this compound-methyl and Clopyralid is utilized for the control of specific and problematic broadleaf weeds in sugar beet. Clopyralid is a synthetic auxin herbicide that affects cell growth and development.

Efficacy on Specific Weed Species

Tank-mixing this compound (UpBeet) with Clopyralid (Stinger) can enhance the control of certain challenging weeds.[6]

  • Cocklebur (Xanthium strumarium): For effective control, split applications of this compound-methyl plus a phenmedipham/desmedipham/ethofumesate premix (Progress) or Clopyralid should be applied when weeds are no larger than the cotyledon stage.[6]

  • Velvetleaf (Abutilon theophrasti): this compound-methyl requires two sequential applications for effective control.[6] Adding it to a tank mix can improve the management of this weed.[7]

  • Pigweed (Amaranthus spp.), Mustard (Brassicaceae family), Smartweed (Polygonum pensylvanicum), and Wild Buckwheat (Polygonum convolvulus): Adding this compound to a phenmedipham/desmedipham/ethofumesate premix provides more consistent control of these weeds.[7]

Application Recommendations

For optimal efficacy, applications should be timed correctly.

  • Micro-rate applications: Can be applied at any growth stage of sugar beets, with the first application when weeds are less than 0.125 inches tall. Subsequent applications should follow 5-14 days later.[7]

  • Split applications: The second application must be made at least 7 days but not more than 10 days after the first.[7]

This compound in Combination with Glyphosate

The combination of this compound with glyphosate has been explored for weed management, particularly in glyphosate-resistant crops. Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is essential for the synthesis of aromatic amino acids.[8]

While specific quantitative data on the synergistic or antagonistic effects of this direct combination on a wide range of weeds was not extensively detailed in the provided search results, the individual efficacies and potential for broader spectrum control are recognized. The interaction between glyphosate and other herbicides can be complex, with instances of both additive and antagonistic effects reported depending on the weed species and application rates.[9][10]

Herbicide Signaling Pathways

The efficacy of herbicide combinations stems from their ability to target multiple physiological processes within the weed. The following diagram illustrates the distinct sites of action for this compound and its common tank-mix partners.

G cluster_plant_processes Plant Cellular Processes cluster_herbicides Herbicide Mode of Action Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (e.g., Valine, Leucine) Photosynthesis Photosynthesis (Photosystem II) Lipid_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Aromatic_Amino_Acid_Synthesis Aromatic Amino Acid Synthesis (e.g., Tryptophan) Cell_Growth Cell Growth & Development This compound This compound (ALS Inhibitor) This compound->Amino_Acid_Synthesis Inhibits Phenmedipham_Desmedipham Phenmedipham & Desmedipham (PSII Inhibitors) Phenmedipham_Desmedipham->Photosynthesis Inhibits Ethofumesate Ethofumesate (VLCFA Inhibitor) Ethofumesate->Lipid_Synthesis Inhibits Glyphosate Glyphosate (EPSPS Inhibitor) Glyphosate->Aromatic_Amino_Acid_Synthesis Inhibits Clopyralid Clopyralid (Synthetic Auxin) Clopyralid->Cell_Growth Disrupts

Modes of action for this compound and its combination partners.

By targeting multiple pathways, these herbicide combinations can provide more robust and broader-spectrum weed control, and are a valuable tool in integrated weed management programs to mitigate the development of herbicide resistance.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Triflusulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like Triflusulfuron, a sulfonylurea herbicide, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring that laboratory practices align with regulatory standards and promote a culture of safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). When handling this compound, especially in its pure form or as a concentrated solution, researchers should, at a minimum, wear:

  • Eye Protection: Safety glasses with side-shields or goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

In the event of accidental exposure, consult the material safety data sheet (MSDS) for this compound immediately and follow the first-aid measures outlined.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and its associated waste must always be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal in a laboratory setting.

Step 1: Waste Segregation and Collection

  • Unused or Expired this compound: Unwanted or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container. Do not mix with other chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, bench paper, and spill cleanup materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Empty this compound containers must be properly decontaminated before disposal.

Step 2: Decontamination of Empty Containers

A triple-rinse procedure is a standard and effective method for decontaminating empty chemical containers.

  • Fill the empty container approximately one-quarter full with a suitable solvent (e.g., water, or as recommended by the manufacturer).

  • Securely close the container and shake vigorously for at least 30 seconds to ensure the entire interior surface is rinsed.

  • Empty the rinsate into a designated hazardous waste container for liquid chemical waste.

  • Repeat this rinsing process two more times.

  • After the final rinse, puncture the container to prevent reuse and dispose of it as regular solid waste, provided local regulations allow.

Step 3: Management of Liquid Waste

  • Excess Solutions: Any leftover diluted solutions of this compound should not be poured down the drain.[1][2] These solutions must be collected in a designated, labeled hazardous waste container for aqueous chemical waste.

  • Rinsate: The rinsate generated from the triple-rinse procedure should be collected and treated as hazardous waste.

Step 4: Disposal of Collected Waste

All collected this compound waste, including the solid chemical, contaminated materials, and liquid waste, must be disposed of through an approved hazardous waste disposal facility.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal. Ensure all waste containers are properly labeled with the contents and associated hazards.

Quantitative Data for Disposal Procedures

For clarity and ease of comparison, the following table summarizes the key quantitative data associated with the this compound disposal process.

ParameterGuidelineSource
Container Rinsing VolumeFill container ¼ full with rinse water[5]
Rinsing DurationShake for at least 30 seconds[5]
Number of RinsesThree (Triple Rinse)[5]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from material safety data sheets for this compound and similar chemical compounds. These are not experimental protocols but are established best practices for the safe handling and disposal of hazardous chemical waste in a laboratory environment.

Visualizing the Disposal Workflow

To further clarify the logical steps involved in the proper disposal of this compound, the following diagram illustrates the decision-making process and procedural flow.

Triflusulfuron_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal Unused Product Unused Product Solid Waste Container Solid Waste Container Unused Product->Solid Waste Container Collect Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Container Collect Empty Container Empty Container Triple Rinse Triple Rinse Empty Container->Triple Rinse Decontaminate Approved Waste Facility Approved Waste Facility Solid Waste Container->Approved Waste Facility Dispose Liquid Waste Container Liquid Waste Container Liquid Waste Container->Approved Waste Facility Dispose Triple Rinse->Liquid Waste Container Collect Rinsate Regular Trash Regular Trash Triple Rinse->Regular Trash Puncture & Dispose

Caption: A workflow diagram illustrating the proper disposal procedures for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.

References

Navigating the Safe Handling of Triflusulfuron: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Triflusulfuron, a sulfonylurea herbicide. Adherence to these procedural steps and the use of appropriate personal protective equipment are critical to ensuring a safe laboratory environment.

When working with this compound, a comprehensive understanding of its potential hazards and the necessary precautions is essential. This includes the consistent use of appropriate personal protective equipment (PPE), adherence to strict operational procedures, and readiness to respond to emergency situations.

Personal Protective Equipment (PPE): Your First Line of Defense

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Barrier laminate)Prevents dermal absorption, which is a primary route of exposure for pesticides. Do not use leather or fabric gloves.
Eye and Face Protection Chemical splash goggles and a face shieldProtects against accidental splashes, which can cause serious eye damage.
Body Protection Long-sleeved shirt and long pants, or a chemical-resistant suit (e.g., Tyvek)Minimizes skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with a prefilterRequired when handling the powder form to prevent inhalation of dust particles.
Foot Protection Chemical-resistant bootsProtects feet from spills and contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages from preparation to post-handling procedures.

Triflusulfuron_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare a Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Carefully Weigh/Measure this compound prep_area->handle_weigh Proceed to handling handle_mix Prepare Solution (if applicable) Avoid generating dust handle_weigh->handle_mix post_decon Decontaminate Work Surfaces handle_mix->post_decon Complete handling post_ppe Remove and Clean/Dispose of PPE post_decon->post_ppe post_wash Wash Hands and Exposed Skin Thoroughly post_ppe->post_wash disp_waste Collect Waste in a Labeled Container post_wash->disp_waste Proceed to disposal disp_follow Follow Institutional and Local Regulations for Hazardous Waste Disposal disp_waste->disp_follow

Figure 1: Safe handling workflow for this compound.
Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble and Inspect PPE: Gather all required PPE and inspect it for any damage or defects.

  • Prepare the Work Area: Ensure the work area is clean, well-ventilated, and free of clutter. An emergency eyewash station and safety shower should be readily accessible.

Handling Procedures:
  • Weighing and Transferring: When handling the solid form, perform these actions in a chemical fume hood to minimize inhalation exposure. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the this compound to the solvent slowly to prevent splashing.

Post-Handling Procedures:
  • Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment used.

  • PPE Removal: Remove PPE in the designated area to avoid contaminating clean spaces. Wash reusable PPE according to the manufacturer's instructions and dispose of single-use items properly.[1]

  • Personal Hygiene: Immediately after removing PPE, wash your hands and any other exposed skin with soap and water.[2]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

In Case of Accidental Exposure:
  • Skin Contact: Immediately remove contaminated clothing.[3][4] Vigorously wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of clean water for at least 15 minutes, holding the eyelids open.[3][4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to an area with fresh air.[3][4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

In Case of a Spill:
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain the Spill: For small spills of solid material, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite.

  • Collect and Dispose of Waste: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report the Incident: Report the spill to your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All this compound waste, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a secure, designated hazardous waste storage area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider, in accordance with all local, state, and federal regulations.[4][6][7]

Quantitative Exposure Data

CompoundValueMetricSource
This compound-methyl0.0244Chronic Reference Dose (RfD) (mg/kg/day)U.S. EPA

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.